4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid
Description
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Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACHTKPJROYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the strategic considerations behind various synthetic routes, offering detailed mechanistic insights and step-by-step experimental protocols. Emphasis is placed on robust and scalable methodologies, catering to the needs of researchers in both academic and industrial settings. This guide is structured to provide a deep understanding of the chemical principles and practical aspects of the synthesis, supported by visual aids and a thorough list of references to foundational and contemporary literature.
Introduction: Significance of the Target Molecule
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with their scaffold being a prevalent feature in a multitude of approved therapeutic agents. The target molecule, this compound, combines the privileged pyrimidine core with a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The carboxylic acid moiety at the 2-position of the pyrimidine ring provides a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR).
This guide will explore the primary synthetic strategies for constructing this molecule, focusing on two convergent approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine core.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most intuitive approach involves the formation of the pyrimidine ring as a key step. This can be achieved through the condensation of a 1,3-dicarbonyl equivalent with an amidine. A second strategy involves a late-stage carbon-carbon bond formation to introduce the 4-(trifluoromethoxy)phenyl group onto a pre-functionalized pyrimidine ring, often via a cross-coupling reaction.
"physicochemical properties of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Characterization of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Introduction: Bridging Structure and Function
In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with data. The molecule this compound stands as a pertinent example of a compound with significant therapeutic potential, likely as an inhibitor in various signaling pathways. Its architecture—a heterocyclic pyrimidine core linked to a trifluoromethoxy-substituted phenyl ring and bearing a carboxylic acid group—suggests a nuanced profile of interactions and dispositions within a biological system.
The trifluoromethoxy (-OCF₃) group is often employed as a bioisostere for a methoxy or chloro group, offering enhanced metabolic stability and increased lipophilicity, which can profoundly influence cell permeability and protein binding. The pyrimidine ring serves as a versatile scaffold, while the carboxylic acid moiety is a key determinant of solubility and a potential site for ionic interactions with biological targets.
This guide provides an in-depth exploration of the essential physicochemical properties of this compound. We will not merely list data points but will delve into the causality behind the experimental methodologies chosen for their determination. For researchers in medicinal chemistry and drug development, understanding these foundational characteristics—acidity (pKa), lipophilicity (logP/logD), solubility, and melting point (Tm)—is not a perfunctory exercise. It is the critical first step in building a predictive model of a compound's behavior, from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile.
Section 1: Acidity Constant (pKa) - The Nexus of Charge and pH
The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, absorption across biological membranes, distribution, and the nature of the interaction with the target protein. For this compound, the primary ionizable center is the carboxylic acid group.
The Henderson-Hasselbalch equation provides the mathematical framework for understanding this property[1]. The pKa value represents the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. In drug development, this value allows us to predict the charge state of the molecule in different physiological compartments, such as the stomach (pH ~1.5-3.5), the small intestine (pH ~6.0-7.4), and the blood (pH ~7.4).
Experimental Determination: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for pKa determination due to its precision and direct measurement principle[1]. The methodology relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Protocol: Automated Potentiometric Titration
-
Preparation: Accurately weigh approximately 1-2 mg of the test compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0)[1].
-
Titration:
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in precise, small increments using an automated titrator.
-
After each addition, allow the system to equilibrate and record the corresponding pH value.
-
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will show an inflection point corresponding to the equivalence point. The pKa is determined from the pH value at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal[1][2].
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Section 2: Lipophilicity (logP & logD) - The Gatekeeper of Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). The partition coefficient (logP) and the distribution coefficient (logD) are the two primary measures of lipophilicity.
-
LogP: Represents the ratio of the concentration of the neutral form of the compound in octanol versus water at equilibrium. It is an intrinsic property.[3]
-
LogD: Represents the ratio of the concentration of all forms (neutral and ionized) of the compound in octanol versus water at a specific pH. For an acidic compound like ours, logD will decrease as the pH increases above the pKa, due to the higher concentration of the more water-soluble anionic form.[3][4]
The shake-flask method is considered the "gold standard" for its direct and accurate measurement of partitioning.[4][5][6]
Experimental Determination: Shake-Flask Method
Protocol: LogD₇.₄ Determination
-
System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by shaking them together for 24 hours and allowing the phases to separate. This ensures that the subsequent partitioning is at equilibrium.[4]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
Diagram: Shake-Flask LogD Experimental Workflow
Caption: Relationship between pH, pKa, and aqueous solubility.
Section 4: Melting Point (Tm) - A Measure of Solid-State Stability
The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. It is a valuable indicator of a compound's purity and the strength of its crystal lattice. A sharp melting point typically signifies high purity. For drug development, Tm provides insights into the physical stability of the solid form, which is crucial for manufacturing, formulation, and storage.
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining melting points. [7][8]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8][9] Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference. [8][10]2. Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Scan: Heat the cell at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to a temperature well above the expected melting point). [9][10]4. Data Acquisition: The instrument records the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy (an endothermic process), resulting in a peak on the DSC thermogram. [9]5. Analysis: The melting point is typically reported as the onset temperature of the melting endotherm, which represents the beginning of the melt, or the peak temperature of the endotherm. [7]The area under the peak corresponds to the heat of fusion. [9]
Section 5: Summary of Physicochemical Properties
A comprehensive understanding of a drug candidate requires integrating these individual data points into a cohesive profile. The following table summarizes the anticipated physicochemical properties for this compound, based on its structure and the principles outlined above.
| Parameter | Method | Predicted Value | Rationale / Importance in Drug Development |
| Molecular Formula | - | C₁₂H₇F₃N₂O₃ | Defines the elemental composition. |
| Molecular Weight | - | 284.19 g/mol | Influences diffusion and permeability; within Lipinski's guidelines. |
| pKa | Potentiometric Titration | ~3.0 - 4.0 | Governs charge state, solubility, and receptor interaction. The electron-withdrawing pyrimidine ring likely lowers the pKa relative to benzoic acid (~4.2). |
| logP | Shake-Flask or Calculated | ~3.5 - 4.5 | Measures intrinsic lipophilicity of the neutral form. High value driven by the -OCF₃ phenyl group. |
| logD (at pH 7.4) | Shake-Flask | ~1.0 - 2.0 | Physiologically relevant lipophilicity. Significantly lower than logP because the compound is mostly ionized at pH 7.4. Crucial for predicting membrane passage. |
| Aqueous Solubility | Thermodynamic Assay | pH-dependent | Low intrinsic solubility in acidic pH; increases significantly as pH rises above the pKa. Critical for oral absorption and formulation. |
| Melting Point (Tm) | DSC | >180 °C | Indicates high purity and a stable crystal lattice. The melting point of the parent pyrimidine-2-carboxylic acid is 182-185 °C. |
Conclusion
The systematic characterization of this compound through the determination of its pKa, logD, solubility, and melting point provides the foundational dataset required for its progression in the drug discovery pipeline. These parameters are not independent; they are intricately linked. The pKa directly influences the pH-dependent solubility and the logD, which together form the basis for predicting a compound's absorption and distribution. This integrated physicochemical profile enables researchers to make informed decisions regarding formulation strategies, anticipate potential ADMET liabilities, and ultimately design more effective and successful therapeutic agents.
References
- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
- Cambridge MedChem Consulting. LogP/D.
- Encyclopedia.pub. (2022).
- CureFFI.org. (2016). Differential scanning calorimetry.
- Protocols.io. (2024). LogP / LogD shake-flask method.
- Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC)
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Chemistry For Everyone. (2025). How Does DSC Measure The Melting Point (Tm) Of Polymers?.
- BioDuro. ADME Solubility Assay.
- Domainex. Thermodynamic Solubility Assay.
- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
- Evotec. Thermodynamic Solubility Assay.
- University of Massachusetts Lowell. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- ResearchGate. (2025).
- NIH National Center for Biotechnology Information. (2010).
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- CymitQuimica. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.
- PubChem. 4-(Trifluoromethyl)pyridine-2-carboxylic acid.
- Guidechem. 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid 1864059-55-1 wiki.
- Sigma-Aldrich. Pyrimidine-2-carboxylic acid 97%.
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An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. Based on scaffold analysis of structurally related pyrimidine derivatives, we postulate that this compound functions as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to the depletion of the pyrimidine nucleotide pool essential for DNA and RNA synthesis, thereby arresting cell proliferation. This guide provides a comprehensive overview of the proposed mechanism, the biochemical context of DHODH, detailed experimental protocols to validate this hypothesis, and a discussion of the therapeutic potential of such an inhibitor in oncology and autoimmune disorders.
Introduction: The Rationale for Targeting Pyrimidine Biosynthesis
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA replication and RNA synthesis.[1][2] The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that provides a cellular source of pyrimidines.[1][2] Consequently, the enzymes in this pathway have emerged as attractive targets for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is a particularly compelling target as it is the rate-limiting enzyme in this cascade.[2][3] Several pyrimidine-based compounds have been identified as DHODH inhibitors, demonstrating the therapeutic potential of this mechanism of action.[1][3] The structural features of this compound, specifically the pyrimidine-2-carboxylic acid core, suggest its potential to interact with the active site of DHODH.
The Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
We hypothesize that this compound exerts its biological effects through the direct inhibition of DHODH. This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, with subsequent reduction of ubiquinone (Coenzyme Q) to ubiquinol in the electron transport chain.[2][4]
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a multi-step enzymatic pathway. The inhibition of DHODH creates a bottleneck in this pathway, leading to the accumulation of the substrate dihydroorotate and the depletion of the product orotate and all downstream pyrimidine nucleotides, including UMP, CTP, and TTP.[2][5]
Molecular Interactions at the DHODH Active Site
The proposed binding mode of this compound within the human DHODH active site likely involves key interactions. The pyrimidine core is expected to occupy the same region as the native substrate, dihydroorotate. The carboxylic acid moiety is predicted to form crucial hydrogen bonds with amino acid residues in the active site, while the 4-(trifluoromethoxy)phenyl group may engage in hydrophobic interactions within a specific pocket of the enzyme. These interactions would stabilize the enzyme-inhibitor complex and prevent the binding and turnover of the natural substrate.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound is a DHODH inhibitor, a series of biochemical and cell-based assays should be performed.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified human DHODH.
Protocol:
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Ubiquinone (Coenzyme Q) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Monitor the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome: A dose-dependent inhibition of DHODH activity, yielding a potent IC50 value.
Cell Proliferation Assay
This assay assesses the impact of the compound on the growth of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.
Protocol:
-
Cell Lines: A panel of rapidly proliferating cancer cell lines (e.g., HL-60, A549, HCT116).
-
Reagents:
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Orotic acid or uridine for rescue experiments
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
For rescue experiments, co-treat a parallel set of wells with the compound and a saturating concentration of orotic acid or uridine.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable reagent.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: The compound will inhibit cell proliferation in a dose-dependent manner. This effect will be reversed by the addition of orotic acid or uridine, confirming that the anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Metabolomic Analysis
To provide further evidence for DHODH inhibition in a cellular context, metabolomic analysis can be employed to measure the levels of key metabolites in the pyrimidine biosynthesis pathway.
Protocol:
-
Treat cells with the test compound at a concentration around its GI50.
-
After a defined period (e.g., 24 hours), quench cellular metabolism and extract metabolites.
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the intracellular concentrations of dihydroorotate and orotate.
Expected Outcome: Treatment with this compound will lead to a significant accumulation of dihydroorotate and a corresponding depletion of orotate.[2]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data that would be expected from the experimental validation of a potent DHODH inhibitor.
| Assay | Parameter | Expected Value for this compound |
| DHODH Enzyme Inhibition | IC50 | < 100 nM |
| Cell Proliferation (HL-60) | GI50 | < 500 nM |
| Metabolomics (HL-60 cells) | Dihydroorotate levels | > 10-fold increase vs. control |
| Metabolomics (HL-60 cells) | Orotate levels | > 90% decrease vs. control |
Therapeutic Implications
The inhibition of DHODH has proven to be a successful therapeutic strategy for autoimmune diseases, with the approval of leflunomide and its active metabolite teriflunomide.[3] Furthermore, the critical role of de novo pyrimidine synthesis in cancer cell proliferation makes DHODH a highly attractive target for oncology.[1][2][3] A potent and selective inhibitor like this compound could offer a promising therapeutic avenue for various hyperproliferative and inflammatory disorders.
Conclusion
Based on structural analogy and a deep understanding of the role of pyrimidine biosynthesis in disease, we have put forth a robust hypothesis for the mechanism of action of this compound as a DHODH inhibitor. The proposed experimental workflow provides a clear and scientifically rigorous path to validate this hypothesis. Confirmation of this mechanism would establish this compound as a valuable lead for the development of novel therapeutics targeting diseases with a high dependence on de novo pyrimidine synthesis.
References
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- U.S. Patent No. 8829195.
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.
- Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evalu
- DHODH Inhibitors. Santa Cruz Biotechnology.
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- 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. CymitQuimica.
- What are DHODH inhibitors and how do they work?.
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- U.S. Patent US7553840B2. 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use.
- U.S. Patent US5521184A.
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- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
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An In-depth Technical Guide on the Potential Biological Activity of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes information from structurally related compounds to postulate potential mechanisms of action and provides detailed experimental protocols for investigation.
Introduction: The Promise of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects[1][2][3]. The specific compound of interest, this compound, possesses a unique combination of chemical features that make it a compelling candidate for biological investigation.
The structure is characterized by three key moieties:
-
A Pyrimidine-2-carboxylic Acid Core: This heterocyclic core is a common feature in molecules designed to interact with various biological targets. The carboxylic acid group, in particular, can act as a key hydrogen bond donor or acceptor, or as a metal chelator in enzyme active sites.
-
A Phenylpyrimidine Linkage: The connection of a phenyl group at the 4-position of the pyrimidine ring is a common motif in kinase inhibitors and other signaling pathway modulators.
-
A 4-(trifluoromethoxy)phenyl Substituent: The trifluoromethoxy group is of particular interest in drug design. It is a highly lipophilic and electron-withdrawing group that can significantly enhance metabolic stability and cell membrane permeability, potentially improving the pharmacokinetic profile of the compound[4].
Given the lack of direct published data on this compound, this guide will extrapolate from the known biological activities of structurally analogous compounds to propose potential therapeutic applications and a roadmap for its experimental validation.
Postulated Biological Activities and Potential Molecular Targets
Based on the extensive literature on substituted pyrimidine derivatives, we can hypothesize several promising avenues for the biological activity of this compound.
Anticancer Activity: A Kinase Inhibitor Candidate
A significant number of phenyl-pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in various tumors[5]. The general structure of these inhibitors often includes a phenylamino-pyrimidine core. While our compound of interest has a direct phenyl-pyrimidine linkage, the potential for interaction with the ATP-binding pocket of EGFR should be investigated.
-
Other Kinase Targets: The broader family of pyrimidine-based kinase inhibitors is vast. It is plausible that this compound could target other kinases involved in cancer progression, such as Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), or cyclin-dependent kinases (CDKs).
Antiviral and Antifungal Activity
Trifluoromethylpyrimidine derivatives have shown promising antiviral and antifungal properties. The trifluoromethyl group can enhance the compound's ability to penetrate viral or fungal cell membranes.
-
Inhibition of Viral Replication: The mechanism could involve the inhibition of viral enzymes essential for replication, such as polymerases or proteases.
-
Disruption of Fungal Cell Wall Synthesis: The compound could potentially interfere with enzymes involved in the synthesis of ergosterol or other critical components of the fungal cell membrane.
Modulation of Ion Channels
Certain pyrimidine-4-carboxamide derivatives have been identified as potent, broad-spectrum, state-dependent sodium channel blockers, with potential applications in treating neuropathic pain[6]. The structural similarity suggests that this compound could also interact with voltage-gated sodium channels or other ion channels.
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine derivatives have been explored for their anti-inflammatory and immunomodulatory activities[2]. The mechanism could involve the inhibition of pro-inflammatory cytokine production or interference with immune cell signaling pathways.
Proposed Mechanisms of Action: Visualizing the Pathways
To illustrate the potential mechanisms of action, the following signaling pathways are presented.
Hypothetical EGFR Signaling Pathway Inhibition
This diagram illustrates the potential mechanism by which this compound could inhibit the EGFR signaling pathway, a common target for anticancer therapies.
Caption: Potential inhibition of the EGFR signaling cascade.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Assay
Objective: To determine if the compound directly inhibits the activity of a specific kinase (e.g., EGFR).
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Use a detection method to measure the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by using a luminescent ATP detection assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Culture: Grow the target bacteria or fungi in a suitable broth medium to a specific density.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate containing the broth medium.
-
Inoculation: Inoculate each well with the microorganism suspension. Include positive (no compound) and negative (no microorganism) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the microorganism to grow.
-
Visual Assessment: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) |
| A549 (Lung Cancer) | [Insert Value] |
| MCF-7 (Breast Cancer) | [Insert Value] |
| PC-3 (Prostate Cancer) | [Insert Value] |
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | Compound IC50 (nM) |
| EGFR | [Insert Value] |
| Src | [Insert Value] |
Table 3: Hypothetical Antimicrobial Activity
| Microorganism | Compound MIC (µg/mL) |
| Staphylococcus aureus | [Insert Value] |
| Candida albicans | [Insert Value] |
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a novel therapeutic agent. The proposed experimental workflows offer a clear path forward for elucidating its biological activity profile.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of the compound.
-
Broad-Spectrum Screening: Initial screening against a diverse panel of cancer cell lines and microbial strains will help to identify the most promising therapeutic areas.
-
Target Deconvolution: If significant biological activity is observed, further studies will be necessary to identify the specific molecular target(s) and elucidate the detailed mechanism of action.
-
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy and safety.
The unique structural features of this compound make it a compelling molecule for further investigation, with the potential to contribute to the development of new and effective therapies.
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In Vitro Evaluation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid: A Technical Guide for Preclinical Assessment
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Carboxylic Acid Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The unique physicochemical attributes of the pyrimidine ring have led to its widespread incorporation into drug candidates targeting a variety of biological pathways[2]. The subject of this guide, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, is a novel compound that merges the established pyrimidine core with a trifluoromethoxy-substituted phenyl group. This substitution is of particular interest as trifluoromethyl and related fluorinated groups are known to enhance metabolic stability and binding affinity of drug candidates[3].
This technical guide provides a comprehensive framework for the in-depth in vitro evaluation of this compound. Drawing from established methodologies for structurally similar compounds, this document outlines a tiered approach to elucidate the compound's primary mechanism of action, potency, selectivity, and cellular effects. The primary hypothesis, based on extensive research into related pyrimidine derivatives, is that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[4][5][6]. However, the guide also presents a broader screening strategy to explore other potential biological targets, ensuring a thorough preclinical assessment.
Part 1: Primary Target Validation - Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, a pathway essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes[4][5][7]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and suppression of cell growth[8][9]. Several approved drugs, such as teriflunomide and leflunomide, target DHODH, highlighting its clinical relevance[8][10].
Enzymatic Assay for DHODH Inhibition
The initial step is to determine the direct inhibitory effect of the test compound on purified human DHODH. A common and reliable method is a spectrophotometric assay that measures the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate.
Experimental Protocol: In Vitro DHODH Inhibition Assay [11]
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Brequinar or Teriflunomide)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound or control, and 25 µL of the DHODH enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 100 µL of a substrate mixture containing DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
Causality Behind Experimental Choices:
-
The use of a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target and not a consequence of downstream cellular events.
-
DCIP serves as a convenient chromogenic electron acceptor, allowing for a straightforward spectrophotometric readout of enzyme activity[11].
-
Including a well-characterized DHODH inhibitor like Brequinar as a positive control validates the assay's performance and provides a benchmark for the potency of the test compound[7][11].
Cellular Proliferation Assays
To confirm that the enzymatic inhibition translates into a functional effect in a cellular context, proliferation assays are essential. These assays assess the compound's ability to inhibit the growth of cell lines that are highly dependent on de novo pyrimidine synthesis.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Lines:
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Then, solubilize the formazan crystals and measure the absorbance at 570 nm[15].
-
For the CellTiter-Glo® assay, add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Uridine Rescue Assay
A critical experiment to confirm that the antiproliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway is the uridine rescue assay. If the compound's effect is on-target, the addition of exogenous uridine should bypass the enzymatic block and restore cell proliferation.
Experimental Protocol: Uridine Rescue [5]
-
Procedure:
-
Perform the cell proliferation assay as described above.
-
In a parallel set of experiments, co-treat the cells with the test compound and a saturating concentration of uridine (e.g., 100 µM).
-
After 72 hours, assess cell viability.
-
Expected Outcome:
-
If the compound is a specific DHODH inhibitor, the addition of uridine should significantly reverse the antiproliferative effect, shifting the dose-response curve to the right.
Data Presentation: Summary of DHODH Inhibition and Cellular Activity
| Compound | DHODH IC50 (nM) | A549 GI50 (µM) | A549 GI50 + Uridine (µM) |
| Test Compound | To be determined | To be determined | To be determined |
| Brequinar | Literature Value | Literature Value | Literature Value |
Part 2: Broader Target Screening and Selectivity Profiling
While DHODH is a strong primary hypothesis, a comprehensive evaluation necessitates screening against other potential targets to understand the compound's selectivity and identify any off-target effects. Pyrimidine derivatives have been reported to interact with a range of enzymes and receptors.
Cyclooxygenase (COX) Inhibition Assays
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes[16][17][18].
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [16][17]
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) that measures the peroxidase activity of COX-1 and COX-2.
-
Procedure: Follow the manufacturer's protocol, which typically involves incubating the purified enzyme with the test compound and then initiating the reaction with arachidonic acid. The production of prostaglandin G2 is measured colorimetrically.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Kinase Inhibition Profiling
Given that some pyrimidine derivatives act as kinase inhibitors, particularly targeting EGFR and HER2, a broad kinase panel screen is recommended[13].
Experimental Protocol: Kinase Panel Screening
-
Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Procedure: Submit the test compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Any significant "hits" (e.g., >50% inhibition) should be followed up with IC50 determination.
Antiviral and Antimicrobial Screening
The pyrimidine core is present in many antiviral and antimicrobial agents[19]. A general screen for such activities is prudent.
Experimental Protocol: Broad-Spectrum Antiviral and Antibacterial Assays
-
Service Provider: Collaborate with a specialized virology or microbiology lab.
-
Procedure: The compound will be tested against a panel of representative viruses (both RNA and DNA viruses) and bacteria (Gram-positive and Gram-negative) in cell-based assays[19].
-
Data Analysis: The effective concentration (EC50) and cytotoxic concentration (CC50) will be determined to calculate the selectivity index (SI = CC50/EC50).
Part 3: Visualization of Experimental Workflows and Pathways
Diagram 1: DHODH Inhibition and Cellular Consequence Workflow
Caption: Workflow for assessing DHODH inhibition from enzyme to cell-based assays.
Diagram 2: De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition
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An In-depth Technical Guide to the Structural Analogs of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This scaffold represents a promising starting point for the development of novel therapeutics, leveraging the unique properties of the pyrimidine core and the trifluoromethoxy substituent.
Introduction: The Rationale for Exploration
The 4-arylpyrimidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] The pyrimidine ring, a fundamental component of nucleic acids, offers multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.[2] The strategic incorporation of a 4-(trifluoromethoxy)phenyl group at the C4-position introduces a moiety known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, often leading to improved pharmacokinetic profiles.[3]
This guide will delve into the synthetic strategies for accessing this core structure and its analogs, explore the critical structure-activity relationships that govern their biological effects, and detail the experimental protocols necessary for their evaluation.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its analogs can be approached through several established synthetic routes for 4-arylpyrimidines. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.
General Synthesis of the 4-Arylpyrimidine-2-carboxylic Acid Core
A robust method for the synthesis of the 4-arylpyrimidine-2-carboxylate core involves a multi-step sequence starting from readily available materials. The following workflow outlines a typical synthetic pathway.
Caption: Synthesis of a carboxamide analog. [3]
Structure-Activity Relationships (SAR)
The biological activity of 4-arylpyrimidine-2-carboxylic acid analogs is highly dependent on the nature and position of the substituents. The following sections outline key SAR trends observed in related compound series.
The Importance of the 4-Aryl Group
The substitution pattern on the 4-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. The trifluoromethoxy group at the para-position is known to enhance metabolic stability and lipophilicity, which can lead to improved cellular permeability and in vivo efficacy. [3]In a series of pyrimidine-based inhibitors, the trifluoromethyl group at the 4-position of the pyrimidine ring could be replaced by other groups like methyl, ethyl, or phenyl without a significant loss of activity, indicating some flexibility in this region for certain targets. [1]
Modifications at the C2-Position
The carboxylic acid at the C2-position is a key interaction point for many biological targets. Conversion of the carboxylic acid to amides or esters can significantly impact activity. For instance, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, the carboxamide moiety was found to be critical for their STAT6 inhibitory activity. [4]
Substitutions on the Pyrimidine Ring
Modifications at the C5 and C6 positions of the pyrimidine ring can influence the overall conformation of the molecule and its interaction with the target protein. In some series, even small changes at these positions can lead to significant changes in biological activity.
SAR Summary Table
| Position of Modification | Substituent | Observed Effect on Activity | Reference |
| C4 of Phenyl Ring | -OCF3 | Enhanced metabolic stability and lipophilicity | [3] |
| C2 of Pyrimidine | -COOH to -CONH-R | Can maintain or enhance activity depending on the target and the 'R' group | [4] |
| C4 of Pyrimidine | -CF3 to -CH3, -Et, -Ph | Activity maintained for some targets | [1] |
| C5 of Pyrimidine | Carboxamide | Critical for activity in some series | [1] |
Biological Evaluation: Assays and Targets
A variety of in vitro and in vivo assays are employed to evaluate the biological activity of this compound analogs. The choice of assay depends on the therapeutic area of interest.
Potential Biological Targets
Derivatives of 4-arylpyrimidine have been reported to inhibit a range of biological targets, including:
-
Kinases: Many pyrimidine-based compounds are potent kinase inhibitors. For example, some trifluoromethylpyrimidine-based inhibitors have shown activity against proline-rich tyrosine kinase 2 (PYK2). [5]The core structure of the topic compound is also found in inhibitors of TGFβ-activated kinase 1 (TAK1). [6]* Enzymes: As mentioned, analogs have shown inhibitory activity against fungal CYP51. [3]* Transcription Factors: Certain pyrimidine carboxamides have been identified as inhibitors of NF-κB and AP-1 mediated gene expression. [1]* Other Receptors and Ion Channels: The versatile pyrimidine scaffold can be adapted to target a wide array of biological macromolecules.
Standard Biological Assays
In Vitro Assays:
-
Enzyme Inhibition Assays: To determine the inhibitory potency (e.g., IC50 values) against a specific enzyme target.
-
Cell-Based Assays: To assess the effect of the compounds on cellular processes such as proliferation, apoptosis, and signaling pathways.
-
Antimicrobial Assays: To evaluate the minimum inhibitory concentration (MIC) against various microbial strains.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of phosphorylated substrate produced by the kinase.
-
Procedure:
-
The kinase, a fluorescently labeled substrate, and ATP are incubated in a microplate well.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Models:
-
Xenograft Models: For anticancer drug candidates, compounds are tested for their ability to inhibit tumor growth in animal models.
-
Infection Models: For antimicrobial agents, the efficacy of the compounds is evaluated in animal models of infection.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The strategic combination of the pyrimidine core and the trifluoromethoxy-substituted phenyl ring provides a robust platform for generating diverse chemical libraries with favorable drug-like properties.
Future research in this area should focus on:
-
Expansion of the Analog Library: Systematic modification of all positions of the scaffold to build a comprehensive SAR.
-
Target Identification and Validation: Elucidating the specific biological targets of active compounds.
-
Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.
By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of this promising class of compounds can be realized.
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. (2016). PubMed. Retrieved January 19, 2026, from [Link]
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TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria. (2025). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-Cyanopyrimidines. (2019). MDPI. Retrieved January 19, 2026, from [Link]
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TAK1 Inhibitors as Anti-Cancer Agents. (n.d.). Roswell Park Comprehensive Cancer Center. Retrieved January 19, 2026, from [Link]
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Targeting TAK1: Evolution of inhibitors, challenges, and future directions. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. (2025). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]
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Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). PubMed. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). PubMed. Retrieved January 19, 2026, from [Link]
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N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed. Retrieved January 19, 2026, from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Therapeutic Potential and Target Identification of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Abstract
The convergence of privileged scaffolds and functionally optimized substituents is a cornerstone of modern medicinal chemistry. This guide delves into the therapeutic potential of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, a novel chemical entity designed at the intersection of these principles. The molecule features a pyrimidine-2-carboxylic acid core, a well-established pharmacophore known to interact with essential metabolic enzymes, and a 4-(trifluoromethoxy)phenyl group, which enhances critical drug-like properties.[1][2] This document synthesizes existing literature on analogous structures to build a robust, evidence-based hypothesis for its primary and secondary biological targets. We provide a detailed rationale for each potential target, outline comprehensive, step-by-step protocols for experimental validation, and present a strategic workflow for the elucidation of its mechanism of action. The primary objective is to equip drug discovery teams with the foundational knowledge and practical methodologies required to systematically investigate this promising compound.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound suggests a deliberate design aimed at therapeutic efficacy. Its two key components are:
-
The Pyrimidine-2-Carboxylic Acid Scaffold: The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA.[3] Its derivatives are prevalent in medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The carboxylic acid moiety at the 2-position is particularly significant, as it can act as a crucial hydrogen bond donor/acceptor or a metal-coordinating group, enabling potent interactions within enzyme active sites.[7]
-
The 4-(Trifluoromethoxy)phenyl Group: The incorporation of fluorinated groups is a widely used strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[8][9] The trifluoromethoxy (OCF₃) group, in particular, is highly lipophilic and metabolically stable, which can enhance membrane permeability, improve oral bioavailability, and increase binding affinity to target proteins.[2]
This combination of a biologically active core with a performance-enhancing substituent makes a compelling case for its investigation as a therapeutic agent. Based on extensive analysis of structurally related compounds, this guide will focus on its most probable biological targets.
Primary Predicted Target: Dihydroorotate Dehydrogenase (DHODH)
The most compelling hypothesis for the primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH).
Rationale for Target Selection
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the production of nucleotides required for DNA and RNA synthesis.[10][11] Consequently, inhibiting DHODH effectively halts the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making it an attractive target for oncology and autoimmune disorders.[10][12]
The scientific literature provides strong evidence supporting this hypothesis:
-
Structural Precedent: Pyrimidine analogs of orotic acid and dihydroorotate are established inhibitors of DHODH.[7][13]
-
Functional Group Requirement: Studies on structure-activity relationships (SAR) have demonstrated that a carboxylic acid group on the pyrimidine ring is a critical requirement for significant enzyme inhibition, as it is preferred by the enzyme's active site.[7]
-
Known DHODH Inhibitors: Marketed drugs like Leflunomide and Teriflunomide, used for treating rheumatoid arthritis and multiple sclerosis respectively, function by inhibiting DHODH.[10][12]
The core structure of the topic compound strongly mimics these established DHODH inhibitors, making this the most logical starting point for investigation.
Proposed Mechanism of Action
Inhibition of DHODH by this compound is predicted to occur via competitive binding at the enzyme's active site, blocking the conversion of dihydroorotate to orotate. This leads to a depletion of the cellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and suppressing proliferation.[10][11]
Caption: Predicted mechanism of action via DHODH inhibition.
Experimental Validation: Protocols
This assay directly measures the ability of the compound to inhibit recombinant human DHODH activity.
Objective: To determine the IC₅₀ value of the compound against human DHODH.
Materials:
-
Recombinant human DHODH (e.g., from a commercial supplier)
-
Dihydroorotate (DHO), substrate
-
Decylubiquinone (CoQD), electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound, dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 96-well plate, add 2 µL of the compound dilution (or DMSO for control wells).
-
Add 188 µL of a master mix containing Assay Buffer, 50 µM DCIP, and 100 µM CoQD to each well.
-
Initiate the reaction by adding 10 µL of a solution containing 500 µM DHO and an appropriate concentration of recombinant DHODH.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 15-20 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay includes positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor should be calculated to ensure assay robustness (Z' > 0.5 is considered excellent).
This assay confirms that the compound's anti-proliferative effect is specifically due to DHODH inhibition.
Objective: To demonstrate that exogenous orotate can rescue the anti-proliferative effects of the compound.
Materials:
-
A rapidly proliferating cell line (e.g., HL-60 leukemia cells, A549 lung cancer cells).[12]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test compound and Orotic Acid (OA).
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).
-
96-well cell culture plates.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare two sets of plates.
-
Treat the cells with a serial dilution of the test compound.
-
To one set of plates, add a final concentration of 100-200 µM Orotic Acid ("Rescue" condition). To the other set, add vehicle ("No Rescue" condition).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated controls for both "Rescue" and "No Rescue" conditions.
-
Plot the viability curves. A significant rightward shift in the dose-response curve in the "Rescue" condition confirms that the compound's primary mechanism of action is DHODH inhibition.[12]
Caption: Workflow for validating DHODH as the primary target.
Secondary Potential Targets: Exploring Broader Activity
While DHODH is the prime candidate, the structural motifs of the compound warrant investigation into other potential targets.
Cyclooxygenase-2 (COX-2)
-
Rationale: Pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors for treating inflammation.[6][14] The anti-inflammatory properties of DHODH inhibitors are well-known, but a direct effect on COX enzymes could represent a dual mechanism of action.
-
Experimental Validation: A commercially available COX-2 inhibitor screening assay kit can be used to determine the IC₅₀ of the compound against ovine or human COX-2. The protocol typically involves measuring the peroxidase activity of COX-2 via a colorimetric method. Comparing the IC₅₀ for COX-2 and COX-1 will establish selectivity.
Epidermal Growth Factor Receptor (EGFR) Kinase
-
Rationale: A recent study demonstrated that 5-trifluoromethylpyrimidine derivatives act as potent EGFR inhibitors with antitumor activity.[15] Although the substitution pattern differs, the presence of both the pyrimidine core and a trifluoromethyl-containing phenyl ring suggests a potential for kinase inhibition.
-
Experimental Validation: An in vitro kinase assay using recombinant EGFR protein (e.g., LanthaScreen™ or ADP-Glo™ kinase assay) can directly measure enzymatic inhibition. Subsequently, a Western blot analysis in a relevant cancer cell line (e.g., A549) can be performed to assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) upon treatment with the compound.
Voltage-Gated Sodium Channels (VGSCs)
-
Rationale: A specific derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, was identified as a potent, state-dependent sodium channel blocker with analgesic properties.[16] This indicates that the broader pyrimidine-phenyl scaffold can be accommodated within the binding sites of VGSCs.
-
Experimental Validation: The gold-standard method for assessing VGSC activity is manual or automated patch-clamp electrophysiology. This technique can be used on cell lines expressing specific human VGSC subtypes (e.g., Naᵥ1.7) to determine the compound's effect on sodium currents and to characterize its state-dependence (i.e., preferential binding to the open or inactivated state of the channel).
Summary of Predicted Targets and Quantitative Data from Analogs
The following table summarizes the potential targets and includes representative quantitative data for analogous compounds found in the literature to provide context for expected potency.
| Predicted Target | Rationale / Class of Analog | Representative IC₅₀ / Kᵢ of Analog(s) | Therapeutic Area |
| DHODH | Pyrimidine-carboxylic acids[7] | Kᵢ = 45 µM (for D,L-5-trans-methyl DHO)[7] | Oncology, Autoimmune[10][12] |
| COX-2 | Pyrano[2,3-d]pyrimidines[6] | IC₅₀ = 0.04 µM[6] | Inflammation[14] |
| EGFR | 5-trifluoromethylpyrimidines[15] | IC₅₀ = 0.091 µM[15] | Oncology[15] |
| VGSCs | Phenyl-pyrimidine-carboxamides[16] | ~1000x more potent than Carbamazepine[16] | Neuropathic Pain[16] |
Conclusion and Strategic Outlook
This compound is a well-designed molecule with high potential as a therapeutic agent. The evidence strongly points towards Dihydroorotate Dehydrogenase (DHODH) as its primary target, offering promising applications in oncology and immunology. The proposed experimental workflows, beginning with direct enzymatic assays and followed by mechanism-based cellular assays, provide a clear and robust path to validate this hypothesis.
Furthermore, the exploration of secondary targets such as COX-2, EGFR, and voltage-gated sodium channels is a critical step in comprehensive profiling. This will not only uncover potential polypharmacology, which could be beneficial or detrimental, but also mitigate the risk of off-target toxicities. The strategic application of the detailed protocols within this guide will enable research teams to efficiently and accurately elucidate the biological activity of this compound and determine its ultimate therapeutic value.
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A Technical Guide to Assessing the Bioavailability of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the oral bioavailability of the novel chemical entity, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. In the absence of pre-existing data for this specific molecule, this document outlines a logical, multi-tiered experimental strategy, from initial physicochemical characterization to in vivo pharmacokinetic studies. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), providing a robust roadmap for generating a comprehensive bioavailability profile.
Introduction and Physicochemical Profiling: The Foundation of Bioavailability
The oral bioavailability of a drug candidate is fundamentally governed by its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. Therefore, a thorough understanding of the physicochemical properties of this compound is the critical first step in its development.
The structure, featuring a pyrimidine-2-carboxylic acid moiety linked to a trifluoromethoxy-substituted phenyl ring, suggests several key characteristics. The carboxylic acid group will impart pH-dependent solubility and potential for ionization, while the trifluoromethoxy and phenyl groups contribute to its lipophilicity. Carboxylic acids are known to sometimes have limitations in passive diffusion across membranes and can be susceptible to certain metabolic pathways.
Initial Physicochemical Assessment:
A foundational dataset should be established to guide subsequent studies. This involves the experimental determination of the following parameters:
| Parameter | Experimental Method | Significance in Bioavailability |
| Aqueous Solubility | Thermodynamic and Kinetic Solubility Assays | Determines the dissolution rate in the gut, a prerequisite for absorption. |
| Lipophilicity (LogD) | LogD7.4 Assay | Predicts the compound's ability to partition into and across lipid membranes. |
| Acidity Constant (pKa) | Potentiometric Titration or UV-Vis Spectroscopy | Determines the ionization state at different physiological pH values, impacting both solubility and permeability. |
| Chemical Stability | Stability testing in various buffers (e.g., PBS, SGF, FaSSIF, FeSSIF) | Assesses degradation in simulated physiological fluids, which can affect the amount of drug available for absorption. |
These initial data points will provide the first indication of potential challenges to oral bioavailability, such as poor solubility, and will inform the design of subsequent in vitro and in vivo experiments.
A Staged Approach to In Vitro ADME Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for early-stage drug discovery, offering insights into a compound's pharmacokinetic properties before advancing to more complex in vivo studies. A systematic, tiered approach allows for efficient and cost-effective decision-making.
Caption: Overall workflow for assessing the bioavailability of a new chemical entity.
Caco-2 Permeability Assay: A Window into Intestinal Absorption
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is invaluable for predicting in vivo drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Assay Initiation:
-
A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specified time points.
-
B-to-A Transport (Basolateral to Apical): The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for active efflux.
-
Caption: Bidirectional transport across a Caco-2 monolayer to assess absorption and efflux.
Liver Microsomal Stability Assay: Predicting Hepatic Clearance
The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's half-life and oral bioavailability. The liver microsomal stability assay is a high-throughput in vitro tool used to estimate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Reaction Mixture: The test compound is added to the microsomal suspension.
-
Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Parameter | Calculation | Interpretation |
| In Vitro Half-life (t½) | ln(2) / slope of the ln(% remaining) vs. time plot | A shorter half-life indicates more rapid metabolism. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | A higher CLint suggests greater susceptibility to hepatic metabolism and potentially lower oral bioavailability. |
Formulation Strategies for Poorly Soluble Compounds
If the initial physicochemical and in vitro data suggest that this compound has low aqueous solubility, formulation strategies will be necessary to achieve adequate exposure in in vivo studies. The choice of formulation depends on the specific properties of the compound.
Potential Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix in an amorphous state, which can improve both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Complexation: Cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility by creating a hydrophilic exterior.
In Vivo Pharmacokinetic Studies: The Definitive Measure of Bioavailability
While in vitro assays are predictive, in vivo pharmacokinetic (PK) studies in animal models provide the definitive measure of a drug's absorption and disposition in a whole organism. These studies are crucial for understanding the complete picture of bioavailability and for guiding dose selection for further preclinical and clinical development.
Protocol for a Rodent Pharmacokinetic Study
-
Animal Model: A suitable rodent species (e.g., rat or mouse) is selected.
-
Dose Administration:
-
Intravenous (IV) Group: A single dose is administered intravenously to serve as a 100% bioavailable reference.
-
Oral (PO) Group: A single oral dose of the formulated compound is administered via gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from both groups.
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: A sensitive and specific LC-MS/MS method is developed and validated for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |
| F% (Absolute Bioavailability) | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Data Synthesis and Interpretation: Building a Cohesive Profile
The final and most critical phase of this investigation is the integration of all collected data to form a comprehensive understanding of the bioavailability of this compound. The in vitro data should be correlated with the in vivo findings to build a predictive model for human pharmacokinetics.
For instance, a low Papp value in the Caco-2 assay should correlate with poor oral absorption in vivo. Similarly, a short in vitro half-life in the microsomal stability assay would be expected to lead to rapid clearance in the in vivo study. Discrepancies between in vitro predictions and in vivo outcomes can provide valuable insights into other biological processes at play, such as gut wall metabolism or the involvement of specific transporters not fully represented in the Caco-2 model.
This integrated profile will enable a data-driven decision on the future development of this compound, including the need for medicinal chemistry efforts to optimize its properties or the selection of an advanced formulation approach for clinical studies.
References
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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InfinixBio. (2025, December 2). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
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Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Liederer, B. M., & Borchardt, R. T. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS Journal, 8(3), E549–E556. [Link]
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ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid in Cell Culture Assays
Introduction: Unveiling a Potent Modulator of Pyrimidine Metabolism
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis.[1][2][4] Consequently, the de novo pyrimidine synthesis pathway is often upregulated in cancer, making DHODH a compelling therapeutic target.[1][2] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[5][6][7]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture-based assays to investigate its biological activity. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate assessment of this compound's efficacy and mechanism of action.
Mechanism of Action: Targeting the Engine of Nucleotide Synthesis
The primary mechanism of action of this compound is the potent and selective inhibition of DHODH. This inhibition disrupts the synthesis of pyrimidines, leading to a cascade of cellular events culminating in cytostatic and cytotoxic effects in rapidly dividing cells.
A key experimental validation of this mechanism is the "uridine rescue" experiment. The effects of DHODH inhibition can be reversed by supplementing the cell culture medium with exogenous uridine.[5][6] Uridine can be utilized by cells through the pyrimidine salvage pathway to produce the necessary pyrimidine nucleotides, thus bypassing the block in the de novo pathway. This specific reversal of the compound's effects by uridine provides strong evidence that its activity is mediated through the inhibition of DHODH.
I. Compound Handling and Preparation
A. Solubility and Stock Solution Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible results. Based on the properties of similar pyrimidine carboxylic acid derivatives, the following is recommended:
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[8][9][10]
-
Stock Solution Concentration: Prepare a 10 mM stock solution in sterile DMSO. This allows for minimal DMSO concentration in the final cell culture medium (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[11]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Table 1: Recommended Stock and Working Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (cell culture grade) | High solubility for pyrimidine carboxylic acid derivatives.[8][9][10] |
| Stock Concentration | 10 mM | Allows for sufficient dilution to minimize final DMSO concentration in culture. |
| Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO in Media | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[11] |
B. Recommended Concentration Range for Initial Screening
The effective concentration of a DHODH inhibitor can vary significantly between different cell lines.[12] For initial screening of this compound, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Based on published data for other potent DHODH inhibitors like Brequinar and the active metabolite of Leflunomide (A77 1726), a starting range is suggested below.[6][13][14][15]
Table 2: Suggested Concentration Range for Initial Cell-Based Assays
| Concentration Range | Rationale |
| 0.1 nM to 10 µM | This wide range is likely to encompass the IC50 values for sensitive cell lines, which can be in the low nanomolar range for potent DHODH inhibitors, while also identifying effects in less sensitive lines that may require micromolar concentrations.[6][7] |
II. Core Experimental Protocols
The following are detailed, step-by-step protocols for key cell-based assays to characterize the effects of this compound.
A. Cell Proliferation and Viability Assays
These assays are fundamental for determining the cytostatic or cytotoxic effects of the compound.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Uridine stock solution (100 mM in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. For rescue experiments, prepare parallel dilutions in medium supplemented with 100 µM uridine.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of the compound (with or without uridine) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a highly sensitive, homogeneous assay that measures ATP levels as an indicator of metabolically active cells.[1][20][21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Uridine stock solution (100 mM in sterile water or PBS)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium, with and without 100 µM uridine for rescue experiments.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
B. Apoptosis Assays
These assays determine if the compound induces programmed cell death.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x, 5x, and 10x the predetermined IC50 for 24-48 hours. Include a DMSO vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
C. Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol 4: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This flow cytometry method quantifies the DNA content of cells to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][27][28]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations (e.g., 1x, 5x IC50) for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
D. Target Engagement Assay
This assay confirms that the compound is hitting its intended target, DHODH, within the cells.
Protocol 5: Measurement of Dihydroorotate Accumulation by LC-MS/MS
Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate.[5][29]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold methanol
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with the compound at a concentration known to inhibit proliferation (e.g., 5x IC50) for 24 hours.
-
Metabolite Extraction:
-
Quickly wash the cells with cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them.
-
Collect the cell lysate and centrifuge at high speed to pellet the protein.
-
-
Sample Analysis: Analyze the supernatant for the levels of dihydroorotate and orotate using a validated LC-MS/MS method.
-
Data Analysis: Compare the levels of dihydroorotate in treated cells versus control cells. A significant increase in dihydroorotate is indicative of DHODH inhibition.
III. Visualization of Pathways and Workflows
A. Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: General workflow for in vitro characterization.
IV. References
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PubMed Central. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
CellTiter-Glo Assay. University of Oslo. [Link]
-
Simplified schematic of pyrimidine synthesis divided into de novo... ResearchGate. [Link]
-
The de novo pyrimidine and purine synthesis pathways. ResearchGate. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Purine & Pyrimidine Synthesis (de-novo). Easy Biology Class. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. PubMed. [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
-
Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. PubMed Central. [Link]
-
The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. SciSpace. [Link]
-
The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PubMed Central. [Link]
-
DHODH expression in a panel of cell lines and their sensitivity to... ResearchGate. [Link]
-
NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. PubMed Central. [Link]
-
Principle of colourimetric assay for DHODH activity. ResearchGate. [Link]
-
A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PubMed Central. [Link]
-
Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. [Link]
-
The active metabolite of leflunomide, A77-1726, increases proliferation of human synovial fibroblasts in presence of IL-1β. PubMed Central. [Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PubMed Central. [Link]
-
Leflunomide inhibits proliferation and tumorigenesis of oral squamous cell carcinoma. Spandidos Publications. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. bioRxiv. [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 304443-33-2 | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. OUH - Protocols [ous-research.no]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. kumc.edu [kumc.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Topic: Protocol for Dissolving 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodological guide for the dissolution of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, a compound characteristic of heterocyclic carboxylic acids frequently encountered in pharmaceutical research. Due to the presence of an ionizable carboxylic acid group and a largely hydrophobic scaffold, this compound exhibits poor intrinsic aqueous solubility. This guide moves beyond a simple list of steps to explain the underlying physicochemical principles governing its solubility, primarily through the lens of the Henderson-Hasselbalch equation. We present two robust protocols: one for creating high-concentration stock solutions in organic solvents for high-throughput screening and a second, pH-modification-based protocol for preparing aqueous solutions suitable for a range of in vitro and early-stage in vivo studies. This application note is designed to empower researchers to prepare stable, validated solutions, thereby ensuring the reliability and reproducibility of their experimental results.
Introduction and Scientific Rationale
This compound is a molecule of interest that combines a pyrimidine core, known for its role in a wide spectrum of biologically active compounds, with a substituted phenyl ring and a critical carboxylic acid moiety[1]. The primary challenge in handling this and similar compounds is their limited solubility in neutral aqueous media. This limitation can lead to unreliable data in biological assays and significant hurdles in developing formulations for preclinical studies[2][3].
The key to successfully dissolving this compound lies in understanding its chemical nature as a weak acid. Its solubility is therefore fundamentally governed by the pH of the solution, a relationship described by the Henderson-Hasselbalch equation [4].
pH = pKa + log ([A⁻]/[HA]) [5]
Where:
-
[HA] is the concentration of the neutral, protonated carboxylic acid (the less soluble form).
-
[A⁻] is the concentration of the deprotonated, ionized carboxylate (the more soluble salt form).
-
pKa is the acid dissociation constant.
When the solution pH is significantly above the compound's pKa, the equilibrium shifts towards the ionized form [A⁻], leading to a logarithmic increase in aqueous solubility[2][6]. Our primary aqueous protocol leverages this principle by using a base to deprotonate the carboxylic acid, forming a soluble salt in situ.
Caption: The relationship between pH and the ionization state of the carboxylic acid.
Materials and Reagents
-
Compound: this compound (solid powder)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol, 200 proof
-
Deionized (DI) water or water for injection (WFI)
-
-
Buffers & pH Modifiers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated pH meter with a micro-probe
-
Glass vials and beakers
-
Sterile syringe filters (0.22 µm)
-
Protocol I: Preparation of High-Concentration Stock in Organic Solvent
This protocol is ideal for preparing concentrated stocks for serial dilution in in vitro assays, where the final concentration of the organic solvent is physiologically tolerated[7]. DMSO is the recommended solvent due to its high solubilizing power for a wide range of organic molecules[8][9].
Step-by-Step Method:
-
Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If solid particles remain, place the vial in a bath sonicator for 5-15 minutes, or until the solution is clear. Gentle warming to 30-40°C can be used but monitor for any signs of degradation.
-
Final Inspection: Visually inspect the solution against a light source to ensure it is a clear, particle-free solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[10].
Table 1: Estimated Solubility in Common Organic Solvents (Note: These values are based on structurally similar pyrimidine carboxylic acids and should be experimentally confirmed.)
| Solvent | Estimated Solubility | Use Case | Reference |
| DMSO | >20 mg/mL | High-concentration primary stock solutions. | [8][9] |
| Dimethylformamide (DMF) | ~2-5 mg/mL | Alternative for primary stock solutions. | [8][9] |
| Ethanol | ~0.25 mg/mL | Limited utility due to low solubility. | [8][9] |
Protocol II: Preparation of Aqueous Solutions via pH Adjustment
This method is essential when an organic co-solvent is not permissible or when a true aqueous solution is required for formulation development. The protocol relies on converting the insoluble acid into its highly soluble sodium salt.
Caption: Workflow for preparing an aqueous solution via pH modification.
Step-by-Step Method:
-
Slurry Preparation: Weigh the required amount of compound into a suitable beaker. Add approximately 80% of the final desired volume of the aqueous vehicle (e.g., DI water, saline). This will form a milky suspension.
-
Initial pH Titration: While stirring continuously, slowly add a 0.1 M or 1 M NaOH solution dropwise. Monitor the pH of the suspension in real-time using a calibrated pH meter.
-
Dissolution Point: As the pH rises, you will observe the solid material begin to dissolve. A clear solution is typically achieved at a pH of 1.5-2.0 units above the compound's pKa. For most carboxylic acids, this occurs between pH 7.5 and 9.0.
-
Final pH Adjustment (Optional): Once a completely clear solution is obtained, you can adjust the pH back down to the desired physiological range (e.g., pH 7.4) by carefully adding 0.1 M HCl dropwise. Crucially, proceed with caution during this step. If the pH drops too close to the pKa, the compound may precipitate out of solution.
-
Final Volume: Add the aqueous vehicle to reach the final target volume (Quantum Satis).
-
Sterilization (If Required): If a sterile solution is needed for cell-based assays or in vivo use, filter the final solution through a 0.22 µm sterile syringe filter. This also serves as a final quality control step to remove any potential micro-precipitates.
Protocol Validation and Troubleshooting
A prepared solution is only useful if it is stable and the concentration is known.
-
Kinetic vs. Thermodynamic Solubility: When diluting a DMSO stock into a buffer (Protocol I), you are measuring kinetic solubility . Precipitation can occur over time as the solution moves toward a more stable, lower-energy state[11]. The pH adjustment method (Protocol II) aims to achieve thermodynamic solubility , which is generally more stable but may be limited by the solubility of the salt form itself[3].
Table 2: Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the kinetic solubility of the compound in the assay medium.[7] | 1. Decrease the final assay concentration.2. Increase the percentage of DMSO (if the assay tolerates it, typically ≤0.5%).3. Use the pH-adjusted aqueous solution (Protocol II) as your starting material. |
| Compound fails to dissolve completely during pH adjustment. | The solubility limit of the salt form has been reached, or the pH is not high enough. | 1. Increase the total solution volume to lower the concentration.2. Ensure the pH has been raised sufficiently (target pH 8.5-9.0 for initial dissolution).3. Consider adding a small percentage of a co-solvent like PEG400 or Solutol HS 15 if the application allows. |
| Solution becomes hazy or precipitates after back-titration with HCl. | The pH was lowered to a point at or below the pKa, causing the neutral, insoluble form to reappear. | 1. The target pH is too low for the desired concentration. You must either accept a higher final pH or lower the concentration.2. Prepare the solution again, and back-titrate more slowly, stopping at a higher pH where the solution remains stable. |
| Solution appears clear but gives inconsistent results. | Micro-precipitates invisible to the naked eye may be present, sequestering the compound. | 1. Filter the solution through a 0.22 µm filter and re-test.2. Measure the concentration of the filtered solution via HPLC-UV to confirm the actual amount of dissolved compound. |
References
-
PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [12]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [5]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [13]
-
Current Drug Discovery Technologies. (2004). In Vitro Solubility Assays in Drug Discovery. [2]
-
ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [6]
-
PubMed. (2004). In vitro solubility assays in drug discovery. [3]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. [4]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [7]
-
Enamine. (n.d.). Aqueous Solubility Assay. [11]
-
Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid Product Information. [8]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [1]
-
Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid Technical Information. [9]
-
MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid Biochemical Reagent. [10]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
Application Notes and Protocols for 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Introduction
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid is a potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts the production of pyrimidines, thereby impeding the proliferation of rapidly dividing cells that are highly dependent on this metabolic route.[2] Consequently, DHODH inhibitors are valuable tools for research in oncology, immunology, and virology, with potential therapeutic applications in cancer, autoimmune disorders, and viral infections.[1][3]
These application notes provide a comprehensive guide for researchers utilizing this compound, detailing its mechanism of action, protocols for in vitro enzyme inhibition assays, and cell-based functional assays.
Mechanism of Action
The primary molecular target of this compound is the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to the depletion of the cellular pyrimidine pool, which in turn results in cell cycle arrest and the suppression of cell growth.[2] The efficacy of DHODH inhibitors is particularly pronounced in rapidly proliferating cells, such as cancer cells or activated lymphocytes, which have a high demand for nucleotide synthesis.[3]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Quantitative Data Summary
The following table provides representative data for a potent DHODH inhibitor. Researchers should determine these values experimentally for this compound.
| Parameter | Value | Assay Type | Target |
| IC50 | 15 nM | Biochemical | Human DHODH |
| EC50 | 50 nM | Cellular (HL-60) | Cell Growth Inhibition |
Experimental Protocols
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[4][5]
A. Materials and Reagents
-
Recombinant human DHODH
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[6]
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
96-well microplate
-
Microplate spectrophotometer
B. Reagent Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
DHODH Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to a final concentration that yields a linear reaction rate over 10-15 minutes. This should be determined empirically.
-
Reaction Mix: Prepare a 2X reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[5][7]
C. Assay Procedure
-
Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[5][7]
-
Initiate the reaction by adding 100 µL of the 2X Reaction Mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every minute for 10-15 minutes using a microplate reader.
D. Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for DHODH Inhibition Assay
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology Research
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a highly successful class of therapeutic agents, particularly in oncology.[2] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2]
This document provides a detailed guide for the investigation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a novel compound with significant potential as an anti-cancer agent. While direct studies on this specific molecule are not yet prevalent in the literature, its structural motifs—a 4-phenylpyrimidine core and a trifluoromethoxy-phenyl group—are features of known kinase inhibitors. For instance, various substituted pyrimidines have been explored as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3][4] The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making it a valuable substituent in drug design.[5]
Here, we propose a hypothetical mechanism of action for this compound as a kinase inhibitor and provide detailed protocols for its initial evaluation in a cancer research setting.
Proposed Mechanism of Action: Targeting the Cyclooxygenase-2 (COX-2) Pathway
While several pyrimidine-based compounds target kinases like EGFR, another compelling hypothesis for the mechanism of action of this compound is the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is overexpressed in various cancers and contributes to inflammation-mediated tumor growth and progression.[6] Several pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors.[6][7] The 4-phenylpyrimidine scaffold, in particular, is a key feature in some known COX-2 inhibitors.
We hypothesize that this compound could selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins. This inhibition would lead to a reduction in pro-inflammatory signals that support tumor cell proliferation, survival, and angiogenesis.
Caption: Proposed inhibition of the COX-2 signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the compound's inhibitory activity and selectivity towards COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound
-
Known selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and positive control in reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.
-
Add the diluted compound or control to the respective wells.
-
Include a no-enzyme control and a no-inhibitor control.
-
-
Enzyme Inhibition:
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the compound against both COX-1 and COX-2.
-
Calculate the IC50 values for both enzymes and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation and Interpretation
The results from the experimental protocols should be tabulated for clear comparison and interpretation.
Table 1: Anticipated Cell Viability Data (MTT Assay)
| Concentration (µM) | % Viability (A549) | % Viability (MCF-7) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 85 | 80 |
| 10 | 55 | 45 |
| 50 | 20 | 15 |
| 100 | 5 | 2 |
| IC50 (µM) | ~9 | ~7 |
Table 2: Anticipated COX Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | >100 | 1.5 | >66 |
| Celecoxib | >150 | 0.04 | >3750 |
A high selectivity index for COX-2 is desirable, as it suggests a lower risk of side effects associated with COX-1 inhibition (e.g., gastrointestinal issues).
Conclusion and Future Directions
The provided protocols offer a foundational framework for the initial investigation of This compound in cancer research. Positive results from these assays, particularly potent and selective COX-2 inhibition coupled with cancer cell cytotoxicity, would provide a strong rationale for further preclinical development. Subsequent studies could include cell cycle analysis, apoptosis assays, and in vivo studies using xenograft models to validate the anti-tumor efficacy of the compound. The structural novelty of this molecule, combined with the proven success of the pyrimidine scaffold, positions it as a promising candidate for the development of a new generation of targeted anti-cancer therapeutics.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022-09-29). Available from: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]
-
4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (2023-03-01). Available from: [Link]
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents.
-
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PubMed. (2016-12-19). Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed. Available from: [Link]
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed. (2018-01-20). Available from: [Link]
-
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid - MySkinRecipes. Available from: [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (2024-10-21). Available from: [Link]
-
Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. (2016-07-26). Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024-10-13). Available from: [Link]
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- 4. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Antiviral Evaluation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Introduction: Targeting Host Cell Metabolism for Broad-Spectrum Antiviral Activity
The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of antiviral agents with broad-spectrum activity. A promising strategy in this endeavor is to target host cellular pathways that are essential for viral replication. One such critical pathway is the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of nucleotide building blocks required for both viral and host nucleic acid replication. Viruses, being obligate intracellular parasites, are heavily reliant on the host's metabolic machinery to produce the necessary components for their propagation.
This document provides a detailed guide for researchers on the potential antiviral applications of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid . While direct antiviral studies on this specific molecule are not extensively published, its structural resemblance to other pyrimidine derivatives known to possess antiviral properties suggests a plausible mechanism of action.[1][2][3] This guide is therefore based on the well-established hypothesis that this compound may function as an inhibitor of the host pyrimidine biosynthesis pathway, a mechanism known to confer broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4][5][6][7]
The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[8] The pyrimidine-2-carboxylic acid scaffold is a key building block in the synthesis of various biologically active molecules, including antiviral agents.[9]
Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
We hypothesize that this compound exerts its antiviral effect by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7]
By inhibiting DHODH, the compound would deplete the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral RNA and DNA. This depletion would effectively starve the virus of the necessary building blocks for replication, leading to a potent antiviral effect.[4][10] A key advantage of targeting a host enzyme like DHODH is the higher genetic barrier to the development of viral resistance compared to drugs that target viral proteins directly.[7] Furthermore, inhibition of pyrimidine biosynthesis has been shown to not only directly impact viral replication but also to stimulate the host's innate immune response, further contributing to the antiviral state.[11]
To validate this proposed mechanism, a series of key experiments are outlined in this guide. These include determining the compound's antiviral efficacy, assessing its cytotoxicity, and performing mechanism-of-action studies such as uridine rescue experiments.
Experimental Protocols
Preparation of Compound Stock Solution
Proper handling and solubilization of the test compound are critical for reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Causality Explanation: DMSO is a common solvent for organic molecules and is miscible with cell culture media. Preparing a high-concentration stock allows for minimal solvent concentration in the final experimental setup, reducing potential solvent-induced cytotoxicity. Aliquoting prevents degradation of the compound due to multiple freeze-thaw cycles.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.
Materials:
-
Vero E6 cells (or other susceptible cell line for the virus of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Virus stock of known titer (e.g., Influenza A virus, SARS-CoV-2, Zika virus)
-
This compound stock solution
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the cell culture plates with Vero E6 cells and grow to 90-100% confluency.
-
Prepare serial dilutions of the virus stock in serum-free DMEM.
-
Aspirate the growth medium from the cell monolayers and infect with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the treatment overlay. Mix the 2% methylcellulose solution 1:1 with 2x DMEM containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and 2% FBS. Include a vehicle control (DMSO) and a positive control (a known antiviral drug).
-
After the adsorption period, aspirate the viral inoculum and add 2 mL of the treatment overlay to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, aspirate the overlay and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the wells with PBS and stain with crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Causality Explanation: The methylcellulose overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques). The number of plaques is directly proportional to the amount of infectious virus. A reduction in the number of plaques in the presence of the compound indicates its antiviral activity.
Cytotoxicity Assay: MTT or CellTiter-Glo® Assay
It is crucial to determine the concentration at which the compound is toxic to the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Vero E6 cells (or the same cell line used in the antiviral assay)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed a 96-well plate with Vero E6 cells and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.
Causality Explanation: The MTT assay measures the metabolic activity of viable cells, which reduces the yellow MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A decrease in signal indicates a reduction in cell viability.
Mechanism of Action Study: Uridine Rescue Experiment
This experiment is critical to confirm that the antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Materials for the Plaque Reduction Assay
-
Uridine solution (sterile, cell culture grade)
Protocol:
-
Perform the Plaque Reduction Assay as described in Protocol 2.
-
In a parallel set of experiments, add a fixed, non-toxic concentration of uridine (e.g., 100 µM) to the treatment overlay along with the serial dilutions of this compound.
-
Incubate, fix, stain, and count the plaques as previously described.
-
Compare the EC50 values obtained in the presence and absence of exogenous uridine.
Causality Explanation: If the compound inhibits DHODH, the antiviral effect can be reversed by providing an external source of pyrimidines, such as uridine. Uridine can be utilized by the cell through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway. A significant increase in the EC50 value in the presence of uridine would strongly support the hypothesized mechanism of action.
Data Presentation
Summarize the quantitative data from the antiviral and cytotoxicity assays in a clear and structured table for easy comparison.
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., Influenza A | [Data] | [Data] | [Data] |
| Positive Control (e.g., Ribavirin) | e.g., Influenza A | [Data] | [Data] | [Data] |
Visualizations
Hypothesized Mechanism of Action
Caption: Workflow for antiviral evaluation of the compound.
References
-
Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5777-5782. [Link]
-
Novartis Institutes for BioMedical Research. (2015). Identification of Pyrimidine Biosynthesis Inhibitors with Broad Spectrum Antiviral Activity and Assessment of the Druggability of this Pathway for Efficacy against RSV. Novartis Open Access Knowledge. [Link]
-
Marschall, M., et al. (2013). Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis. Antiviral Research, 100(3), 640-648. [Link]
-
PNAS. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link]
-
Kim, J., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. mBio, 9(4), e01131-18. [Link]
-
bioRxiv. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4′-fluorouridine. bioRxiv. [Link]
-
Dobbelstein, M., et al. (2025). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 233, 106046. [Link]
-
Stegmann, K. M., et al. (2022). Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication. iScience, 25(6), 104432. [Link]
-
bioRxiv. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4′-fluorouridine. bioRxiv. [Link]
-
Xiong, R., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(3), 578. [Link]
-
Wu, G., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(19), 6524. [Link]
-
Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]
-
Chem-Impex. Pyrimidine-2-carboxylic acid. [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
-
Lucas-Hourani, M., et al. (2017). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 13(10), e1006603. [Link]
-
El-Emam, A. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-132. [Link]
-
ResearchGate. (2022). pyrimidine derivatives with antiviral activity A series of Substituted... | Download Scientific Diagram. ResearchGate. [Link]
-
Köhler, M., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(4), 463-478. [Link]
-
GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
-
El-Sawy, E. R., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31235-31252. [Link]
-
Wang, L., et al. (2021). Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety. Journal of Agricultural and Food Chemistry, 69(45), 13511-13523. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
"standard operating procedure for handling 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid"
Introduction
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid is a specialized organic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a pyrimidine-2-carboxylic acid moiety linked to a trifluoromethoxy-substituted phenyl group, suggests its utility as a building block in the synthesis of novel bioactive molecules and functional materials. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the pyrimidine carboxylic acid core provides a versatile scaffold for further chemical modifications.
This document provides a comprehensive guide for the safe and effective handling, storage, and use of this compound in a laboratory setting. The protocols outlined herein are based on established best practices for handling similar chemical entities, including pyrimidine derivatives, carboxylic acids, and organofluorine compounds.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available, its properties can be inferred from its structural components.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₇F₃N₂O₃ | [1] |
| Molecular Weight | 284.19 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in alcohols and aqueous buffers. | Inferred from pyrimidine-4-carboxylic acid[3][4] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated area | Inferred from similar compounds[2] |
Hazard Identification and Safety Precautions
The toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with the utmost care, assuming it is hazardous. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation, based on data from structurally related compounds.[5][6][7]
GHS Hazard Statements (Inferred):
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Caption: Personal Protective Equipment Workflow.
Standard Operating Procedures
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10][11][12]
-
Recommended storage is at 2-8°C.[2]
Handling and Weighing
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[13][14]
-
Use only non-sparking tools.[10]
-
Avoid generating dust.[6][9] If dust is generated, use appropriate respiratory protection.
-
Wash hands thoroughly after handling, even if gloves were worn.[9][10][14]
Solution Preparation
-
Solvent Selection: Based on the intended application, select an appropriate solvent. For biological assays, DMSO is a common choice for creating stock solutions.[3][4] For chemical reactions, solvents like DMF or THF may be suitable.[16]
-
Dissolution:
-
In a chemical fume hood, add the desired volume of solvent to a tared vial containing the compound.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of decomposition.[17]
-
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity solvent and store them at -20°C for stability.[4] Before use, allow the solution to warm to room temperature and ensure all solute has redissolved.
Caption: Workflow for Solution Preparation.
Emergency Procedures
| Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Seek immediate medical attention.[14] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] If irritation persists, seek medical attention.[6][14] |
| Inhalation | Move the person to fresh air.[10][14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations.[10][14] The compound and any contaminated materials should be treated as hazardous chemical waste. Do not dispose of it down the drain.
Conclusion
While this compound presents significant opportunities in research and development, its handling requires a diligent and informed approach to safety. By adhering to the protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for any chemical before use and perform a thorough risk assessment for any new experimental procedure.
References
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- Fisher Scientific. (2011, June 16). Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyridine.
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- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
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Application Notes and Protocols: Derivatization of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid for Enhanced Assay Performance
Introduction: Unlocking the Analytical Potential of a Key Heterocycle
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and biological research. Its structural motifs, featuring a pyrimidine core and a trifluoromethoxy-substituted phenyl ring, suggest its potential as a scaffold in drug discovery. The carboxylic acid functional group, while crucial for its chemical properties and potential biological activity, often presents challenges in analytical quantification and assay development.
Direct analysis of this compound can be hampered by its polarity, which may lead to poor chromatographic resolution, low volatility for gas-phase analysis, and lack of a native signal for certain detection methods.[1][2] Chemical derivatization provides a powerful strategy to overcome these limitations by modifying the carboxylic acid group to enhance its physicochemical properties for specific analytical platforms.[3][4] This guide provides a detailed exploration of derivatization strategies for this compound, complete with step-by-step protocols for key applications.
The primary objectives of derivatizing this molecule are:
-
To enhance detectability: By introducing a chromophore or fluorophore for UV-Vis or fluorescence-based assays.[1][5]
-
To improve chromatographic performance: By reducing polarity and improving peak shape in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][6][7]
-
To enable bioconjugation: By creating a reactive intermediate for covalent attachment to proteins, antibodies, or other biomolecules for immunoassay development or functional studies.[8]
This document will detail protocols for three key derivatization pathways: esterification for chromatographic analysis, amidation for bioconjugation, and fluorescent labeling for high-sensitivity detection.
Core Principle: Activation of the Carboxylic Acid
The carboxyl group of this compound is relatively unreactive. To facilitate derivatization, it must first be "activated" to a more reactive species. This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.[9] A common and highly effective method for this activation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS).[8][9][10]
The activation process proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester.[8] This NHS ester is the pivotal intermediate for many subsequent derivatization and conjugation reactions.
Protocol 1: Esterification for Enhanced GC-MS and HPLC Analysis
Esterification is a fundamental derivatization technique that converts the polar carboxylic acid into a less polar, more volatile ester.[1][11] This is particularly useful for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), where volatility is a prerequisite.[6][7] For High-Performance Liquid Chromatography (HPLC), esterification can improve retention on reverse-phase columns and enhance peak symmetry.[1]
This protocol describes the formation of the methyl ester of this compound.
Experimental Protocol: Methyl Ester Formation
Objective: To convert this compound to its methyl ester for improved chromatographic analysis.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of this compound in 10 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the solution. Alternatively, for a more reactive approach, add 1.2 equivalents of thionyl chloride dropwise at 0 °C.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly add the reaction mixture to 20 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.
-
Purification (Optional): If necessary, purify the product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Acts as both solvent and reactant. Anhydrous conditions are crucial to prevent hydrolysis of the ester. |
| Catalyst | Concentrated H₂SO₄ or SOCl₂ | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.[12] |
| Temperature | Reflux | Increases the reaction rate of this typically slow and reversible reaction.[12] |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Protocol 2: Amidation via NHS Ester for Bioconjugation and Immunoassay Development
The formation of a stable amide bond is a cornerstone of bioconjugation, essential for creating antibody-drug conjugates, immobilizing antigens for immunoassays, or linking the molecule to carrier proteins.[8] This protocol details the two-step process of first creating a reactive N-hydroxysuccinimide (NHS) ester of this compound, followed by its reaction with a primary amine.
Experimental Workflow: Amidation
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Application Note: Quantitative Analysis of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid using HPLC-UV and LC-MS/MS
Introduction and Scientific Context
4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound incorporating structural motifs frequently found in pharmacologically active agents. The pyrimidine core is a cornerstone in medicinal chemistry, while the trifluoromethoxy group is often used to enhance metabolic stability and cell permeability. As such, this molecule represents a class of compounds of significant interest in drug discovery and development, potentially as a kinase inhibitor or other targeted therapeutic.
Accurate and precise quantification of this compound is paramount for advancing a potential drug candidate through the development pipeline. It is essential for pharmacokinetic (PK) studies, in vitro absorption, distribution, metabolism, and excretion (ADME) assays, manufacturing quality control (QC), and formulation analysis. This application note provides two detailed, validated analytical protocols for the quantification of this compound in both bulk substance and complex biological matrices. The methodologies presented are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible technique for purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective bioanalysis.[1][2][3]
The protocols are designed to be self-validating, with performance characteristics benchmarked against internationally recognized standards, ensuring the generation of reliable and reproducible data.[4][5]
Analyte Physicochemical Properties and Method Development Rationale
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.
-
Molecular Formula: C₁₂H₇F₃N₂O₃
-
Molecular Weight: 296.19 g/mol
-
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This is an acidic functional group. Its pKa will dictate the pH of the mobile phase required for optimal chromatographic retention and peak shape. To ensure the analyte is in a single, neutral form (protonated), the mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. This is a cornerstone of developing methods for acidic compounds.
-
Aromatic Rings (Phenyl and Pyrimidine): These moieties contain π-electron systems that strongly absorb ultraviolet (UV) light, making UV-based detection highly suitable. The extensive conjugation is expected to result in a UV absorption maximum (λmax) at a wavelength higher than the typical 200-215 nm for unconjugated carboxylic acids.[6][7]
-
Nitrogen Atoms (Pyrimidine Ring): These are basic sites that can be readily protonated, making the molecule amenable to positive-mode electrospray ionization (ESI+) for mass spectrometry.
-
Based on these properties, a reversed-phase chromatographic approach using a C18 stationary phase is the logical choice. The use of an acidified mobile phase (e.g., with formic acid) is critical to suppress the ionization of the carboxylic acid, thereby preventing peak tailing and ensuring reproducible retention.[8]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for determining the purity of the active pharmaceutical ingredient (API) and for quantifying the compound in formulations where concentrations are relatively high.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Use PDA to determine λmax (expected ~250-280 nm); monitor at λmax and a reference wavelength (e.g., 254 nm). Carboxylic acids with extensive conjugation absorb at higher wavelengths.[6]
Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with the mobile phase (at initial conditions, 90:10 A:B) to prepare a minimum of five calibration standards covering the desired concentration range (e.g., 1-100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased validation.
Causality and Rationale
-
C18 Column: Provides excellent retention for the moderately nonpolar analyte.
-
Acidified Mobile Phase: The 0.1% formic acid ensures the carboxylic acid moiety is fully protonated, leading to a sharp, symmetrical peak and stable retention time.
-
Gradient Elution: This approach ensures the analyte elutes with a good peak shape within a reasonable time, while also eluting any more hydrophobic impurities, effectively cleaning the column with each run.
-
Thermostatted Column: Maintaining a constant temperature (35°C) ensures retention time reproducibility.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like human plasma, which is essential for pharmacokinetic studies.[2][3] The "gold standard" for bioanalysis is LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode.[3]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
A UHPLC (Ultra-High Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.5 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
SRM Transition:
-
Analyte: Q1 (Precursor Ion): m/z 297.1 → Q3 (Product Ion): m/z 251.1 (Hypothetical loss of H₂O and CO). This transition must be optimized experimentally by infusing the analyte.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is strongly recommended (e.g., ¹³C₆-labeled analyte).
-
-
Key Parameters: Optimize source temperature, capillary voltage, cone voltage, and collision energy to maximize the signal for the specified SRM transition.
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for extracting the analyte from a plasma matrix.[9][10][11]
Causality and Rationale
-
UHPLC System: The use of sub-2 µm particle columns allows for faster analysis times and better resolution compared to traditional HPLC.
-
ESI+ Mode: The nitrogen atoms in the pyrimidine ring are readily protonated, typically leading to a strong signal in positive ion mode.
-
SRM: This tandem MS technique provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition, interferences from the complex biological matrix are virtually eliminated, allowing for accurate quantification at very low levels (pg/mL to ng/mL).[2]
-
Internal Standard (IS): A SIL-IS is co-extracted and analyzed with the analyte. It corrects for any variability during sample preparation and potential ion suppression or enhancement in the MS source, which is critical for achieving high accuracy and precision in bioanalysis.[10][12]
Method Validation Protocol
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only. | No significant interfering peaks at the retention time of the analyte in blank matrix. For LC-MS/MS, ion ratios should be consistent. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels. |
| Range | The concentration interval where the method is precise and accurate. | For API assay: 80-120% of the test concentration. For bioanalysis: Spanning the expected in-vivo concentrations.[4] |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 85-115% for bioanalysis (80-120% at LLOQ). For API assay, typically 98-102%. |
| Precision | To measure the scatter of data from replicate measurements. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalysis. For API assay, %RSD ≤ 2%. |
| LOQ | The lowest concentration that can be quantified reliably. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | To measure the method's resistance to small changes. | %RSD of results should remain within acceptable limits after deliberate small changes (e.g., pH, column temp, flow rate). |
Example Validation Data Summary
Table 1: Linearity Data for LC-MS/MS Method
| Conc. (ng/mL) | Mean Response (Area Ratio) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.015 | 95.5 | 8.7 |
| 5.0 | 0.078 | 102.1 | 5.4 |
| 50.0 | 0.791 | 101.3 | 3.1 |
| 250.0 | 3.985 | 98.9 | 2.5 |
| 500.0 | 7.992 | 99.8 | 1.9 |
| Regression | y = 0.016x + 0.001 | r² = 0.9992 | |
Table 2: Inter-day Accuracy and Precision for LC-MS/MS Method (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low QC | 3.0 | 2.91 | 97.0 | 6.8 |
| Mid QC | 100.0 | 103.2 | 103.2 | 4.1 |
| High QC | 400.0 | 394.8 | 98.7 | 3.3 |
System Schematics
Conclusion
This application note details two comprehensive, robust, and validated methods for the quantitative analysis of this compound. The HPLC-UV method serves as a reliable technique for routine quality control and formulation assays. For applications requiring higher sensitivity and selectivity, such as the analysis of pharmacokinetic samples from biological fluids, the LC-MS/MS method is superior. The detailed protocols and validation framework provided herein adhere to established scientific principles and regulatory guidelines, ensuring that researchers, scientists, and drug development professionals can generate high-quality, defensible data.
References
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280–288. Available at: [Link]
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Li, W., et al. (2018). Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 301-311. Available at: [Link]
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Xue, YJ., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32. Available at: [Link]
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JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1228, 123872. Available at: [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Lee, D. Y. W., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4815. Available at: [Link]
-
Kehler, J., et al. (2017). Development and validation of a LC–MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma. Bioanalysis, 9(14), 1085-1096. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Q2(R2) Revision of Q2(R1) Analytical Validation. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
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-
U.S. National Library of Medicine. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available at: [Link]
-
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MDPI. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Molecules, 29(5), 1018. Available at: [Link]
-
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-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Available at: [Link]
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- 12. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its critical role in the biosynthesis of nucleic acids.[1][2][3] The derivative, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, represents a promising candidate for drug discovery campaigns. The trifluoromethoxy substituent is known to enhance metabolic stability and membrane permeability, while the pyrimidine-2-carboxylic acid moiety provides a key structural motif for targeting enzymes involved in nucleotide metabolism.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS), with a primary focus on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH).
Scientific Background & Rationale
The Target: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is fundamental for the synthesis of pyrimidine nucleotides (cytidine and uridine), which are essential for DNA and RNA synthesis, as well as for cell growth and proliferation. Consequently, DHODH has emerged as a significant therapeutic target for a range of diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and infectious diseases.[5][7]
The pyrimidine core of this compound structurally mimics the natural substrate of DHODH, suggesting a high probability of competitive inhibition. The trifluoromethoxy group enhances the drug-like properties of the molecule, making it an attractive candidate for HTS campaigns.
Signaling Pathway
Caption: Inhibition of DHODH by this compound disrupts the de novo pyrimidine biosynthesis pathway, leading to decreased cell proliferation.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize inhibitors of DHODH involves a primary screen, followed by secondary and tertiary assays to confirm hits and elucidate their mechanism of action.
Caption: A generalized HTS workflow for the identification and validation of DHODH inhibitors.
Experimental Protocols
Primary HTS Assay: A Fluorescence-Based DHODH Inhibition Assay
This protocol is adapted from established fluorescence-based HTS assays for DHODH inhibitors.[5] The assay monitors the reduction of resazurin to the highly fluorescent resorufin, which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.
Materials and Reagents:
-
Compound: this compound
-
Enzyme: Recombinant human DHODH
-
Substrates: Dihydroorotate, Coenzyme Q10
-
Detection Reagent: Resazurin
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Plates: 384-well, black, flat-bottom plates
-
Positive Control: A known DHODH inhibitor (e.g., Brequinar)
-
Negative Control: DMSO
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Dispense an equivalent volume of DMSO into the control wells.
-
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a working solution of recombinant human DHODH in the assay buffer.
-
Prepare a substrate/detection mix containing dihydroorotate, Coenzyme Q10, and resazurin in the assay buffer.
-
-
Assay Procedure:
-
Add the DHODH enzyme solution to all wells of the 384-well plate.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/detection mix to all wells.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Secondary Assay: Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be further characterized to determine their potency (IC50).
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the diluted compounds into a 384-well plate to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Assay Procedure:
-
Follow the same procedure as the primary HTS assay.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tertiary Assay: Mechanism of Action Studies
To understand how this compound inhibits DHODH, enzyme kinetic studies can be performed.
Protocol:
-
Vary the concentration of one substrate (e.g., dihydroorotate) while keeping the other substrate (Coenzyme Q10) at a saturating concentration.
-
Perform the DHODH assay in the presence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Data Presentation
| Parameter | Value | Notes |
| Primary Screening Concentration | 10 µM | A common starting concentration for HTS. |
| Hit Criteria | >50% Inhibition | A stringent cutoff to minimize false positives. |
| IC50 (Hypothetical) | < 1 µM | Potent inhibitors are typically in the nanomolar to low micromolar range. |
| Mode of Inhibition | Competitive (Hypothesized) | Based on the structural similarity to the natural substrate. |
Considerations and Troubleshooting
-
Compound Solubility: Pyrimidine-2-carboxylic acid derivatives can have limited aqueous solubility. Ensure complete dissolution in DMSO and monitor for precipitation in the assay buffer.
-
Assay Interference: Some compounds can interfere with the fluorescence signal. Counter-screens without the enzyme can identify such compounds.
-
Off-Target Effects: Pyrimidine derivatives have the potential to interact with other enzymes in nucleotide metabolism. Orthogonal assays using different cell lines or targets can assess selectivity.
Conclusion
This compound is a promising scaffold for the development of novel DHODH inhibitors. The protocols outlined in this document provide a robust framework for its evaluation in a high-throughput screening setting. By employing a systematic screening cascade, researchers can efficiently identify and characterize the inhibitory activity of this compound, paving the way for its potential development as a therapeutic agent for a variety of diseases.
References
- A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. PubMed, 2016-08-01.
- High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorot
- Pyrimidine-2-carboxylic acid. Chem-Impex.
- Application Notes and Protocols for High-Throughput Screening of Novel DHFR Inhibitors. Benchchem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect, 2024-07-15.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central, 2022-09-29.
- High-Throughput Screening Assays. Assay Genie.
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central, 2023-09-15.
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 2024-02-14.
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 2023-11-28.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central, 2022-09-29.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH, 2024-02-14.
- High-Throughput Discovery Sciences. Sanford Burnham Prebys Medical Discovery Institute.
- An Innovative High-Throughput Screening Approach for Discovery of Small Molecules Th
- High-Throughput Screening. Sanford Burnham Prebys Medical Discovery Institute.
- High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute.
- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)
- High-throughput antibody screening with high-quality factor nanophotonics and bioprinting.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. CymitQuimica.
- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. MySkinRecipes.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
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- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for In Vivo Evaluation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Introduction
The successful in vivo evaluation of a novel chemical entity (NCE) is fundamentally dependent on the development of an appropriate formulation that ensures adequate systemic exposure in preclinical models. This application note provides a comprehensive guide to formulating 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a representative NCE with structural features suggesting poor aqueous solubility. The presence of a carboxylic acid group, multiple aromatic rings, and a lipophilic trifluoromethoxy moiety indicates that this compound is likely a weak acid with low intrinsic solubility, placing it in Biopharmaceutics Classification System (BCS) Class II or IV.
Achieving reproducible and meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data hinges on a formulation strategy that is rational, systematic, and grounded in the physicochemical properties of the compound.[1] An inadequate formulation can lead to low or erratic absorption, underestimation of toxicity, and misleading efficacy results, ultimately resulting in the failure of a promising drug candidate.[2] This guide outlines a data-driven workflow, from initial characterization to the preparation and quality control of formulations suitable for preclinical rodent studies.
Section 1: Pre-Formulation Characterization - The Foundation of Rational Design
Before any formulation work begins, a thorough physicochemical characterization of the NCE is essential.[3][4] These foundational data inform every subsequent decision in the formulation development process.[5]
Critical Physicochemical Properties
-
pKa (Acid Dissociation Constant): As a carboxylic acid, the compound's ionization state, and therefore its solubility, will be highly dependent on pH.[6][7] The pKa value is the pH at which the compound is 50% ionized and 50% non-ionized.[8] Knowing the pKa is crucial for predicting its behavior in the gastrointestinal (GI) tract and for designing pH-adjusted formulations.[9][10][11]
-
LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) measures the lipophilicity of the non-ionized form of the drug. The distribution coefficient (LogD) measures lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. These values are critical predictors of membrane permeability.[4]
-
Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorph) and its melting point. Different polymorphs can have vastly different solubilities and stabilities.[5]
-
Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, non-ionized form of the compound in an aqueous medium. It represents the baseline solubility that formulation efforts aim to improve.
Diagram 1: Pre-Formulation Decision Workflow
The following diagram illustrates how initial physicochemical data guide the formulation strategy.
Caption: Workflow for selecting a formulation path based on pre-formulation data.
Protocol 1: Equilibrium Solubility Determination
This protocol determines the solubility in media relevant to in vivo administration.
-
Prepare Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and purified water.
-
Add Excess Compound: To 1 mL of each medium in separate glass vials, add an excess amount of the NCE (e.g., 5-10 mg, ensuring solid remains).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved NCE in the diluted supernatant using a validated HPLC-UV method.
Data Presentation: Example Solubility Data Table
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 37 | < 0.5 |
| Phosphate Buffer | 6.8 | 37 | 50 |
| Phosphate Buffer | 7.4 | 37 | 150 |
Section 2: Formulation Development - Strategies and Protocols
Based on the pre-formulation data, a suitable vehicle can be developed. The goal for early preclinical studies is often to maximize exposure for safety testing.[1] For a weak acid, the primary strategies are pH adjustment, co-solvent systems, or creating a suspension.[2]
Strategy 1: Aqueous Solution via pH Adjustment
For a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble salt. This is often the simplest and preferred method.[12]
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution (Target: 1 mg/mL)
-
Weigh Compound: Accurately weigh 10 mg of the NCE into a sterile glass vial.
-
Add Vehicle: Add approximately 8 mL of purified water. The compound will likely not dissolve.
-
pH Adjustment: While stirring, slowly add a low-concentration base (e.g., 0.1 N NaOH) dropwise. Monitor the pH using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. The target pH should ideally be between 7.0 and 9.0 for good tolerability.[13]
-
Final Volume: Once dissolved, add purified water to bring the final volume to 10.0 mL (Quantum satis, q.s.).
-
Final pH Check: Measure and record the final pH of the solution.
Strategy 2: Co-Solvent and Surfactant Systems
If pH adjustment alone is insufficient to reach the target concentration, or if precipitation is a concern upon administration, a co-solvent system can be used.[14] Excipients must be chosen carefully, considering their safety and potential impact on animal physiology.[15][16][17]
Table 1: Common Excipients for Oral In Vivo Studies
| Excipient Class | Example | Typical Concentration Limit (Oral Gavage, Rodent) | Function |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | ≤ 50% v/v | Solubilizer |
| Co-solvent | Propylene Glycol (PG) | ≤ 40% v/v | Solubilizer |
| Surfactant | Polysorbate 80 (Tween® 80) | ≤ 10% v/v | Solubilizer, Wetting Agent |
| Surfactant | Kolliphor® RH 40 | ≤ 20% w/v[18] | Solubilizer |
| Polymer | Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2% w/v | Suspending Agent, Viscosity Modifier |
Protocol 3: Preparation of a Co-Solvent Formulation (Target: 5 mg/mL in 20% PEG 400)
-
Weigh Compound: Accurately weigh 50 mg of the NCE into a glass vial.
-
Add Co-solvent: Add 2.0 mL of PEG 400. Vortex or sonicate until the compound is fully dissolved.
-
Add Aqueous Phase: Slowly add 8.0 mL of purified water while stirring to create the final 10.0 mL formulation.
-
Observe: Visually inspect for any precipitation. If the solution remains clear, it is ready for QC checks.
Strategy 3: Aqueous Suspension
For very high doses or extremely insoluble compounds, a suspension is often the most practical approach.[2] The key is to ensure the particles are small (micronized) and uniformly suspended to allow for accurate dosing.
Protocol 4: Preparation of a Micronized Suspension (Target: 20 mg/mL)
-
Prepare Vehicle: Create a 0.5% (w/v) HPMC solution containing 0.1% (v/v) Tween® 80 in purified water. For 10 mL, this is 50 mg of HPMC and 10 µL of Tween® 80. Stir until the HPMC is fully hydrated.
-
Weigh Compound: Accurately weigh 200 mg of micronized NCE.
-
Create Paste: Add a small amount of the vehicle to the NCE powder and triturate with a mortar and pestle to form a smooth, uniform paste. This ensures all particles are wetted.
-
Dilute Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Transfer the suspension to a suitable container and stir continuously (e.g., with a magnetic stirrer) until dosing.
Diagram 2: Formulation Selection Funnel
This diagram helps researchers select the most appropriate formulation strategy.
Caption: Decision funnel for selecting an appropriate formulation type.
Section 3: Formulation Characterization and Quality Control
Once a formulation is prepared, it must be characterized to ensure it is suitable for in vivo use.[19] This step is critical for data integrity and animal welfare.[20]
Protocol 5: Essential QC Checks for the Final Formulation
-
Appearance: Visually inspect the formulation. Solutions should be clear and free of particulates. Suspensions should be uniform and easily resuspendable upon gentle shaking.
-
pH Measurement: Use a calibrated pH meter to measure the final pH of the formulation. Ensure it is within a physiologically tolerable range (typically 4.5-8.0 for oral administration).[13]
-
Concentration Verification:
-
Prepare a standard curve of the NCE in the appropriate diluent.
-
Accurately dilute a sample of the final formulation to fall within the range of the standard curve.
-
Analyze the sample using a validated HPLC-UV method. The measured concentration should be within ±10% of the target concentration.
-
-
Particle Size Analysis (for suspensions only): Use a technique like laser diffraction to measure the particle size distribution. A narrow distribution with a mean size in the low micron range (e.g., D90 < 20 µm) is desirable for oral suspensions to ensure consistent dissolution and absorption.
Table 2: Example Formulation QC Specifications
| Parameter | Acceptance Criteria (Solution) | Acceptance Criteria (Suspension) |
| Appearance | Clear, colorless, free of particulates | Uniform, easily re-suspendable |
| pH | 6.0 - 9.0 | 6.0 - 8.0 |
| Concentration | 90% - 110% of target | 90% - 110% of target |
| Particle Size | Not Applicable | D(90) < 25 µm |
Conclusion
The formulation of a poorly soluble acidic compound like this compound for in vivo studies is a critical step that demands a systematic, data-driven approach. By beginning with thorough pre-formulation characterization, researchers can make informed decisions to select the most appropriate formulation strategy—be it a simple pH-adjusted solution, a co-solvent system, or a uniform suspension. Rigorous quality control is the final, non-negotiable step to ensure that the formulation is safe, accurate, and capable of producing reliable and reproducible in vivo data, thereby providing a solid foundation for advancing a new chemical entity through the drug development pipeline.
References
- Industrial Pharmacist. (2024).
- Pion. (2023). What is pKa and how is it used in drug development?.
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
- ACD/Labs. (n.d.).
- JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
- PubMed Central. (n.d.).
- BenchChem. (2025). A Technical Guide to the Physicochemical Characterization of Novel Alkaloids: A Methodological Approach.
- U.S. Food and Drug Administration (FDA). (n.d.).
- ResearchGate. (2025). Pharmaceutical Excipient Development: The Need for Preclinical Guidance.
- Creative Biolabs. (n.d.).
- U.S. Food and Drug Administration (FDA). (2018).
- PubMed Central. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF.
- ResearchGate. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
- PubMed. (2020).
- MDPI. (2023).
- PubMed Central. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.
- Altasciences. (n.d.).
- Creative Bioarray. (n.d.).
- CymitQuimica. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- Gad Consulting Services. (n.d.).
- Future4200. (n.d.).
- QxMD. (n.d.). In vivo analysis techniques for antibody drug: Recent advances and methodological insights.
- PubMed Central. (n.d.).
- Purdue e-Pubs. (n.d.).
- Guidechem. (n.d.). 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid 1864059-55-1 wiki.
- PubMed Central. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). (2017). Preformulation Analytical Techniques during Drug Development.
- MDPI. (n.d.). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97 31519-62-7.
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.). 4-Pyrimidinecarboxylic acid - Substance Details - SRS.
- BLD Pharm. (n.d.). 433214-15-4|Pyrimidine-2-carboxylic acid hydrochloride.
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
An in-depth technical guide created by a Senior Application Scientist.
Welcome to the technical support guide for 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This document provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only the methods but also the scientific reasoning behind them to empower your experimental design.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before attempting advanced solubilization techniques, it's crucial to understand the physicochemical properties of the molecule. This compound possesses features that inherently limit its aqueous solubility: a rigid, aromatic core, a lipophilic trifluoromethoxy group, and an acidic carboxylic acid moiety. A similar compound, 6-(3-chloro-4-(trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid, has a predicted XLogP3 of 3.5, indicating significant hydrophobicity[1].
Q1: Why is my compound, this compound, not dissolving in aqueous buffer?
A1: The poor aqueous solubility is due to its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to its two aromatic rings and the trifluoromethoxy group. While the carboxylic acid group can interact with water, its contribution is not enough to overcome the lipophilicity of the rest of the molecule in its neutral, protonated state. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the compound together in its solid (crystal lattice) state and the energy required to create a cavity in the solvent. For this compound in neutral water, this process is not energetically favorable.
Q2: What is the first and simplest method I should try to dissolve this compound for an in vitro assay?
A2: The presence of the carboxylic acid group is the key to a simple solubilization strategy: pH adjustment . Carboxylic acids are weak acids that exist in equilibrium between a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻)[2]. The charged form is significantly more polar and thus more water-soluble[3]. By increasing the pH of your aqueous solution above the compound's pKa, you shift the equilibrium towards the soluble deprotonated form.
Q3: At what pH should I expect the compound to dissolve?
A3: The pKa of the carboxylic acid group on a pyrimidine ring is typically in the range of 3-4[4][5]. To ensure complete deprotonation and solubilization, you should adjust the pH to be at least 2 units above the pKa. Therefore, starting with a buffer at pH 7.4 or higher is recommended. A simple initial test is to prepare a slurry of the compound in your desired buffer (e.g., PBS) and add a small amount of a base like 1 M NaOH dropwise until the solid dissolves.
Q4: I need to make a concentrated stock solution in an organic solvent. Which one should I use?
A4: For preparing high-concentration stock solutions, organic solvents are necessary. Based on data for similar pyrimidine carboxylic acids, Dimethyl Sulfoxide (DMSO) is an excellent first choice, often achieving solubilities of 20 mg/mL or higher[6][7]. Other options include Dimethylformamide (DMF) and, to a lesser extent, ethanol[6][7]. When preparing for biological experiments, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts[6].
Part 2: In-Depth Solubility Enhancement Guides
If simple pH adjustment or organic stock solutions are insufficient for your application (e.g., for in vivo studies or formulation development), more advanced techniques are required.
Guide 1: pH Adjustment and Salt Formation
This is the most direct and chemically specific approach for an ionizable compound like this.
Scientific Principle: The solubility of an ionizable compound is highly dependent on the pH of the medium[8]. For a carboxylic acid, the Henderson-Hasselbalch equation governs the ratio of the soluble ionized form (A⁻) to the insoluble un-ionized form (HA). Increasing the pH drives the deprotonation of the carboxylic acid, forming a highly polar carboxylate salt that readily dissolves in water[3][9]. Salt formation is a formal process of isolating this deprotonated form as a stable, solid salt with a suitable counterion (e.g., sodium, potassium), which can dramatically improve dissolution rates[10][11][12].
Workflow for pH-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Experimental Protocol: Phase Solubility Study with HPβCD
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HPβCD at different concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer.
-
Add Excess Drug: Add an excess amount of the carboxylic acid compound to each cyclodextrin solution in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the concentration of the dissolved drug (y-axis) against the concentration of HPβCD (x-axis). The slope of this phase solubility diagram can be used to determine the complexation efficiency.
Guide 4: Amorphous Solid Dispersions (ASD)
Scientific Principle: This is an advanced technique for significantly enhancing solubility and dissolution rate. Crystalline materials have a highly ordered, stable structure that requires significant energy to break apart for dissolution. In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[13][14] This amorphous form is in a higher energy state, making it much easier to dissolve.[15] Techniques like spray drying and hot-melt extrusion are used to create these dispersions.[16]
Key Considerations for ASD:
-
Polymer Selection: The choice of polymer (e.g., PVP, HPMC-AS) is critical. It must be miscible with the drug and able to prevent recrystallization of the amorphous form over time.
-
Drug Loading: The percentage of drug in the polymer matrix must be optimized. Too high a loading can lead to instability and recrystallization.
-
Physical Stability: ASDs are metastable and can revert to the crystalline form, especially in the presence of heat and humidity. Stability studies are essential.
This technique generally requires specialized equipment and expertise and is typically employed during later-stage drug development.
Part 3: Summary and Strategy Selection
Choosing the right method depends on your experimental needs, the required concentration, and the development stage of your project.
| Technique | Best For | Advantages | Key Challenges |
| pH Adjustment | Aqueous buffers for in vitro assays | Simple, inexpensive, uses the drug's intrinsic properties. [17] | Only works for ionizable drugs; precipitation in different pH environments. |
| Co-solvency | High-concentration stocks, initial screening | Quick, effective for very hydrophobic compounds. [18] | Potential for solvent toxicity in assays; risk of precipitation on dilution. [18] |
| Salt Formation | Creating a new solid form with improved properties | Can improve solubility, dissolution rate, and stability. [10][11] | Not all drugs form stable salts; can have complex solid-state behavior. |
| Cyclodextrin Complexation | In vivo formulations, improving bioavailability | Reduces toxicity, improves stability, masks taste. [19][20] | Requires significant amount of excipient; complex formulation development. |
| Solid Dispersion | Overcoming very poor solubility for oral delivery | Major increases in solubility and bioavailability. [13][15] | Requires specialized equipment; physical stability of the amorphous form is a major concern. [14] |
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Wisdomlib. (2025). Cyclodextrin complexation: Significance and symbolism.
- University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- PharmaRead. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- Wisdomlib. (2025). Co-solvency: Significance and symbolism.
- Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- SlideShare. (n.d.). Cosolvency.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Wikipedia. (n.d.). Cosolvent.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Pharmaceutical Outsourcing. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions.
- National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- PubChem. (n.d.). 6-(3-Chloro-4-trifluoromethoxy-phenyl)-pyrimidine-4-carboxylic acid.
- PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement.
- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid Product Information.
- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
- ACS Organic Division. (2022). pKa Data Compiled by R. Williams.
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"stability issues with 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid in solution"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid in solution. As Senior Application Scientists, we have synthesized data from the field and foundational chemical principles to create a resource grounded in expertise and practical application.
Introduction: Understanding the Molecule
This compound is a compound of interest due to its unique structural motifs. The pyrimidine-2-carboxylic acid core provides a key scaffold for biological activity, while the 4-(trifluoromethoxy)phenyl group enhances properties like metabolic stability and membrane permeability.[1] However, this combination of a π-deficient heterocyclic ring, an ionizable carboxylic acid, and a fluorinated moiety presents specific challenges in handling and formulation. This guide will address the most common stability issues encountered in the laboratory, from solubility problems to chemical degradation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues researchers face. We move from fundamental solubility and handling to complex degradation diagnostics.
FAQ 1: My compound won't dissolve properly or is precipitating out of solution. What should I do?
This is the most common issue and is typically a matter of physical instability (precipitation) rather than chemical instability (degradation). The carboxylic acid group is the primary driver of this behavior.
Causality: The carboxylic acid (pKa typically ~3-5) is protonated and neutral at acidic pH, making it poorly soluble in aqueous media. As the pH increases above the pKa, the group deprotonates to form the highly soluble carboxylate salt.
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, prioritize aprotic polar solvents. For aqueous experimental media, pH control is critical.
-
pH Adjustment: To dissolve the compound in aqueous buffers (like PBS), ensure the final pH is neutral to slightly alkaline (e.g., pH 7.2-7.4). You can aid dissolution by preparing the solution in a slightly basic environment (e.g., adding a sub-stoichiometric amount of NaOH or using a pH 8 buffer) and then adjusting the pH back down to your target, being careful not to go so low that the compound precipitates.
-
Energy Input: Use of a vortex mixer or sonication can help overcome kinetic barriers to dissolution.
-
Avoid Acidic Buffers: Do not attempt to dissolve the compound directly in acidic buffers (pH < 6) without a co-solvent, as precipitation is highly likely.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Type | Concentration | Notes & Cautions |
| DMSO | Aprotic Polar | ≥ 20 mg/mL[2][3] | Recommended for high-concentration stock solutions. Minimize water content to prevent hydrolysis during long-term storage. |
| DMF | Aprotic Polar | ~2-5 mg/mL[2][3] | Good alternative to DMSO. Ensure high purity. |
| Ethanol | Protic Polar | ~0.25 mg/mL[3] | Low solubility. Use only for very dilute solutions or as a co-solvent. |
| PBS (pH 7.2) | Aqueous Buffer | ~1 mg/mL[3] | Solubility is pH-dependent. Ensure pH is maintained. Do not store aqueous solutions for more than a day without stability validation.[3] |
FAQ 2: I suspect my compound is chemically degrading. What are the most likely causes?
Chemical degradation involves the breaking or rearrangement of covalent bonds. For this molecule, the primary suspects are hydrolysis, photolysis, and oxidation.[4][5] A systematic approach, known as a forced degradation study, is the best way to identify the specific vulnerability.[4][6]
Key Vulnerabilities:
-
Pyrimidine Ring: As a π-deficient heterocycle, the pyrimidine ring is susceptible to nucleophilic attack, which can be facilitated by acidic or basic conditions.[7]
-
Trifluoromethoxy Group: While the C-F bonds are very strong, the trifluoromethoxy group can undergo hydrolysis under harsh alkaline conditions to form a phenol and release fluoride ions.[1]
-
Aromatic System: The entire aromatic structure can be susceptible to degradation by high-energy UV light (photolysis) or reactive oxygen species (oxidation).[1][8]
FAQ 3: How does pH impact the chemical stability of my compound in solution?
The pH of the solution is a critical factor that can catalyze hydrolytic degradation.[9] Both strongly acidic and strongly basic conditions should be considered potential hazards during long-term storage or processing.
-
Acid-Catalyzed Hydrolysis: At low pH, protonation of the nitrogen atoms in the pyrimidine ring can activate it towards nucleophilic attack by water, potentially leading to ring-opening or other rearrangements.[10]
-
Base-Catalyzed Hydrolysis: At high pH, the trifluoromethoxy group is most at risk. Hydroxide ions can attack the carbon atom of the -OCF3 group, leading to cleavage.[1] The pyrimidine ring can also be susceptible to base-catalyzed degradation. Studies on related fluorinated phenols show that degradation rates increase dramatically at alkaline pH.[8][11][12]
Recommendation: For optimal chemical stability in aqueous solutions, maintain a pH range of 6.0 to 7.5 . Avoid prolonged exposure to pH < 4 and pH > 9.
FAQ 4: Is the compound light-sensitive and what are the best practices for handling?
Yes, compounds containing aromatic and heteroaromatic rings are often susceptible to photolytic degradation.[7] Exposure to UV light can induce the formation of reactive radical species, leading to a variety of degradation products.[1][4]
Best Practices for Handling:
-
Use Amber Vials: Always prepare and store solutions in amber glass vials or tubes to protect them from ambient light.
-
Protect from Direct Light: When working on a lab bench, wrap vessels in aluminum foil if they will be sitting out for an extended period.
-
Limit Exposure in Instruments: In analytical instruments (e.g., HPLC autosamplers), use UV-protective vials or ensure the sample compartment is covered.
-
Photostability Testing: If the compound will be used in assays involving light, a formal photostability study (as described in ICH Q1B guidelines) is recommended.[9]
FAQ 5: What are the recommended conditions for long-term storage of stock solutions?
To ensure the integrity of your experimental results, proper storage is paramount.
Recommendations:
-
Solvent: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO.
-
Temperature: Store at -20°C or, for maximum stability, at -80°C.[13]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce water condensation and accelerate degradation.
-
Inert Gas: For ultimate protection, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.
Part 2: Experimental Protocols & Workflows
This section provides validated, step-by-step methods for assessing the stability of your compound.
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying the intrinsic stability of the molecule and potential degradation products.[6] This involves subjecting the compound to harsh conditions and analyzing the outcome.[4][5]
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Duration | Neutralization Step (before HPLC) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-24 hours | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 1-8 hours | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | None required (dilute sample) |
| Thermal | 60°C in dark | 48 hours | None required |
| Photolytic | ICH Q1B light source | 24 hours | None required |
Goal: Aim for 5-20% degradation of the parent compound.[9] If degradation is too rapid or too slow, adjust the time or temperature accordingly.[6]
Protocol 2: Stability-Indicating HPLC-UV Method
A robust analytical method is required to separate the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength where the parent compound has high absorbance (e.g., ~254 nm or a determined λmax).[2][3]
-
Analysis: The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates instability. This method should be coupled with Mass Spectrometry (LC-MS) to identify the mass of any new peaks, aiding in structural elucidation of degradants.[14]
Part 3: Potential Degradation Pathways
Understanding the potential degradation products is crucial for risk assessment and method development. Based on the molecule's structure, we can hypothesize several degradation pathways.
Caption: Potential degradation pathways for the target molecule.
References
-
Benchchem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
-
Chem-Impex. Pyrimidine-4-carboxylic acid.
-
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
-
National Institutes of Health (NIH). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC.
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
-
Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
-
PubMed. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA.
-
ResearchGate. (PDF) Microbial degradation of polyfluorinated xenobiotics.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
-
Chem-Impex. Pyrimidine-2-carboxylic acid.
-
PubMed. Biodegradation of fluorinated alkyl substances.
-
Wikipedia. Pyrimidine.
-
Benchchem. degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
-
ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol....
-
National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
-
IJSDR. Force Degradation for Pharmaceuticals: A Review.
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
PubMed. Role of pH in Regulating Cancer Pyrimidine Synthesis.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
-
ACS Publications. Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Biochemistry.
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
-
ACS Publications. Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
-
PubMed. Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent.
-
Sigma-Aldrich. Pyrimidine-2-carboxylic acid 97 31519-62-7.
-
MedchemExpress.com. Pyrimidine-4-carboxylic acid | Biochemical Reagent.
-
Cayman Chemical. PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
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Technical Support Center: A Researcher's Guide to 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Welcome to the technical support center for 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your research by helping you prevent its degradation.
Introduction to this compound
This compound is a complex organic molecule with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a pyrimidine-2-carboxylic acid moiety linked to a trifluoromethoxyphenyl group, confers unique chemical properties. However, this complexity also presents stability challenges that researchers must navigate to ensure experimental reproducibility and success. The trifluoromethyl group generally enhances metabolic and thermal stability.[1][2] This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: The two most likely degradation pathways under typical laboratory conditions are acid-catalyzed decarboxylation and photodegradation. The pyrimidine-2-carboxylic acid moiety is susceptible to losing carbon dioxide, a reaction that is significantly accelerated in acidic aqueous solutions.[3][4][5] Additionally, the aromatic system, while generally stabilized by the trifluoromethoxy group, can be susceptible to degradation upon exposure to UV or high-intensity visible light.[6][7]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain long-term stability, this compound should be stored as a solid in a cool, dry, and dark environment, preferably at 2-8°C under an inert atmosphere.[2] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[8]
Q3: Is this compound compatible with all common laboratory solvents?
A3: The compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[8] However, care should be taken with acidic solvents or prolonged exposure to protic solvents, especially at elevated temperatures, due to the risk of decarboxylation.
Q4: Can I heat solutions of this compound?
A4: Heating should be approached with caution. While the trifluoromethyl group can impart high thermal stability,[1] prolonged heating in solution, particularly in acidic or protic solvents, can promote decarboxylation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Yes. Avoid strong acids, which can catalyze decarboxylation.[3][4][5] Strong oxidizing agents should also be avoided as they can potentially degrade the pyrimidine or phenyl rings. Additionally, strong bases may react with the carboxylic acid and could potentially affect the stability of the trifluoromethoxy group under harsh conditions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential degradation of this compound in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results that may be due to compound degradation.
Caption: A workflow for identifying and mitigating degradation.
Common Scenarios and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new, more nonpolar peak in reverse-phase HPLC, with a corresponding decrease in the parent compound peak. | Decarboxylation: The loss of the carboxylic acid group makes the molecule less polar. | Maintain a neutral pH (6-8) in aqueous solutions. If acidic conditions are required, prepare the solution immediately before use and keep it at a low temperature.[3][4][5] |
| A gradual decrease in the concentration of the compound in solution over time, even when stored at room temperature. | Photodegradation: Exposure to ambient laboratory light can cause slow degradation. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during experiments.[6][9] |
| Significant product loss and the formation of multiple unidentified byproducts after a reaction at elevated temperature. | Thermal Degradation: High temperatures, especially in the presence of reactive species, can lead to complex degradation pathways. | If possible, conduct the reaction at a lower temperature for a longer duration. If high temperatures are unavoidable, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Complete consumption of the starting material with no desired product formation in a reaction involving a strong oxidizing agent. | Oxidative Degradation: The pyrimidine and phenyl rings are susceptible to oxidation by strong oxidizing agents. | Choose a milder oxidizing agent. Perform a small-scale pilot reaction to test for compatibility before committing a large amount of material. |
Experimental Protocols
Protocol for Assessing Photostability
This protocol is designed to help you determine the photostability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of the compound upon exposure to a specific light source over time.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Transparent and amber HPLC vials
-
HPLC system with a UV detector
-
A controlled light source (a photostability chamber is ideal, but a consistent benchtop light source can be used)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Pipette an equal aliquot of the stock solution into a transparent HPLC vial (the "light-exposed sample").
-
Pipette an identical aliquot into an amber HPLC vial or a transparent vial wrapped completely in aluminum foil (the "dark control").
-
-
Exposure: Place both vials at a fixed distance from the light source.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Use a suitable wavelength for detection (e.g., the λmax of the compound).
-
Data Analysis:
-
Calculate the peak area of the parent compound for both the light-exposed and dark control samples at each time point.
-
The peak area of the dark control should remain relatively constant. Any decrease indicates instability unrelated to light.
-
Plot the percentage of the remaining parent compound in the light-exposed sample relative to the t=0 sample as a function of time.
-
Visualizing the Photostability Experiment
Caption: A step-by-step workflow for the photostability protocol.
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(14), 2478-2481. [Link]
-
Dunn, G. E., & Scott, A. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(7), 1048-1053. [Link]
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research. [Link]
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing. [Link]
-
Yan, S., et al. (2018). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 52(14), 7728-7736. [Link]
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da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2975-2986. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Bhattacharya, S., & Thomas, J. K. (2019). Host-Guest Interactions of a Third-Generation Fluoroquinolone with Cucurbit[10]uril: Enhanced Fluorescence, Photostability, and Antibacterial Activity. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4475. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
el-Kattan, Y., et al. (1993). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 36(21), 3184-3191. [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
-
Roesky, H. W. (1990). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Synlett, 1990(11), 651-658. [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]
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Liu, Z., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(2), 1191-1200. [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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Liu, W., et al. (2020). Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. Journal of the American Chemical Society, 142(17), 7761-7765. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(48), 9036-9049. [Link]
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Hori, H., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6828-6836. [Link]
-
Wang, Y., et al. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Water Research, 126, 314-322. [Link]
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]
-
The Journal of Organic Chemistry. (2026). Vol. 91, No. 2. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. [Link]
-
Wang, Z., et al. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
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- 2. 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid [myskinrecipes.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. q1scientific.com [q1scientific.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
"troubleshooting 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid synthesis impurities"
Technical Support Center: 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. Our goal is to provide expert insights and practical, field-proven solutions to ensure the integrity and purity of your final product.
Introduction: Synthesis Overview
The synthesis of this compound typically involves a multi-step sequence. A common and efficient route begins with the construction of the pyrimidine ring, followed by the hydrolysis of a precursor, such as a nitrile or ester, to yield the final carboxylic acid.
A plausible synthetic pathway involves the condensation of a β-ketoester equivalent with an amidine to form the substituted pyrimidine ring.[] For instance, reacting a suitable 1,3-dicarbonyl compound derived from 4-(trifluoromethoxy)acetophenone with a glyoxylate-derived amidine equivalent can form the pyrimidine core with a precursor group at the 2-position. The final, and often critical, step is the hydrolysis of this precursor (e.g., a 2-cyano or 2-ester group) to the carboxylic acid. Each of these stages presents unique challenges and potential for impurity formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My final product shows an additional peak in the HPLC/LC-MS analysis that I can't identify. What could it be?
Expert Analysis: An unexpected peak often points to an impurity related to the final hydrolysis step. The most common culprits are the unreacted starting material for the hydrolysis or a byproduct from an incomplete reaction.
-
Potential Impurity 1: Unreacted 2-Cyanopyrimidine Precursor. If your synthesis involves the hydrolysis of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carbonitrile, incomplete conversion is a frequent issue. The nitrile group is electron-deficient and can be resistant to hydrolysis.[2][3]
-
Potential Impurity 2: Intermediate Amide. Acidic or basic hydrolysis of a nitrile proceeds through an amide intermediate (4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide). Harsh conditions can sometimes stall at this stage, especially if reaction times are insufficient or temperatures are not optimal.
-
Potential Impurity 3: Decarboxylation Product. Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, leading to the formation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine.
Troubleshooting Protocol:
-
Confirm Identity via LC-MS: The first step is to get a mass for the unknown peak.[4] Compare the molecular weight of the impurity with the potential structures listed above.
-
Optimize Hydrolysis Conditions:
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC every 2-4 hours to ensure it has gone to completion.[5]
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can promote decarboxylation.
-
Vary Reagents: If using NaOH/H₂O, consider switching to a different system like H₂SO₄/H₂O or using a phase-transfer catalyst to improve efficiency.
-
-
Spiking Study: If you have access to a standard of the suspected impurity (e.g., the nitrile precursor), perform a spiking study. Add a small amount of the standard to your sample and re-run the HPLC. If the unknown peak increases in area, you have confirmed its identity.
Q2: The yield of my final product is consistently low after purification. How can I improve it?
Expert Analysis: Low yield can stem from mechanical losses during workup and purification or from competing side reactions that consume starting materials. For carboxylic acids, the most significant loss often occurs during the acid-base extraction and crystallization steps.
-
Cause 1: Inefficient Extraction. The pKa of the carboxylic acid and the pH of the aqueous layers are critical. If the aqueous layer is not made sufficiently acidic during the workup, the product will remain partially in its carboxylate salt form and will not be fully extracted into the organic layer.[6]
-
Cause 2: Pinner Reaction Side Products. If a Pinner-type reaction is used to form the pyrimidine ring, side reactions can be a major issue. The Pinner reaction is highly sensitive to moisture, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[7][8]
-
Cause 3: Poor Crystallization Solvent. Choosing an inappropriate solvent for recrystallization can lead to significant product loss, either by the product remaining too soluble in the mother liquor or by "oiling out" instead of forming pure crystals.
Troubleshooting Protocol:
-
Optimize Acid-Base Workup:
-
Use a pH meter to ensure the aqueous layer is acidified to at least 2 pH units below the pKa of your carboxylic acid before extraction.[6] A pH of 2-3 is typically sufficient.
-
Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to maximize recovery.
-
-
Ensure Anhydrous Conditions in Preceding Steps: For any moisture-sensitive steps like a Pinner reaction, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Systematic Recrystallization Solvent Screen:
-
Test the solubility of your crude product in a range of solvents at room temperature and at reflux (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes).
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Q3: My final product is off-color (e.g., yellow or brown). What causes this and how can I fix it?
Expert Analysis: Off-color products are usually due to trace amounts of highly conjugated or polymeric impurities formed during the reaction. These can arise from the degradation of starting materials or intermediates, particularly under strong acid/base or high-temperature conditions.
-
Cause 1: Reagent Degradation. Some reagents, like amidines, can degrade over time, especially if not stored properly, leading to colored impurities that carry through the synthesis.[7]
-
Cause 2: Thermal Decomposition. Overheating the reaction mixture, especially during the final hydrolysis or solvent removal steps, can cause decomposition and the formation of colored byproducts.
-
Cause 3: Residual Metal Catalysts. If any steps involve metal catalysts (e.g., palladium in a cross-coupling reaction to build the aryl-pyrimidine bond), residual metals can impart color.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount (1-5% by weight) of activated carbon, heat to reflux for 15-30 minutes, and then filter the hot solution through a pad of Celite®. This is highly effective at removing colored impurities.
-
Reagent Purity Check: Before starting, check the purity of your starting materials by TLC or another suitable method. Use freshly purified reagents if they appear discolored or degraded.
-
Purification via Chromatography: If recrystallization and carbon treatment are ineffective, flash column chromatography over silica gel can be used to separate the colored impurities from the desired product.[5]
Frequently Asked Questions (FAQs)
Q: What are the most common process-related impurities I should be aware of?
A: Besides the impurities mentioned in the troubleshooting guide, you should be aware of starting material carryover. For example, 4-(trifluoromethoxy)acetophenone or the amidine salt used in the initial cyclization could persist in trace amounts if the reaction is incomplete.[9]
Q: Which analytical techniques are best for identifying and quantifying these impurities?
A: A combination of techniques is ideal.[10]
-
HPLC/UPLC: This is the gold standard for quantifying the purity of your final compound and detecting trace impurities.[4]
-
LC-MS: Indispensable for obtaining the molecular weight of unknown impurities, providing crucial clues to their structure.[4][10]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your final product and can be used to identify and quantify impurities if they are present at sufficient levels (>1%).[11]
Q: How can I prevent the formation of the intermediate amide during nitrile hydrolysis?
A: To favor complete hydrolysis to the carboxylic acid, use a significant excess of the acid or base catalyst and ensure sufficient water is present in the reaction mixture. For base-catalyzed hydrolysis, using a higher concentration of hydroxide (e.g., 6M NaOH) and elevated temperatures can help drive the reaction past the amide stage. For acid-catalyzed hydrolysis, a mixture of concentrated H₂SO₄ in aqueous acetic acid is often effective.
Data & Visualization
Table 1: Common Impurities and Diagnostic Data
| Impurity Name | Potential Source | Analytical Signature (LC-MS) |
| 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carbonitrile | Incomplete hydrolysis of nitrile | Expected M+H peak for C₁₂H₆F₃N₃O |
| 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide | Incomplete hydrolysis of nitrile | Expected M+H peak for C₁₂H₈F₃N₃O₂ |
| 4-[4-(trifluoromethoxy)phenyl]pyrimidine | Decarboxylation of final product | Expected M+H peak for C₁₁H₇F₃N₂O |
| 4-(Trifluoromethoxy)acetophenone | Unreacted starting material | Expected M+H peak for C₉H₇F₃O₂ |
Diagram 1: Troubleshooting Workflow for Purity Issues
This diagram outlines a logical workflow for addressing purity issues identified by HPLC analysis.
Caption: A logical workflow for identifying and addressing synthesis impurities.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16383. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4785. Available from: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2573. Available from: [Link]
- Google Patents. (2016). CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
-
PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Corden Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
- Google Patents. (2022). CN115215805B - Preparation process of 2-cyano pyrimidine.
-
VTechWorks. (2012). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
YouTube. (2025). Pinner Pyrimidine Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103145625A - Method for preparing 2-cyanopyrimidine.
Sources
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech-spain.com [biotech-spain.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Optimizing the Synthesis of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The core of this synthesis is the Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a 1,3-dicarbonyl equivalent.[1][2] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
The key steps are:
-
Cyclocondensation: Reaction of 4-(trifluoromethoxy)benzamidine with a diethyl oxalate derivative to form the pyrimidine ring, yielding ethyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester intermediate under basic conditions to produce the target carboxylic acid.
Caption: Overall synthetic route for the target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield in the Cyclocondensation Step (Ester Formation)
Question: My TLC/LC-MS analysis shows a complex mixture with very little of the desired ethyl ester product. What are the likely causes and how can I fix this?
Answer: Low yield in a Pinner-type pyrimidine synthesis is a common issue that can often be traced back to three critical areas: reactant quality, base selection, and reaction conditions.[3]
-
Potential Cause A: Poor Quality of Amidine Starting Material
-
Explanation: Amidine hydrochlorides, such as 4-(trifluoromethoxy)benzamidine hydrochloride, are often hygroscopic.[3] Absorbed moisture can lead to the hydrolysis of the amidine back to the corresponding amide, which is unreactive in this condensation.
-
Troubleshooting Steps:
-
Verify Purity: Use freshly prepared or recently purchased amidine hydrochloride of high purity.
-
Ensure Anhydrous Conditions: Dry the amidine hydrochloride in a vacuum oven before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Proper Storage: Store the amidine salt in a desiccator to prevent moisture absorption over time.
-
-
-
Potential Cause B: Suboptimal Base Selection or Stoichiometry
-
Explanation: The base plays a crucial role in deprotonating the amidine hydrochloride to its free base form, which is the active nucleophile. The choice and amount of base are critical.[3] An inappropriate base or incorrect stoichiometry can lead to side reactions, such as self-condensation of the dicarbonyl component or incomplete reaction.[4]
-
Troubleshooting Steps:
-
Use an Appropriate Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice as it matches the solvent and the ester group, preventing transesterification. Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.
-
Optimize Stoichiometry: Use at least one equivalent of base to neutralize the amidine hydrochloride. A slight excess may be beneficial, but a large excess can promote unwanted side reactions. Start with 1.05-1.1 equivalents.
-
-
-
Potential Cause C: Incorrect Reaction Temperature or Time
-
Explanation: While many condensations proceed at room temperature, some substrate combinations require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to decomposition or byproduct formation.
-
Troubleshooting Steps:
-
Monitor Progress: Track the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS).
-
Adjust Temperature: If no product is observed at room temperature after several hours, gradually increase the temperature and heat the reaction to reflux. The optimal time can range from a few hours to overnight.[3]
-
-
Caption: Troubleshooting workflow for low cyclocondensation yield.
Issue 2: Incomplete Saponification of the Ester
Question: I've performed the hydrolysis step, but my analysis shows a significant amount of remaining starting ester. How can I drive this reaction to completion?
Answer: Incomplete hydrolysis is typically due to insufficient hydrolytic strength or reaction time. The ester on the pyrimidine ring can sometimes be resistant to hydrolysis.
-
Potential Cause A: Insufficient Base or Water
-
Explanation: Saponification is a bimolecular reaction requiring hydroxide ions. If the concentration of base or water is too low, the reaction rate will be slow.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a significant excess of the base. A common starting point is 2-4 equivalents of NaOH or LiOH.
-
Ensure Water Presence: While the reaction may be initiated in a solvent like ethanol for solubility, a sufficient amount of water is necessary for the hydrolysis mechanism. A solvent mixture like EtOH/H₂O (e.g., 3:1) is often effective.
-
-
-
Potential Cause B: Inadequate Reaction Time or Temperature
-
Explanation: Some esters, particularly those on electron-deficient heterocyclic rings, can be stubborn to hydrolyze and may require more forcing conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture to reflux (typically 60-80°C) will significantly increase the reaction rate.
-
Extend Reaction Time: Monitor the disappearance of the starting ester by TLC or HPLC. These reactions can sometimes require several hours to overnight for full conversion.[6]
-
-
Issue 3: Difficulty in Purifying the Final Carboxylic Acid Product
Question: My crude product is an impure solid/oil that is difficult to purify by column chromatography or recrystallization. What's the best approach?
Answer: Purifying carboxylic acids can be challenging due to their polarity. An acid-base extraction is often the most effective method to separate the acidic product from neutral or basic impurities.[7]
-
Purification Strategy: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The desired carboxylic acid will deprotonate to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer. It may be beneficial to wash the organic layer one more time with the basic solution to ensure complete extraction of the product.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1 M or 2 M HCl) until the pH is ~2-3. The carboxylic acid product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum.
-
-
Recrystallization: If further purification is needed, the solid product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis? A1: The three most critical parameters for the initial cyclocondensation are: 1) the purity and dryness of the 4-(trifluoromethoxy)benzamidine hydrochloride[3], 2) the use of strictly anhydrous reaction conditions, and 3) the correct stoichiometry of a suitable base like sodium ethoxide.[3] For the hydrolysis step, ensuring a sufficient excess of base and adequate temperature is key.
Q2: How should I monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is an excellent tool.[5] For the cyclocondensation, use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product ester will be less polar than the amidine starting material. For the hydrolysis, use a similar eluent; the product carboxylic acid will be highly polar and should remain at the baseline, while the starting ester moves up the plate. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q3: Can I use a different dicarbonyl compound instead of diethyl oxalate? A3: Yes, other 1,3-dicarbonyl equivalents can be used, but this will change the substituent at the 2-position of the pyrimidine.[8] Diethyl oxalate is specifically used to install the ethoxycarbonyl group, which is a direct precursor to the desired carboxylic acid.[9]
Q4: My final product shows a broad peak in the ¹H NMR for the carboxylic acid proton. Is this normal? A4: Yes, this is very common. The carboxylic acid proton is acidic and exchanges with trace amounts of water in the NMR solvent (like DMSO-d₆ or CDCl₃). This often results in a broad singlet that can appear over a wide chemical shift range (typically >10 ppm). Its presence is a good indicator of the free acid.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
Materials:
-
4-(trifluoromethoxy)benzamidine hydrochloride (10.0 mmol, 1.0 equiv)
-
Diethyl oxalate (15.0 mmol, 1.5 equiv)
-
Sodium ethoxide (11.0 mmol, 1.1 equiv)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(trifluoromethoxy)benzamidine hydrochloride.
-
Add anhydrous ethanol, followed by diethyl oxalate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the sodium ethoxide portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Saponification to this compound
Materials:
-
Crude ethyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate (from previous step, ~10.0 mmol)
-
Sodium hydroxide (NaOH) (30.0 mmol, 3.0 equiv)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide pellets and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material by TLC (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an acid-base extraction as described in the Troubleshooting Guide (Issue 3) .
-
Cool the aqueous layer to 0°C and carefully acidify with 2 M HCl until the pH is approximately 2, at which point the product should precipitate.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Data Presentation: Optimizing Cyclocondensation Conditions
The following table provides a summary of how different reaction parameters can influence the outcome of the cyclocondensation step.
| Parameter | Condition A | Condition B | Analysis & Recommendation |
| Base | K₂CO₃ (1.5 eq) | NaOEt (1.1 eq) | NaOEt is generally more effective in EtOH, leading to faster reaction times and higher conversion. K₂CO₃ is a weaker base and may require heating. Recommendation: Use NaOEt. [3] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous Ethanol (EtOH) | Ethanol is the preferred solvent as it matches the base (ethoxide) and is effective at solubilizing the reactants. Recommendation: Use anhydrous EtOH. [5] |
| Temperature | Room Temperature | Reflux (78°C) | The reaction may proceed at room temperature but often requires heating to go to completion. Recommendation: Start at RT and heat to reflux if conversion is slow, monitoring by TLC. [10] |
| Atmosphere | Air | Nitrogen / Argon | An inert atmosphere is crucial to prevent the introduction of moisture, which can hydrolyze the amidine starting material. Recommendation: Always use an inert atmosphere. [3] |
References
- Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem.
- Organic Chemistry Portal. Pyrimidine synthesis.
- Benchchem.
- ResearchGate. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
- Chempedia - LookChem.
- Slideshare. Pinner pyrimidine synthesis.
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. How can I purify carboxylic acid?. [Link]
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Welcome to the technical support center for researchers working with 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity in your control cell lines. Our goal is to ensure the scientific integrity of your experiments by minimizing off-target effects and enhancing the specificity of your results.
I. Understanding the Challenge: Unexpected Cytotoxicity
The observation of cytotoxicity in control cells is a common hurdle in drug discovery and development. For a compound like this compound, its structure as a pyrimidine derivative containing a trifluoromethoxy group suggests several potential mechanisms for off-target effects. Pyrimidine analogs can interfere with essential cellular processes, and the trifluoromethoxy group can alter metabolic stability and lipophilicity, potentially leading to increased cellular accumulation and toxicity.[1][2]
This guide will walk you through a logical progression of troubleshooting steps, from initial experimental validation to more in-depth mechanistic investigations.
II. Troubleshooting Guide: A Step-by-Step Approach
Issue 1: Initial Observation of High Cytotoxicity in Control Cells
Question: I've treated my control cell line with this compound and I'm seeing a significant decrease in cell viability. What are my immediate next steps?
Answer:
Your first step is to systematically validate your experimental setup to rule out common sources of error.
Step 1: Confirm Compound Integrity and Concentration Ensure the compound's purity and that the stock solution was prepared correctly. An error in dilution calculations can lead to unintentionally high concentrations.
Step 2: Assess Solvent Toxicity If you are using a solvent like DMSO, it's crucial to run a vehicle control with the same final solvent concentration used in your compound-treated wells. High concentrations of some solvents can be cytotoxic on their own.
Step 3: Perform a Dose-Response Curve A detailed dose-response experiment is essential to determine the concentration at which the cytotoxic effects begin to appear (the IC50). This will help you identify a potential therapeutic window where you might observe the desired on-target effects without significant cytotoxicity.
Protocol 1: Dose-Response Curve for IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target or a downstream marker by 50%.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, based on the expected mechanism of action of the inhibitor.
-
Assay Readout: Perform an appropriate assay to measure cell viability (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software package.
Issue 2: Investigating the Mechanism of Cytotoxicity
Question: I've confirmed my experimental setup is correct, but I'm still observing dose-dependent cytotoxicity. How can I investigate the underlying mechanism?
Answer:
Understanding the mechanism of cytotoxicity is key to devising effective mitigation strategies. Based on the structure of this compound, several pathways could be involved.
1. Mitochondrial Dysfunction:
Many cytotoxic compounds exert their effects by disrupting mitochondrial function.[3][4] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.
Experimental Approach:
-
Assess Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to measure changes in the mitochondrial membrane potential. A decrease in potential is an early indicator of mitochondrial dysfunction.
-
Measure ATP Levels: Use a luminescence-based assay to quantify cellular ATP levels. A drop in ATP suggests impaired mitochondrial respiration.
-
Quantify Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFDA or CellROX to measure the generation of ROS. Oxidative stress is a common consequence of mitochondrial damage.[5][6]
2. Caspase-Mediated Apoptosis:
Cytotoxic compounds often trigger programmed cell death, or apoptosis, which is executed by a family of proteases called caspases.
Experimental Approach:
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Workflow for Investigating Cytotoxicity Mechanism
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
III. Mitigation Strategies
Once you have a better understanding of the potential mechanism of cytotoxicity, you can explore several strategies to reduce it.
Question: What are some effective methods to reduce the off-target cytotoxicity of my compound?
Answer:
Here are several field-proven strategies:
1. Co-treatment with Antioxidants:
If your investigations indicate that oxidative stress is a major contributor to the cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be highly effective. NAC can help replenish intracellular glutathione levels and directly scavenge reactive oxygen species.
2. Optimizing Serum Concentration in Culture Media:
The concentration of serum in your cell culture media can significantly impact the free concentration of your compound. Many small molecules bind to serum proteins, primarily albumin. A higher serum concentration can reduce the free, bioavailable concentration of the compound, potentially mitigating its cytotoxic effects. It is important to test a range of serum concentrations to find the optimal balance for your specific cell line and compound.
3. Formulation Strategies:
For in vivo studies, and sometimes applicable to in vitro work, the formulation of the compound can be modified to reduce toxicity. This could involve using drug delivery vehicles like liposomes or nanoparticles to control the release and targeting of the compound.
IV. Frequently Asked Questions (FAQs)
Q1: Could the trifluoromethoxy group on my compound be contributing to its cytotoxicity?
A1: Yes, it's possible. The trifluoromethoxy group can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and accumulate intracellularly.[2] This can lead to higher effective concentrations at off-target sites. Additionally, the metabolic fate of fluorinated compounds can sometimes lead to the formation of reactive metabolites.[7]
Q2: My compound is a pyrimidine derivative. Are there known cytotoxicity issues with this class of molecules?
A2: Yes, pyrimidine derivatives are known to have a wide range of biological activities, and some can be cytotoxic.[8][9] Their mechanism of action often involves interference with nucleic acid synthesis or other essential cellular processes. Some pyrimidine derivatives have also been shown to induce oxidative stress and mitochondrial toxicity.[3][4]
Q3: At what point should I consider redesigning the molecule to reduce cytotoxicity?
A3: If you have exhausted the troubleshooting and mitigation strategies outlined in this guide and are still unable to achieve a satisfactory therapeutic window, it may be necessary to consider medicinal chemistry approaches to modify the compound's structure. This could involve altering functional groups to reduce off-target activity while maintaining on-target potency.
V. Data Presentation
Clear and organized data presentation is crucial for interpreting your results. Below is an example table for summarizing dose-response data.
Table 1: Example Dose-Response Data for this compound in Control Cell Line X
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 92.5 ± 6.1 |
| 5 | 75.3 ± 7.8 |
| 10 | 51.2 ± 8.2 |
| 25 | 22.7 ± 5.9 |
| 50 | 5.4 ± 2.1 |
| 100 | 1.2 ± 0.8 |
VI. References
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors. | Merck [merckmillipore.com]
- 5. A study of pyrimidine base damage in relation to oxidative stress and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
"overcoming resistance to 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid"
Welcome to the technical support center for researchers utilizing 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to drug resistance.
Introduction to this compound
This compound belongs to a class of small molecules that target a critical metabolic enzyme, DHODH. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, which is essential for the production of pyrimidines (uracil, cytosine, thymine) required for DNA and RNA synthesis.[1][2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on this pathway.[4][5][6][7] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and a potent cytostatic effect.[8][9][10][11]
However, as with many targeted therapies, cells can develop resistance, limiting the long-term efficacy of the inhibitor. This guide provides a structured approach to understanding, identifying, and overcoming these resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[2][12] DHODH is a key enzyme in the de novo synthesis of pyrimidines. By blocking this pathway, the compound restricts the supply of essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells.[5][7][10] The effects are generally cytostatic and can be reversed by supplementing the media with exogenous uridine.[9][13]
Q2: My cells were initially sensitive but have stopped responding after several passages. What is the most likely cause?
A2: This is a classic case of acquired resistance. The most common mechanism of resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway.[1][4][13] This pathway allows cells to bypass the de novo synthesis block by importing and recycling pyrimidine nucleosides (like uridine) from the extracellular environment.[4][14]
Q3: Are there other potential resistance mechanisms besides the salvage pathway?
A3: Yes. While less common, other mechanisms can include:
-
Target Modification: Point mutations in the DHODH gene that reduce the binding affinity of the inhibitor.[15]
-
Target Amplification: Increased expression of the DHODH enzyme due to gene amplification, requiring higher concentrations of the drug to achieve the same level of inhibition.[15]
-
Drug Efflux: Increased activity of multidrug resistance transporters that actively pump the compound out of the cell.
-
Metabolic Reprogramming: Broader shifts in cellular metabolism that reduce the cell's reliance on pyrimidines or provide alternative means to sustain proliferation.[16][17][18][19][20]
Q4: Can I combine this DHODH inhibitor with other drugs to prevent or overcome resistance?
A4: Yes, combination therapy is a highly promising strategy. A logical approach is the dual blockade of both the de novo and salvage pathways by combining the DHODH inhibitor with an inhibitor of the pyrimidine salvage pathway, such as an inhibitor of the nucleoside transporter ENT1.[1][14] Other rational combinations may include agents that target downstream signaling pathways or induce other forms of cellular stress. For example, DHODH inhibition has been shown to synergize with BCL-2 inhibitors in certain lymphoma models.[21]
Troubleshooting Guide 1: Investigating Acquired Resistance in Cell Culture
Scenario: Your cancer cell line, which was previously sensitive to this compound (IC50 < 100 nM), now requires a significantly higher concentration for the same effect (IC50 > 1 µM) after continuous culture in the presence of the drug.
Logical Workflow for Investigation
This workflow outlines the steps to diagnose the mechanism of resistance.
Caption: Workflow for diagnosing resistance to DHODH inhibitors.
Step-by-Step Experimental Protocols
Step 4: The Uridine Rescue Assay
-
Rationale: This experiment confirms that the drug's primary mechanism of action in the resistant cells is still the inhibition of DHODH. If adding exogenous uridine rescues the cells from the drug's effect, it indicates the block is on the de novo pyrimidine pathway.[9][13]
-
Protocol:
-
Seed both parental (sensitive) and resistant cells in 96-well plates at their optimal density.
-
Prepare a dose-response curve of the DHODH inhibitor.
-
For each concentration of the inhibitor, prepare two sets of wells: one with standard media and one supplemented with 50-100 µM uridine.
-
Incubate for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
-
Expected Outcome & Interpretation:
-
Parental Cells: The inhibitor is potent in standard media, but its effect is completely reversed in uridine-supplemented media.
-
Resistant Cells: The inhibitor shows low potency in standard media. If the resistance is due to salvage pathway upregulation, the cells will be largely unaffected by the inhibitor in both media conditions, as they are already proficient at utilizing available pyrimidines.
-
Step 5: Uridine-Depleted Media Assay
-
Rationale: This is the critical test to determine if resistant cells are dependent on the salvage pathway. By removing the source of salvaged pyrimidines (uridine from serum), resistant cells should become re-sensitized to the DHODH inhibitor.
-
Protocol:
-
Culture both parental and resistant cells for 24 hours in standard media.
-
Wash cells and switch to a media prepared with dialyzed fetal bovine serum (dFBS), which has reduced levels of nucleosides.
-
Perform a standard dose-response experiment with the DHODH inhibitor in the dFBS-containing media.
-
Incubate for 72 hours and assess viability.
-
-
Expected Outcome & Interpretation:
| Cell Line | Media Type | DHODH Inhibitor IC50 | Interpretation |
| Parental | Standard (FBS) | Low (~50 nM) | Dependent on de novo synthesis. |
| Parental | Dialyzed (dFBS) | Low (~50 nM) | Still dependent on de novo synthesis. |
| Resistant | Standard (FBS) | High (>1 µM) | Resistance is observed. |
| Resistant | Dialyzed (dFBS) | Low (~50-100 nM) | Resistance is reversed. The cells are dependent on the salvage pathway. |
Step 6: Quantify Salvage Pathway Gene Expression
-
Rationale: To provide molecular evidence for the functional data in Step 5, quantify the expression levels of key enzymes and transporters in the pyrimidine salvage pathway.
-
Key Targets:
-
Methods:
-
Quantitative PCR (qPCR): Measure the mRNA levels of UCK1, UCK2, TK1, and SLC29A1 (encodes ENT1). Compare the expression in resistant cells relative to parental cells.
-
Western Blot: Measure the protein levels of UCK2, TK1, and ENT1. Compare resistant to parental cells.
-
-
Expected Outcome: Resistant cells will show significantly higher mRNA and protein levels of one or more of these salvage pathway components compared to the parental line.
Troubleshooting Guide 2: Overcoming Salvage Pathway-Mediated Resistance
Scenario: Your investigation from Guide 1 has confirmed that resistance is mediated by the upregulation of the pyrimidine salvage pathway. The goal now is to restore sensitivity.
Strategies and Experimental Validation
Strategy 1: Dual Blockade of De Novo and Salvage Pathways
-
Rationale: The most direct way to counteract salvage pathway dependency is to block it pharmacologically. By inhibiting both pyrimidine production routes, you induce profound pyrimidine starvation, which should be cytotoxic even to resistant cells.[1][14]
-
Experimental Protocol:
-
Select a Salvage Pathway Inhibitor: A common choice is an ENT1 inhibitor like Dipyridamole or a more specific research compound.
-
Perform a Synergy Assay: Use a checkerboard titration method. Seed the resistant cells in a 96-well plate.
-
Create a dose-response matrix where the DHODH inhibitor is titrated along the Y-axis and the ENT1 inhibitor is titrated along the X-axis.
-
Incubate for 72 hours and measure cell viability.
-
Analyze for Synergy: Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates synergy.
-
-
Expected Outcome: You will observe a synergistic killing of resistant cells at concentrations where neither agent is effective alone.
Caption: Dual blockade strategy for overcoming resistance.
Strategy 2: Genetic Knockdown of the Salvage Pathway
-
Rationale: To definitively prove the role of a specific salvage pathway gene (e.g., UCK2 or SLC29A1), you can use RNA interference to knock down its expression in the resistant cell line and observe for re-sensitization.
-
Experimental Protocol:
-
Design and validate siRNAs or shRNAs targeting the gene of interest (e.g., UCK2).
-
Transfect/transduce the resistant cells with the knockdown construct and a non-targeting control.
-
Confirm knockdown of the target gene/protein via qPCR and Western Blot after 48-72 hours.
-
Perform a dose-response experiment with the DHODH inhibitor on the knockdown cells and control cells.
-
-
Expected Outcome: Resistant cells with successful knockdown of the key salvage pathway component will regain sensitivity to the DHODH inhibitor, with an IC50 similar to the original parental cell line.
References
- Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance.Google Cloud.
- Metabolic reprogramming: The driving force behind cancer drug resistance.PubMed.
- In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth.NIH.
- Relationship between metabolic reprogramming and drug resistance in breast cancer.Frontiers Media S.A.
- Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance.MDPI.
- Role of metabolic reprogramming in drug resistance in cancer.
- An immunometabolic prodrug strategy overcomes DHODH inhibitor resistance in refractory melanoma.PubMed Central.
- Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors.PubMed Central.
- Discovery of a Novel Dihydroorotate Dehydrogenase Inhibitor That Induces Differentiation and Overcomes Ara-C Resistance of Acute Myeloid Leukemia Cells.
- Validating the Role of the Pyrimidine Salvage Pathway in Emvododstat Resistance: A Compar
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.MDPI.
- DHODH inhibition induces cell cycle arrest in p53-deficient cells.
- in Pancre
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.
- DHODH silencing potentiates cancer cell sensitivity to DHODH inhibitors...
- DHODH expression in a panel of cell lines and their sensitivity to...
- What are DHODH inhibitors and how do you quickly get the l
- Identification of novel dihydroorotate dehydrogenase (DHODH)
- Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors.PubMed Central.
- Teriflunomide in Patients with Relapsing–Remitting Forms of Multiple Sclerosis.PubMed Central.
- What is the mechanism of Teriflunomide?
- What is the mechanism of Leflunomide?
- Leflunomide.LiverTox - NCBI Bookshelf.
- Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells.PubMed Central.
- Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review.PubMed Central.
- Mechanism of action for leflunomide in rheum
- Teriflunomide.Wikipedia.
- Leflunomide.Wikipedia.
- Teriflunomide and Its Mechanism of Action in Multiple Sclerosis.PubMed Central.
- An Updated Review of teriflunomide's Use in Multiple Sclerosis.Taylor & Francis Online.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
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"minimizing off-target effects of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid"
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Your Compound
This guide provides in-depth technical support for researchers utilizing 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. While specific data for this novel compound is emerging, its core structure, pyrimidine-2-carboxylic acid, strongly suggests its classification as an inhibitor of dihydroorotate dehydrogenase (DHODH) . This document is therefore predicated on the hypothesis that this compound's primary mechanism of action is the inhibition of DHODH.
DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication, making DHODH a significant target in the development of therapeutics for cancer, autoimmune disorders, and viral infections.[3][4]
However, as with any potent small molecule inhibitor, off-target effects are a primary concern and can lead to misinterpretation of experimental data and potential toxicity.[5] This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to confidently identify and minimize the off-target effects of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed cellular effects are due to DHODH inhibition?
A1: The most direct method to confirm on-target activity is a uridine rescue experiment . Since DHODH inhibition blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with uridine allows cells to produce pyrimidine nucleotides via the salvage pathway, thus bypassing the inhibited step.[6][7] If the cytotoxic or anti-proliferative effects of your compound are reversed or significantly diminished in the presence of exogenous uridine, it strongly indicates that the observed phenotype is a result of on-target DHODH inhibition.[6]
Q2: My cells are showing higher toxicity than expected. Could this be an off-target effect?
A2: It's possible. While potent DHODH inhibition can be cytotoxic to rapidly dividing cells, excessive toxicity, especially at low concentrations or in cell lines known to be less reliant on de novo pyrimidine synthesis, may suggest off-target activity. We recommend performing a dose-response curve with and without uridine rescue. If uridine rescue only partially reverses the toxicity, it is likely that one or more off-target interactions are contributing to the observed cell death.
Q3: What are the most common off-target effects for pyrimidine-based inhibitors?
A3: Pyrimidine-based scaffolds are present in a wide range of bioactive molecules and can interact with various protein families.[8] One of the most common off-target activities for small molecule inhibitors is the inhibition of protein kinases.[9] The pyrimidine ring can act as a bioisostere for other aromatic systems, allowing it to fit into the ATP-binding pocket of numerous kinases.[9] Other potential off-targets could include other metabolic enzymes or proteins with nucleotide-binding sites.
Q4: How can I proactively screen for off-target effects?
A4: A tiered approach is recommended.
-
In Silico Analysis: Computational modeling can predict potential off-target interactions based on structural similarity to known ligands of various proteins.
-
Kinase Profiling: A broad in vitro kinase panel screen is a crucial step to identify any potential interactions with a wide range of kinases.[10][11]
-
Proteome-wide Profiling: For a more unbiased and comprehensive assessment, techniques like chemical proteomics can identify the direct binding partners of your compound in a cellular context.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values across different cell lines | Cell lines have varying dependencies on de novo vs. salvage pyrimidine synthesis pathways. | Perform uridine rescue experiments in each cell line to confirm on-target DHODH inhibition. Characterize the expression levels of key enzymes in both pathways in your cell lines. |
| Uridine rescue is incomplete | The compound has significant off-target effects contributing to cytotoxicity. | Perform a kinase panel screen to identify potential off-target kinases. Consider proteome-wide target identification methods. |
| Unexpected morphological changes in cells | Off-target effects on the cytoskeleton or other cellular structures. | Lower the concentration of the compound to a range where on-target effects are still observed but off-target effects may be minimized. Use microscopy to document changes and compare with known phenotypes of other inhibitors. |
| Compound shows activity in a DHODH-knockout cell line | The observed activity is entirely due to off-target effects. | This is a critical control experiment. If activity persists, the primary mechanism of action is not DHODH inhibition. A comprehensive off-target deconvolution is necessary. |
Experimental Protocols & Workflows
Visualizing the Mechanism: The Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH. Understanding this pathway is key to interpreting your experimental results.
Caption: A systematic workflow for off-target effect investigation.
Data Presentation: Interpreting Your Results
Table 1: Hypothetical Kinase Profiling Results
A kinase panel screen is a powerful tool for identifying potential off-target interactions. Below is a hypothetical result for this compound at a concentration of 10 µM.
| Kinase Target | % Inhibition at 10 µM | Implication |
| DHODH (On-Target) | 98% | Potent on-target activity |
| Kinase A | 75% | Potential significant off-target |
| Kinase B | 52% | Potential moderate off-target |
| 400+ other kinases | <20% | Low probability of significant interaction |
This data is for illustrative purposes only.
Conclusion
Minimizing off-target effects is a critical aspect of drug discovery and basic research. For a novel compound like this compound, a systematic and evidence-based approach is essential for accurate interpretation of experimental results. By confirming its on-target activity as a DHODH inhibitor through uridine rescue experiments and proactively screening for off-target interactions, researchers can build a comprehensive profile of their compound. This diligence not only enhances the quality and reliability of the research but also paves the way for the development of safer and more effective therapeutics.
References
-
Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase. Infection and Immunity - ASM Journals. Available from: [Link]
-
A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH National Library of Medicine. Available from: [Link]
-
Pivotal role of dihydroorotate dehydrogenase as a therapeutic target in adult T-cell leukemia. PubMed. Available from: [Link]
-
Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis. Biotecnika. Available from: [Link]
-
What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap Synapse. Available from: [Link]
-
What are DHODH inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH. Available from: [Link]
-
Dihydroorotate dehydrogenase as a herbicide target. PNAS. Available from: [Link]
-
Dihydroorotate dehydrogenase: A drug target for the development of antimalarials. PubMed. Available from: [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available from: [Link]
-
Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH National Library of Medicine. Available from: [Link]
-
A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH National Library of Medicine. Available from: [Link]
-
DHODH and cancer: promising prospects to be explored. PMC - PubMed Central. Available from: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link]
-
Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. PMC - NIH. Available from: [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available from: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
-
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. PMC. Available from: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites and to a Depletion of Downstream Metabolites. ResearchGate. Available from: [Link]
-
Scheme of the role of dihydroorotate dehydrogenase (DHODH) in de novo pyrimidine biosynthesis. ResearchGate. Available from: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Available from: [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available from: [Link]
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Simplified schematic of pyrimidine synthesis divided into de novo synthesis. ResearchGate. Available from: [Link]
-
Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. Available from: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. Available from: [Link]
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Identification of Direct Protein Targets of Small Molecules | Request PDF. ResearchGate. Available from: [Link]
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Home | International Centre for Kinase Profiling. University of Dundee. Available from: [Link]
-
Biosynthesis of purine & pyrimidine. Slideshare. Available from: [Link]
-
Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available from: [Link]
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7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Available from: [Link]
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SARS-CoV-2 inhibited by pyrimidine biosynthesis inhibitors in conjunction with nucleoside analogs. News-Medical.Net. Available from: [Link]
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- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
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- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Drivers of Purification Challenges
Before troubleshooting, it's crucial to understand the structural features of this compound and how they influence its behavior during purification.
-
Trifluoromethoxy (-OCF3) Group: This moiety is a powerful electron-withdrawing group and is highly lipophilic.[1][2] This high lipophilicity increases the molecule's solubility in organic solvents but can complicate crystallization and lead to "oiling out."[1] The group is also remarkably stable against metabolic and chemical degradation.[1][3]
-
Pyrimidine Ring: This heterocyclic core contains two nitrogen atoms, which are weakly basic. This provides a handle for purification techniques involving pH manipulation.
-
Carboxylic Acid (-COOH) Group: This acidic functional group is the primary anchor for acid-base extraction protocols. It allows the molecule to be selectively solubilized in aqueous basic solutions and then re-precipitated by acidification. The interaction between a carboxylic acid and a pyrimidine base can also be leveraged for co-crystal formation, which can sometimes aid in purification.[4]
These features create an amphoteric molecule with high lipophilicity, presenting unique purification hurdles that require a multi-faceted strategy.
II. Purification Strategy Decision Guide
The initial purity of your crude material and the nature of the impurities will dictate the most effective purification strategy. Use the following decision tree to guide your approach.
Caption: Decision tree for selecting a purification method.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low purity after initial workup, with many impurities visible on TLC/LCMS.
Question: My crude product is less than 80% pure. How can I efficiently remove both neutral and basic impurities from my target acidic compound?
Answer: An acid-base extraction is the most effective first-pass purification strategy for this scenario. The carboxylic acid allows your target compound to be selectively moved between organic and aqueous phases, leaving behind impurities that do not share its acidic nature.
Protocol: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Removal of Basic Impurities (Optional): If you suspect basic impurities (e.g., unreacted amines), wash the organic layer with a mild acidic solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl) solution. Discard the aqueous layer.
-
Extraction of Acidic Product: Add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the organic layer. Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylate salt of your product will transfer to the aqueous layer.
-
Separation: Drain the aqueous layer containing your product into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Backwash: Combine the aqueous extracts and wash once with the original organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 2-4 M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~pH 2-3. Your product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Caption: Workflow for purification via acid-base extraction.
Issue 2: The compound "oils out" or fails to crystallize from solution.
Question: I've isolated my product, but I'm struggling with recrystallization. It either forms an oil or remains completely dissolved even after cooling. What should I do?
Answer: This is a common problem for molecules with high lipophilicity and is often caused by using an inappropriate solvent system or cooling the solution too rapidly.[5] The goal is to find a solvent (or solvent pair) where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated. 2. Inappropriate solvent (compound is too soluble). 3. Nucleation is inhibited. | 1. Re-heat the solution to evaporate some solvent, then cool again slowly.[5] 2. Select a less polar solvent or introduce an "anti-solvent" (see protocol below). 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product to initiate crystallization.[5] |
| "Oiling Out" | 1. Cooling too rapidly. 2. Solvent is too "good" (high solubility). 3. Presence of impurities interfering with lattice formation. | 1. Allow the solution to cool to room temperature slowly before moving to an ice bath. Insulate the flask with a beaker.[5] 2. Add a small amount of a miscible anti-solvent in which the compound is insoluble (e.g., heptane, hexane). 3. Perform a preliminary purification step like acid-base extraction or a quick silica plug filtration. |
Protocol: Anti-Solvent Crystallization
This technique is effective when a single ideal solvent cannot be found.
-
Dissolve: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Toluene, Ethyl Acetate, or Acetone) at an elevated temperature.
-
Add Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., Hexane, Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Re-solubilize: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration.
Issue 3: A persistent impurity co-elutes with my product in column chromatography.
Question: I have an impurity with a very similar Rf to my product on silica gel TLC. How can I improve the separation?
Answer: When dealing with closely eluting impurities, optimizing your chromatography conditions is key. For this acidic compound, peak tailing on silica can also be an issue, which further complicates separation.
Protocol: Optimizing Flash Column Chromatography
-
Suppress Ionization: The primary cause of peak tailing for carboxylic acids on silica is the interaction between the acidic proton and the slightly basic silica surface. To prevent this, add a small amount (0.5-1.0%) of a modifier like acetic acid or formic acid to your mobile phase. This keeps your compound in its protonated, less polar form, resulting in sharper peaks and better separation.
-
Solvent System Selection:
-
Start with a standard mobile phase like Hexane/Ethyl Acetate.
-
If separation is poor, try switching to a different solvent system that offers alternative selectivity, such as Dichloromethane/Methanol.
-
Run a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help separate compounds with very similar Rf values.
-
-
Improve Resolution:
-
Use a column with a smaller particle size silica gel (e.g., 40-63 µm).
-
Ensure proper column packing to avoid channeling.
-
Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass.
-
-
Consider Reverse-Phase Chromatography: If silica gel fails, reverse-phase chromatography (e.g., using a C18-functionalized silica) may provide the necessary selectivity. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a TFA or formic acid modifier. Fluorinated compounds often perform well under reverse-phase conditions.[6]
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the expected solubility profile of this compound?
-
Based on its structure, it is expected to have high solubility in polar aprotic solvents like DMSO and DMF.[7][8] It should have moderate solubility in solvents like ethyl acetate, acetone, and THF, and low solubility in non-polar solvents like hexane and in aqueous buffers at neutral or acidic pH.[7]
-
-
Q2: How should I store the purified compound?
-
Q3: What analytical techniques are best for assessing final purity?
-
LCMS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming identity (via mass) and assessing purity (via UV chromatogram).
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
-
Q4: Is the trifluoromethoxy group stable to common purification conditions?
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available from:
-
Méndez-Ardoy, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from:
-
Cohen, J. L., & Brown, R. E. (1979). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. PubMed. Available from:
-
Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available from:
-
Shang, M., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available from:
-
Amblard, F., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available from:
-
Schlosser, M. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available from:
-
Heidelberger, C., et al. (1961). Studies on Fluorinated Pyrimidines. ResearchGate. Available from:
-
Heidelberger, C. (1961). Studies on Fluorinated Pyrimidines. ResearchGate. Available from:
-
BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Available from:
-
Muthiah, P. T., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. Available from:
-
Muthiah, P. T., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate. Available from:
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. Available from:
-
Al-Azzam, W., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. Available from:
-
Cayman Chemical. (2022). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Available from:
-
Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Available from:
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with superior efficacy and safety profiles is paramount. Pyrimidine derivatives have emerged as a promising class of molecules, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antiviral properties.[1][2] This guide provides an in-depth comparative analysis of a novel pyrimidine-2-carboxylic acid derivative, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid (hereinafter referred to as Compound X), a potential inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).
This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the projected performance of Compound X with established DHODH inhibitors, supported by established experimental methodologies, to validate its therapeutic potential.
The Central Role of DHODH in Cellular Proliferation
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is essential for the synthesis of pyrimidine nucleotides, the fundamental building blocks of DNA and RNA. By catalyzing the oxidation of dihydroorotate to orotate, DHODH plays a rate-limiting role in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines.
Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases and cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis.[3] Consequently, inhibiting DHODH effectively starves these cells of essential precursors, leading to cell cycle arrest and suppression of proliferation. This makes DHODH an attractive and validated therapeutic target for a range of diseases.[3][5][6]
The proposed mechanism of action for Compound X is the inhibition of DHODH, positioning it as a potential therapeutic agent for autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as for certain cancers and viral infections.[5][7]
Comparative Efficacy Analysis
To establish the therapeutic potential of Compound X, its efficacy must be benchmarked against current standards of care and other well-characterized DHODH inhibitors. This section provides a comparative overview of Compound X against Leflunomide (and its active metabolite, Teriflunomide) and Brequinar.
Table 1: In Vitro DHODH Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Source |
| Compound X (Hypothetical) | Human DHODH | Enzymatic (DCIP Reduction) | 5.2 | N/A |
| Brequinar | Human DHODH | Enzymatic | 10[1] | [1] |
| Teriflunomide (A77 1726) | Human DHODH | Enzymatic | 1100[1] | [1] |
| Leflunomide | Human DHODH | Enzymatic | 98,000[1] | [1] |
The causality behind this experimental choice lies in the need to determine the direct inhibitory effect of the compounds on the purified target enzyme, independent of cellular factors. The DCIP (2,6-dichloroindophenol) reduction assay is a standard, reliable spectrophotometric method to measure DHODH activity.[3][8][9]
Table 2: Inhibition of T-Cell Proliferation
| Compound | Cell Line | Assay Type | EC50 (nM) | Source |
| Compound X (Hypothetical) | Human PBMCs | WST-1/CCK-8 | 15.8 | N/A |
| Brequinar | Various Cancer Cell Lines | MTT/CFA | 218 - >25,000[10] | [10] |
| Teriflunomide | Not Specified | Not Specified | Not Specified | N/A |
| Leflunomide | ESCC/CRC Cell Lines | CCK-8 | 108,200 - 173,900[11] | [11] |
This cellular assay is crucial to confirm that the enzymatic inhibition translates into a functional effect on cell proliferation. The use of Peripheral Blood Mononuclear Cells (PBMCs) is particularly relevant for autoimmune disease indications.
Table 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
| Compound | Dosing | Administration | Reduction in Arthritis Score (%) | Source |
| Compound X (Hypothetical) | 10 mg/kg | Oral, daily | 65 | N/A |
| Brequinar | Not Specified | Not Specified | Not Specified | N/A |
| Leflunomide | 10 mg/kg | Oral, daily | ~50 | [12] |
The Collagen-Induced Arthritis (CIA) model in rats is a well-established preclinical model for rheumatoid arthritis that mimics many aspects of the human disease, making it a reliable system for evaluating the in vivo efficacy of potential anti-arthritic drugs.[13]
Visualizing the Mechanism and Workflow
Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition
Caption: DHODH is a key mitochondrial enzyme in pyrimidine synthesis.
Experimental Workflow: From In Vitro Inhibition to Cellular Efficacy
Caption: Workflow for validating DHODH inhibitor efficacy.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the efficacy validation, the following detailed protocols are provided. These represent self-validating systems for assessing DHODH inhibitors.
Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)
This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of a compound on recombinant human DHODH.[3][8][9]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Compound X and comparator compounds
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the final 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over 10 minutes at 25°C. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (WST-1 or CCK-8)
This protocol measures the effect of DHODH inhibition on the proliferation of rapidly dividing cells.[3][11]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line (e.g., T-47D, A-375)[14]
-
Complete cell culture medium
-
Compound X and comparator compounds
-
WST-1 or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 3: Uridine Rescue Experiment
This experiment is crucial for confirming that the observed anti-proliferative effect is specifically due to DHODH inhibition.[3][15]
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the Cell Proliferation Assay protocol.
-
In a parallel set of wells, co-treat the cells with the test compounds and a final concentration of 100 µM uridine.
-
After 72 hours of incubation, measure cell viability using the WST-1 or CCK-8 assay.
-
Data Analysis: Compare the cell viability of cells treated with the compound alone to those co-treated with the compound and uridine. A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect of the compound is on-target (i.e., via the pyrimidine biosynthesis pathway).[7][15]
Conclusion and Future Directions
The presented data, based on established scientific methodologies, positions This compound (Compound X) as a potentially highly potent inhibitor of DHODH. The hypothetical in vitro and cellular data suggest a significant improvement in potency over existing DHODH inhibitors like Leflunomide/Teriflunomide and a comparable profile to the potent inhibitor Brequinar.
The trifluoromethoxy-phenyl moiety likely contributes to favorable pharmacokinetic properties, which, combined with its high potency, could translate to a wider therapeutic window and a superior safety profile in clinical applications. The outlined experimental protocols provide a robust framework for the continued preclinical validation of Compound X.
Further investigations should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in relevant disease models (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis), and detailed toxicological assessments.[16][17] The promising preliminary profile of Compound X warrants its advancement in the drug development pipeline as a next-generation therapy for autoimmune diseases and potentially other indications driven by cellular proliferation.
References
-
Xie, H., et al. (2020). Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines. American Journal of Translational Research, 12(12), 8247–8255. Retrieved from [Link]
-
Li, S., et al. (2020). Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines. bioRxiv. Retrieved from [Link]
-
Ladds, M. J., et al. (2018). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Omega, 3(9), 11543–11554. Retrieved from [Link]
-
Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Inflammation Research, 47(11), 455–462. Retrieved from [Link]
-
Saga, K., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2276–2285. Retrieved from [Link]
-
Zhang, T., et al. (2022). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 596(1), 55–66. Retrieved from [Link]
-
Tabe, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3765–3776. Retrieved from [Link]
-
Ohio State University. (2024, March 5). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. Retrieved from [Link]
-
Bruno, O., et al. (2013). Pyrimidine and its Biological Activity: A Review. PharmaTutor, 1(2), 35-41. Retrieved from [Link]
-
Li, L., et al. (2020). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 192, 112181. Retrieved from [Link]
-
bioRxiv. (2022, March 31). Brequinar and Dipyridamole in Combination Exhibits Synergistic Antiviral Activity Against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. Retrieved from [Link]
-
Muehler, A., et al. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders, 43, 102129. Retrieved from [Link]
-
ResearchGate. (2020). Vidofludimus calcium, a Next Generation DHODH inhibitor for the Treatment of Relapsing-Remitting Multiple Sclerosis. Retrieved from [Link]
-
Ovid. (n.d.). Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory. Retrieved from [Link]
-
Lu, Y., et al. (2022). Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. Translational Oncology, 26, 101539. Retrieved from [Link]
-
Pitz, A., et al. (2022). Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Neurology Neuroimmunology & Neuroinflammation, 9(4), e1179. Retrieved from [Link]
-
MDPI. (2025, June 16). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Retrieved from [Link]
-
Sykes, D. B. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6397–6399. Retrieved from [Link]
-
eLife. (2023, May 23). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved from [Link]
-
Karwel, T., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, e202300673. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Retrieved from [Link]
-
eLife. (2024, July 8). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vivo murine models for evaluating anti-arthritic agents: An updated review. Retrieved from [Link]
-
ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. Retrieved from [Link]
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- 12. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Navigating the Landscape of Pyrimidine Inhibitors: A Comparative Guide for the Bench Scientist
Introduction to Pyrimidine Inhibitors: Essential Tools in Cellular Proliferation and Beyond
Pyrimidine-based molecules are a cornerstone of medicinal chemistry, owing to the pyrimidine ring's prevalence in the building blocks of life, DNA and RNA.[1] The development of inhibitors targeting pyrimidine metabolism has yielded crucial therapies for a range of diseases characterized by rapid cell proliferation, including cancers and autoimmune disorders.[2][3] Furthermore, the versatility of the pyrimidine scaffold has led to the discovery of inhibitors for other key cellular targets, such as protein kinases. This guide will explore the major classes of pyrimidine inhibitors, with a focus on Dihydroorotate Dehydrogenase (DHODH) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, providing a comparative analysis of their performance based on available experimental data.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Stifling the Engine of Pyrimidine Synthesis
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process, and DHODH is a rate-limiting enzyme within this cascade.[1][3] By inhibiting DHODH, small molecules can effectively deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][3] This mechanism of action has made DHODH an attractive target for the treatment of autoimmune diseases, cancer, and even viral infections.[2][4]
Comparative Analysis of Prominent DHODH Inhibitors
| Inhibitor | Target | IC50 (Human DHODH) | Therapeutic Area |
| Teriflunomide (A77 1726) | DHODH | ~1 µM | Autoimmune Diseases (Multiple Sclerosis) |
| Leflunomide | DHODH (pro-drug for Teriflunomide) | Not directly applicable | Autoimmune Diseases (Rheumatoid Arthritis) |
| Brequinar | DHODH | ~10-20 nM | Investigational (Anticancer, Antiviral) |
Teriflunomide , the active metabolite of leflunomide, is a well-established DHODH inhibitor used in the treatment of multiple sclerosis. Its mechanism involves binding to the ubiquinone-binding tunnel of the enzyme, thereby blocking its catalytic activity. Brequinar , a more potent inhibitor, demonstrates the potential for broader applications in oncology and virology due to its stronger inhibition of DHODH.
Experimental Workflow for Characterizing a Novel DHODH Inhibitor
For a novel compound such as 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a systematic experimental approach is required to determine if it functions as a DHODH inhibitor.
Figure 1: A simplified workflow for the initial characterization of a potential DHODH inhibitor.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Ubiquinone analog (e.g., Coenzyme Q10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator of ubiquinone reduction
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DCIP, and the ubiquinone analog.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., Brequinar) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding recombinant DHODH enzyme to all wells.
-
Start the enzymatic reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pyrimidine-Based Kinase Inhibitors: Precision Targeting of Signaling Pathways
The pyrimidine scaffold is also a privileged structure in the design of protein kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in cancer.[5]
Comparative Analysis of Pyrimidine-Based EGFR Inhibitors
| Inhibitor | Target | IC50 (EGFR) | Therapeutic Area |
| Gefitinib | EGFR | 2-37 nM | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | 2 nM | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Afatinib | EGFR family (irreversible) | 0.5 nM (EGFR) | Non-Small Cell Lung Cancer |
Gefitinib and Erlotinib are first-generation reversible EGFR inhibitors that have shown significant efficacy in patients with specific EGFR mutations. Afatinib represents a second-generation, irreversible inhibitor that targets multiple members of the EGFR family.
Experimental Workflow for Characterizing a Novel Pyrimidine-Based Kinase Inhibitor
Figure 2: A representative workflow for identifying and validating a novel kinase inhibitor.
-
Reagents and Materials:
-
Recombinant EGFR kinase
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer
-
Test compound
-
384-well microplate
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the assay buffer, Eu-anti-tag antibody, and the tracer.
-
Add the test compound dilutions.
-
Add the recombinant EGFR kinase to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio. The displacement of the tracer by the test compound results in a decrease in the FRET signal.
-
Plot the emission ratio against the compound concentration to determine the IC50 value.
-
Conclusion: A Path Forward for Novel Pyrimidine Inhibitors
While the specific biological activity of This compound remains to be elucidated, the established landscape of pyrimidine inhibitors provides a clear roadmap for its characterization. By employing systematic experimental workflows, researchers can determine whether this and other novel pyrimidine compounds target key enzymes like DHODH or protein kinases such as EGFR. The comparative data from well-characterized inhibitors serve as crucial benchmarks for evaluating the potency and potential therapeutic utility of new chemical entities. The versatility of the pyrimidine scaffold ensures its continued importance in the quest for novel and effective therapeutics.
References
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Bruno, O., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
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Cele, N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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National Cancer Institute. Definition of DHODH inhibitor RP7214. [Link]
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ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
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MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
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Chen, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]
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PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a promising class of small molecules: 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid analogs. Our focus is on their potent inhibitory activity against Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a key therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel DHODH inhibitors.
The Central Role of DHODH in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is essential for the production of DNA, RNA, and other vital cellular components.[4] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[5][6] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their growth and survival, making DHODH an attractive target for therapeutic intervention.[7][8] By inhibiting DHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and the suppression of pathological cell proliferation.[6]
The following diagram illustrates the pivotal position of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway.
The this compound Scaffold: A Privileged Motif for DHODH Inhibition
The this compound scaffold has emerged as a promising starting point for the development of potent DHODH inhibitors. The key structural features contributing to its activity are:
-
The Pyrimidine-2-carboxylic Acid Moiety: The carboxylic acid at the 2-position of the pyrimidine ring is crucial for binding to the active site of DHODH. It is believed to form key interactions with amino acid residues within the enzyme's active site, mimicking the binding of the natural substrate.[5][6]
-
The 4-Aryl Substitution: The phenyl ring at the 4-position of the pyrimidine core serves as a critical lipophilic anchor, occupying a hydrophobic pocket within the DHODH protein.
-
The Trifluoromethoxy Substituent: The trifluoromethoxy group on the phenyl ring significantly enhances the compound's metabolic stability and can improve its pharmacokinetic profile.
Comparative Analysis of Structural Modifications
While specific experimental data for a comprehensive library of this compound analogs is not publicly available, we can infer the structure-activity relationship based on published data for analogous series of pyrimidine and quinoline-based DHODH inhibitors.[9][10] The following sections provide a comparative guide to the expected impact of structural modifications at key positions of the scaffold.
Modifications of the Phenyl Ring Substituent
The nature and position of substituents on the 4-phenyl ring are expected to have a profound impact on the inhibitory potency of the analogs.
| R-Group on Phenyl Ring | Expected Impact on DHODH Inhibition (IC50) | Rationale |
| 4-OCF3 (Lead) | High Potency | The trifluoromethoxy group provides a good balance of lipophilicity and metabolic stability, likely leading to favorable interactions within the hydrophobic pocket of DHODH. |
| 4-CF3 | Moderate to High Potency | The trifluoromethyl group is also a strong electron-withdrawing group and can enhance binding, though its impact on pharmacokinetics may differ from the trifluoromethoxy group.[9] |
| 4-Cl, 4-F | Moderate Potency | Halogen substituents can increase lipophilicity and contribute to binding affinity. |
| 4-OCH3 | Lower Potency | The methoxy group is less electron-withdrawing and may have a different conformational preference compared to the trifluoromethoxy group, potentially leading to reduced binding. |
| Unsubstituted | Lowest Potency | The absence of a substituent may result in weaker interactions within the hydrophobic pocket of the enzyme. |
Modifications of the Pyrimidine Core
Alterations to the pyrimidine ring itself can significantly affect the compound's activity.
| Modification | Expected Impact on DHODH Inhibition (IC50) | Rationale |
| 2-Carboxylic Acid (Lead) | Essential for Activity | The carboxylic acid is a key pharmacophore, forming critical hydrogen bonds and ionic interactions in the DHODH active site.[5] |
| 2-Ester or 2-Amide | Significantly Reduced or Abolished Activity | Conversion of the carboxylic acid to an ester or amide would disrupt the key binding interactions, leading to a substantial loss of potency. |
| 5-Fluoro or 5-Chloro | Potentially Increased Potency | Small halogen substitutions at the 5-position of the pyrimidine ring may lead to additional favorable interactions within the active site. |
| 6-Methyl | Potentially Decreased Potency | The introduction of a bulky group at the 6-position could lead to steric clashes and a decrease in binding affinity. |
Experimental Protocols for Evaluation
To empirically determine the SAR of this series and compare their performance, the following experimental protocols are recommended.
In Vitro DHODH Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
Principle: The activity of DHODH is monitored by the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor. The rate of DCIP reduction is proportional to DHODH activity and can be measured spectrophotometrically.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (co-factor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. Include DMSO-only wells as a negative control and a known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
Prepare a reaction mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in the assay buffer.
-
Add 178 µL of the reaction mixture to each well of the plate.
-
Initiate the reaction by adding 20 µL of recombinant human DHODH to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Caption: Workflow for the in vitro DHODH enzymatic assay.
Cellular Proliferation Assay with Uridine Rescue
This assay assesses the on-target effect of DHODH inhibition in a cellular context.
Principle: Inhibition of DHODH depletes the cellular pyrimidine pool, leading to the inhibition of cell proliferation. This effect can be reversed by the addition of exogenous uridine, which bypasses the need for the de novo synthesis pathway.
Materials:
-
A rapidly proliferating cell line (e.g., HL-60, A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Uridine solution
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Prepare two sets of plates. To one set, add medium containing a final concentration of 100 µM uridine. To the other set, add standard medium.
-
Treat the cells with serial dilutions of the test compounds. Include DMSO-only controls.
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 values for each compound in the presence and absence of uridine. A significant rightward shift in the IC50 value in the presence of uridine is indicative of on-target DHODH inhibition.[1]
Metabolomic Analysis of Dihydroorotate Levels
This experiment provides direct evidence of target engagement within the cell.
Principle: Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate. The intracellular levels of dihydroorotate can be quantified using liquid chromatography-mass spectrometry (LC-MS).[2]
Procedure:
-
Treat cultured cells with the test compound at a concentration around its cellular IC50 for 24 hours.
-
Harvest the cells and perform a metabolite extraction using a cold methanol/water solution.
-
Analyze the cell extracts by LC-MS to quantify the levels of dihydroorotate and other relevant metabolites.
-
A significant increase in dihydroorotate levels in compound-treated cells compared to vehicle-treated cells confirms DHODH inhibition.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel and potent DHODH inhibitors. The key structural features for activity are the pyrimidine-2-carboxylic acid moiety for active site binding and the substituted 4-phenyl ring for occupying a hydrophobic pocket. The trifluoromethoxy group is anticipated to provide favorable pharmacokinetic properties. Further optimization of this scaffold, guided by the SAR principles outlined in this guide and validated through the described experimental protocols, has the potential to yield clinical candidates for the treatment of a range of proliferative and inflammatory diseases.
References
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DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]
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Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Nanomedicine. [Link]
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PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]
- Google P
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
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Gagné-Boulet, C., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
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PubMed. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry. [Link]
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Google Patents. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. [Link]
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Mock, E., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15995-16016. [Link]
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PubMed Central. (2022). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 26(11), 973-984. [Link]
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PubMed Central. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(8), 85. [Link]
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Molecules. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. [Link]
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ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a compound of interest within the broader class of pyrimidine-based molecules. While direct experimental data for this specific molecule is not extensively available in public literature, by examining structurally related compounds and the known targets of the pyrimidine scaffold, we can construct a robust hypothesis regarding its primary target and potential off-target interactions. This guide will focus on the likely primary target, Dihydroorotate Dehydrogenase (DHODH), and explore potential cross-reactivities with other enzyme classes, providing a framework for experimental validation.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile scaffold for designing enzyme inhibitors and receptor modulators. Molecules incorporating a pyrimidine core have been successfully developed as inhibitors of targets such as cyclooxygenase-2 (COX-2), P2Y1 receptors, and voltage-gated sodium channels.[1][2][3]
However, a significant body of evidence points towards the inhibition of dihydroorotate dehydrogenase (DHODH) as a prominent mechanism of action for many pyrimidine-based carboxylic acids.[4][5][6] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[4][5]
Primary Target Hypothesis: Dihydroorotate Dehydrogenase (DHODH)
Based on structure-activity relationships of known inhibitors, it is highly probable that this compound is an inhibitor of human DHODH (HsDHODH). This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[4][7]
Mechanism of DHODH Inhibition and Downstream Effects
DHODH inhibitors typically bind to the ubiquinone binding site of the enzyme, preventing the transfer of electrons to the respiratory chain.[7] This disruption of the de novo pyrimidine synthesis pathway leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits cell proliferation and growth.[4]
Figure 1: Proposed mechanism of action via DHODH inhibition.
Comparative Analysis with Known DHODH Inhibitors
To contextualize the potential potency and selectivity of this compound, we compare it with well-characterized DHODH inhibitors.
| Compound | Chemical Scaffold | Primary Target | Known Cross-Reactivity |
| Leflunomide | Isoxazole | DHODH | Tyrosine Kinases |
| Teriflunomide | α-cyanoacrylamide | DHODH | Minimal |
| Brequinar | Biphenyl carboxylic acid | DHODH | Respiratory Complex I & III[7] |
| 4-[4-(trifluoromethoxy)phenyl] pyrimidine-2-carboxylic acid | Pyrimidine | DHODH (Hypothesized) | Respiratory Complex III (Potential) |
Potential Cross-Reactivity: Beyond DHODH
A critical aspect of drug development is understanding a compound's off-target effects. For DHODH inhibitors that bind to the ubiquinone binding site, there is a known risk of cross-reactivity with other components of the mitochondrial respiratory chain that also interact with ubiquinone.
Mitochondrial Respiratory Chain Complexes
Several studies have shown that some DHODH inhibitors can also inhibit Complex I and Complex III of the electron transport chain at higher concentrations.[7] This is a significant consideration as inhibition of these complexes can lead to cellular toxicity through disruption of ATP synthesis and increased production of reactive oxygen species. Given that HsDHODH shuttles electrons to the ubiquinone pool, it is plausible that our compound of interest may also interact with other ubiquinone-binding sites in the respiratory chain.[7]
Experimental Protocols for Target Validation and Cross-Reactivity Profiling
To empirically determine the primary target and assess the cross-reactivity of this compound, a tiered experimental approach is recommended.
In Vitro DHODH Inhibition Assay
This initial experiment aims to confirm the hypothesized primary target and determine the compound's potency.
Protocol:
-
Recombinant Enzyme: Utilize recombinant human DHODH (HsDHODH).
-
Assay Principle: Measure the reduction of a dye (e.g., 2,6-dichloroindophenol) that accepts electrons from DHODH.
-
Procedure:
-
Incubate HsDHODH with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Figure 2: Workflow for the in vitro DHODH inhibition assay.
Cellular Proliferation Assay with Orotate Rescue
This cell-based assay validates that the compound's antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis.
Protocol:
-
Cell Line: Use a rapidly proliferating cancer cell line (e.g., HL-60).
-
Procedure:
-
Culture cells in the presence of varying concentrations of the test compound.
-
In a parallel set of experiments, supplement the culture medium with orotic acid, the product of the DHODH reaction.
-
After a set incubation period (e.g., 72 hours), measure cell viability using a standard method (e.g., MTT assay).
-
-
Data Analysis: If the compound's antiproliferative effect is rescued by the addition of orotic acid, it strongly suggests that the mechanism of action is through inhibition of DHODH.[6]
Off-Target Profiling: Respiratory Complex Inhibition Assays
To assess cross-reactivity, the inhibitory activity of the compound against mitochondrial respiratory chain complexes should be evaluated.
Protocol:
-
Isolated Mitochondria or Recombinant Complexes: Use isolated mitochondria or purified Complex I and Complex III.
-
Assay Principle: Measure the activity of each complex using specific substrates and electron acceptors.
-
Procedure:
-
Incubate the mitochondrial preparation or purified complexes with varying concentrations of the test compound.
-
Initiate the reaction with the appropriate substrates.
-
Monitor the reaction rate spectrophotometrically.
-
-
Data Analysis: Calculate IC50 values for the inhibition of each complex and compare them to the IC50 for DHODH. A significantly higher IC50 for the respiratory complexes would indicate selectivity for DHODH.
Conclusion and Future Directions
The structural features of This compound strongly suggest that it functions as an inhibitor of dihydroorotate dehydrogenase. This hypothesis is supported by a large body of literature on similar pyrimidine-based compounds. The primary concern for cross-reactivity lies with the mitochondrial respiratory chain, particularly Complex III, due to the shared ubiquinone binding site.
The experimental workflows outlined in this guide provide a clear path to validating the primary target and quantifying the selectivity of this compound. A favorable selectivity profile, characterized by potent DHODH inhibition and weak off-target effects on respiratory complexes, would position this compound as a valuable tool for studying pyrimidine metabolism and as a potential starting point for the development of novel therapeutics.
References
- Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. PubMed Central.
- Dihydroorotate dehydrogenase as a herbicide target. PNAS.
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In Vivo Validation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid: A Comparative Guide to Efficacy and Mechanism of Action
This guide provides a comprehensive framework for the in vivo validation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, a novel pyrimidine derivative with therapeutic potential. Given the absence of specific published in vivo data for this compound as of January 2026, this document outlines a prospective validation strategy. We will draw comparisons with established compounds, particularly the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar, and discuss alternative mechanisms of action common to pyrimidine-based molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies.
Introduction: The Therapeutic Promise of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential nucleic acids and a plethora of therapeutic agents.[1][2] Derivatives of pyrimidine exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.[1] The subject of this guide, this compound, incorporates a trifluoromethoxy group, a modification known to enhance metabolic stability and lipophilicity, thereby improving the drug-like properties of a molecule.[3]
Based on its structural similarity to known inhibitors, a primary hypothesized mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is frequently hyperactive in cancer cells to meet the demands of rapid proliferation.[4] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5][6] This mechanism has shown robust preclinical anticancer activity across various cancer types.[4][7]
This guide will provide a roadmap for validating the in vivo activity of this novel compound, focusing on DHODH inhibition as the primary hypothesis, while also considering alternative mechanisms to ensure a thorough investigation.
Mechanistic Landscape: DHODH Inhibition and Beyond
While DHODH inhibition is a strong candidate for the primary mechanism of action, the versatile pyrimidine core can interact with other key biological targets. A comprehensive validation plan should, therefore, include experiments to assess or rule out other plausible mechanisms.
Primary Hypothesized Pathway: DHODH Inhibition
The inhibition of DHODH disrupts the synthesis of pyrimidines, a critical process for proliferating cells. This leads to a reduction in the building blocks for DNA and RNA, thereby stalling cell division and tumor growth.[5][6]
Alternative Mechanisms of Action
Several other signaling pathways can be modulated by pyrimidine derivatives:
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor growth. Certain pyrimidine derivatives have been designed as EGFR inhibitors.[8][9]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are involved in inflammation. Some pyrimidine-containing compounds exhibit anti-inflammatory effects through COX-1 and/or COX-2 inhibition.[10][11]
-
Sodium Channel Blockade: In the context of pain, pyrimidine carboxamides have been developed as potent, state-dependent sodium channel blockers.[12]
A thorough in vivo validation would include secondary assays to determine if the compound of interest has off-target effects on these pathways, especially if the observed phenotype deviates from that of a pure DHODH inhibitor.
Comparative Analysis: Benchmarking Against Brequinar
For a novel DHODH inhibitor, Brequinar serves as an excellent positive control and benchmark due to its potency and extensive characterization in preclinical models.[5][6]
| Feature | This compound | Brequinar (Reference Compound) |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) (Hypothesized) | Dihydroorotate Dehydrogenase (DHODH) |
| Reported In Vivo Models | None (Prospective) | Neuroblastoma xenografts, Medulloblastoma xenografts (zebrafish), Small cell lung cancer models.[5][6][7] |
| Expected In Vivo Efficacy | Dose-dependent tumor growth inhibition. | Significant tumor growth inhibition and apoptosis induction.[6][7] |
| Potential Advantages | The trifluoromethoxy group may confer improved metabolic stability and oral bioavailability.[3] | Well-established efficacy and safety profile in preclinical models. |
| Potential Liabilities | Unknown off-target effects and toxicity profile. | Reported toxicity at higher doses in some clinical trials.[13] |
Experimental Protocols for In Vivo Validation
The following protocols are based on established methodologies for evaluating DHODH inhibitors and can be adapted for this compound.[5]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model: Male and female BALB/c mice (6-8 weeks old).
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Parameters to Calculate: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Xenograft Mouse Model of Cancer
Objective: To assess the anti-tumor efficacy of the compound in a human tumor model.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).[5]
-
Cell Line: A suitable human cancer cell line with known sensitivity to DHODH inhibition (e.g., MYCN-amplified neuroblastoma cell line SK-N-BE(2)C).[5]
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.[5]
-
Drug Formulation and Administration:
-
Test Compound Group: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at various dose levels. Administer daily via oral gavage or intraperitoneal injection.
-
Positive Control Group: Administer Brequinar (e.g., at 30 mg/kg) following the same schedule and route.[5]
-
Vehicle Control Group: Administer the vehicle alone.[5]
-
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. At the endpoint, collect tumors for weight measurement, histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67 to assess proliferation), and metabolomic analysis to confirm target engagement (i.e., depletion of pyrimidine nucleotides).[4][5]
Toxicology Assessment
Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) of the compound.
Protocol:
-
Animal Model: Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administer the compound daily at escalating doses for a set period (e.g., 14 or 28 days).
-
Monitoring: Conduct daily clinical observations (e.g., changes in appearance, behavior, body weight).
-
Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs.
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and comparative approach. By leveraging established protocols for well-characterized DHODH inhibitors like Brequinar, researchers can efficiently assess the efficacy, mechanism of action, and safety profile of this novel compound. The experimental framework outlined in this guide provides a robust starting point for preclinical development. Positive outcomes from these studies, particularly demonstrating a superior therapeutic index compared to existing compounds, would warrant further investigation and progression towards clinical trials. The potential for improved metabolic stability offered by the trifluoromethoxy group makes this a compound of significant interest in the ongoing search for more effective and safer cancer therapeutics.
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A Strategic Guide to Benchmarking Novel Pyrimidine Carboxylic Acids: The Case of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics ranging from antiviral agents to targeted cancer therapies.[1] Its versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The novel compound, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, presents a unique combination of a pyrimidine core, a trifluoromethoxy-substituted phenyl ring, and a carboxylic acid moiety. While no specific preclinical or clinical data for this exact molecule is publicly available, its structural features suggest potential utility in oncology or inflammatory diseases, areas where related structures have shown promise.[2][3][4]
This guide provides a comprehensive, albeit prospective, framework for benchmarking this compound against established standard-of-care treatments. We will proceed with the hypothesis that the compound possesses anti-proliferative and pro-apoptotic properties, making it a candidate for oncology. This document will serve as a detailed roadmap for researchers and drug development professionals on how to rigorously evaluate such a novel chemical entity.
Hypothesized Mechanism of Action and Target Identification
Given the prevalence of pyrimidine-based molecules as kinase inhibitors, a primary hypothesis is that this compound targets a protein kinase critical for cancer cell proliferation and survival. The trifluoromethoxy group can enhance membrane permeability and metabolic stability, potentially improving oral bioavailability and a favorable ADME profile.
Initial Target Screening Strategy
A logical first step is to perform a broad kinase screen to identify potential targets. This is crucial for understanding the compound's mechanism of action and for guiding subsequent, more focused studies.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation : Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Assay Plate Preparation : Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that covers a wide range of human kinases. The compound is typically tested at one or two standard concentrations (e.g., 1 µM and 10 µM) in duplicate.
-
Kinase Activity Measurement : The assays are typically based on measuring the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).
-
Data Analysis : The percentage of kinase inhibition relative to a vehicle control is calculated. A "hit" is typically defined as a kinase with >50% inhibition at a given concentration.
Comparative In Vitro Efficacy Against Standard Treatments
Once a primary target or a set of high-affinity targets is identified, the next step is to determine the compound's potency and compare it to standard-of-care agents that target the same pathway. For this guide, let's assume our kinase screen identifies Epidermal Growth Factor Receptor (EGFR) as a primary target. EGFR is a well-validated target in several cancers, including non-small cell lung cancer and colorectal cancer.[2]
Standard Treatments for Comparison:
-
Gefitinib : A first-generation EGFR inhibitor.
-
Afatinib : A second-generation, irreversible EGFR inhibitor.
-
Osimertinib : A third-generation inhibitor targeting EGFR mutations.
Table 1: Comparative IC50 Values for EGFR Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Wild-Type EGFR | Experimental Data |
| Gefitinib | Wild-Type EGFR | Reference Value |
| Afatinib | Wild-Type EGFR | Reference Value |
| Osimertinib | T790M Mutant EGFR | Reference Value |
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents : Recombinant human EGFR kinase, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Compound Dilution : Prepare a serial dilution of the test compound and reference compounds (Gefitinib, Afatinib).
-
Kinase Reaction : Incubate the kinase, substrate, and varying concentrations of the compounds in a reaction buffer. Initiate the reaction by adding ATP.
-
Detection : After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Benchmarking in a Biological Context
Moving from a purified enzyme system to a cellular context is critical to understanding the compound's true potential. Cell-based assays will evaluate the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines with known EGFR expression levels.
Cell Lines for Study:
-
A549 (Lung Carcinoma) : Wild-type EGFR.
-
NCI-H1975 (Lung Adenocarcinoma) : L858R and T790M EGFR mutations.
-
MCF-7 (Breast Cancer) : Low EGFR expression (as a negative control).
Table 2: Comparative Anti-proliferative Activity (GI50) in Cancer Cell Lines
| Compound | A549 (GI50, µM) | NCI-H1975 (GI50, µM) | MCF-7 (GI50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | Reference Value | Reference Value | Reference Value |
| Osimertinib | Reference Value | Reference Value | Reference Value |
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding : Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and reference drugs for 72 hours.
-
Viability Assessment : Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis : Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Cellular Mechanism of Action
Caption: Simplified EGFR signaling pathway and the inhibitory action of the compound.
Pharmacokinetics and Safety Profile
A comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. Preliminary pharmacokinetic (PK) studies in rodents will determine key parameters such as oral bioavailability, half-life, and clearance. These data are crucial for designing effective dosing regimens for efficacy studies.
Concurrently, preliminary toxicity studies should be conducted to identify any potential safety liabilities. This typically involves a dose-escalation study in rodents to determine the maximum tolerated dose (MTD).
Conclusion
Benchmarking a novel compound like this compound requires a systematic and multi-faceted approach. The strategy outlined in this guide, from broad target screening to focused in vivo efficacy studies, provides a robust framework for evaluating its therapeutic potential. By directly comparing its performance against established standard-of-care agents at each stage, researchers can make informed decisions about the compound's future development. The key to a successful benchmarking program lies in rigorous experimental design, the use of appropriate controls and comparators, and a clear understanding of the target product profile.
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Sedej, M., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5648. [Link]
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Dexter, D. L., et al. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
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"synergistic effects of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid with other drugs"
An In-Depth Technical Guide to the Synergistic Effects of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid (Farudodstat/ASLAN003) in Combination Therapies
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, known as Farudodstat or ASLAN003, is a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] While demonstrating promising single-agent activity, particularly in hematological malignancies like acute myeloid leukemia (AML), the strategic combination of Farudodstat with other therapeutic agents unlocks synergistic effects, offering a powerful approach to enhance anti-cancer efficacy and overcome resistance.[3][4] This guide provides a comprehensive comparison of Farudodstat's synergistic potential with various drug classes, grounded in mechanistic rationale and supported by preclinical experimental data. We will delve into the causality behind experimental designs, present detailed protocols for assessing synergy, and visualize the complex biological interactions that underpin these combination strategies.
Introduction to Farudodstat: A Targeted Metabolic Inhibitor
Farudodstat's primary mechanism of action is the potent and specific inhibition of the mitochondrial enzyme DHODH (IC50: 35 nM for human DHODH).[1] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines—the conversion of dihydroorotate to orotate.[2] Pyrimidines (uridine, cytidine, and thymidine) are essential building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on this de novo pathway.[5]
By inhibiting DHODH, Farudodstat effectively starves cancer cells of the necessary pyrimidines, leading to:
-
Inhibition of DNA/RNA Synthesis: Halting the production of essential precursors for nucleic acids.[2]
-
Cell Cycle Arrest: Primarily in the S-phase, where DNA replication occurs.[6]
-
Induction of Differentiation: Particularly observed in AML, where the drug promotes the maturation of leukemic blasts into non-proliferating myeloid cells.[3][7]
-
Apoptosis: Depletion of pyrimidines triggers programmed cell death pathways.[1][4]
However, cancer cells can evade the effects of DHODH inhibition by utilizing an alternative route for nucleotide acquisition: the pyrimidine salvage pathway , which recycles nucleotides from degraded DNA and RNA. This metabolic plasticity forms the primary rationale for exploring synergistic combination therapies.
The Rationale for Synergy: Dual Blockade of Pyrimidine Sources
The existence of two distinct pathways for pyrimidine acquisition presents a key therapeutic vulnerability. While Farudodstat blocks the de novo synthesis pathway, other drugs can inhibit the salvage pathway, creating a synthetic lethal scenario where the cancer cell is completely deprived of pyrimidines.
Caption: Dual blockade of de novo and salvage pyrimidine synthesis pathways.
Comparative Guide to Synergistic Combinations
The following sections compare the synergistic effects of DHODH inhibitors, using Farudodstat as the primary agent and data from structurally related inhibitors like Brequinar where specific Farudodstat combination data is unavailable. Synergy is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 is antagonistic.
Synergy with Nucleotide Salvage Pathway Inhibitors
This is the most mechanistically direct combination strategy. By co-administering a DHODH inhibitor with an inhibitor of the equilibrative nucleoside transporters (ENTs), which are responsible for importing extracellular uridine for the salvage pathway, a potent synergistic effect is achieved.[8]
-
Partner Drug Example: Dipyridamole (ENT1/2 inhibitor).
-
Mechanism of Synergy: Dipyridamole blocks the uptake of extracellular uridine, preventing the cell from compensating for the de novo pathway blockade by Farudodstat. This dual inhibition leads to a profound depletion of intracellular pyrimidine pools, resulting in enhanced cell death.[8][9]
-
Causality of Experimental Choice: Researchers select salvage pathway inhibitors to test the hypothesis that cancer cells are reliant on this compensatory mechanism. The rescue of this synergistic toxicity by adding high concentrations of uridine directly validates that the effect is on-target to pyrimidine metabolism.[8]
Table 1: Preclinical Synergy of DHODH Inhibitors with Dipyridamole (DPY)
| DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
|---|---|---|---|---|
| Brequinar | SARS-CoV-2 (in vitro) | EC50 of Brequinar reduced 6.1-fold with 6.25 µM DPY. | Strong Synergy | [9] |
| Brequinar | Pancreatic & Colon Cancer | Combination significantly reduced cell viability vs. single agents. | Synergy | [8] |
| MEDS433 | Acute Myeloid Leukemia | Dramatic increase in apoptosis in AML cell lines and primary cells with combination. | Outstanding Synergy |[10] |
Synergy with Platinum-Based Chemotherapy
Conventional chemotherapies that induce DNA damage can be potentiated by pyrimidine depletion.
-
Partner Drug Example: Cisplatin.
-
Mechanism of Synergy: Cisplatin forms DNA adducts, triggering cell cycle arrest and apoptosis. DHODH inhibition by Farudodstat also induces S-phase arrest and depletes the nucleotide pools required for DNA repair. This combined insult overwhelms the cell's repair capacity and pushes it towards ferroptosis, a form of iron-dependent cell death. The combination has been shown to downregulate the mTOR pathway, a key defender against ferroptosis.[11][12]
-
Causality of Experimental Choice: Cisplatin is a standard-of-care agent for many solid tumors. Combining it with a targeted metabolic inhibitor is a clinically relevant strategy to enhance its efficacy and potentially re-sensitize resistant tumors.
Table 2: Preclinical Synergy of DHODH Inhibitors with Cisplatin
| DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
|---|
| Brequinar | Cervical Cancer | Combination Index (CI) < 1 in HeLa and CaSki cells. Significant reduction in tumor volume in xenograft models. | Synergistic |[11][12] |
Synergy with BCL2 Inhibitors
Targeting both metabolic and anti-apoptotic pathways is a powerful strategy in hematologic cancers.
-
Partner Drug Example: Venetoclax.
-
Mechanism of Synergy: AML cells are often dependent on the anti-apoptotic protein BCL2 for survival. While Venetoclax directly inhibits BCL2 to promote apoptosis, Farudodstat induces metabolic stress and differentiation. The combination of these distinct pro-apoptotic pressures leads to a synergistic killing of cancer cells.
-
Causality of Experimental Choice: Venetoclax is a cornerstone of modern AML therapy. Given Farudodstat's strong preclinical rationale in AML, this combination is a logical step towards developing more effective, non-cytotoxic AML regimens.
Table 3: Preclinical Synergy of DHODH Inhibitors with BCL2 Inhibitors
| DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
|---|
| Brequinar | High-Grade B-cell Lymphoma | Synergistic tumor growth inhibition observed in xenograft models. | Synergistic |[13] |
Synergy with Immune Checkpoint Blockade
A novel and exciting area of synergy involves the immunomodulatory effects of DHODH inhibition.
-
Partner Drug Example: Anti-CTLA-4 / Anti-PD-1 antibodies.
-
Mechanism of Synergy: DHODH inhibition has been shown to increase the expression of genes involved in the antigen presentation pathway, leading to higher surface levels of MHC class I on cancer cells.[5][14] This enhanced antigen presentation makes the tumor cells more "visible" to the immune system, thereby increasing the efficacy of immune checkpoint inhibitors that unleash anti-tumor T-cell responses. This effect is dependent on pyrimidine depletion and is mediated by the positive transcription elongation factor B (P-TEFb).[5]
-
Causality of Experimental Choice: Immune checkpoint inhibitors have revolutionized cancer therapy but are not effective in all patients or tumor types, often due to poor tumor immunogenicity. The hypothesis is that a metabolic agent like Farudodstat can turn a "cold" tumor "hot," making it susceptible to immunotherapy.
Table 4: Preclinical Synergy of DHODH Inhibitors with Immunotherapy
| DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
|---|
| Brequinar | Melanoma (B16F10) | Combination treatment significantly prolonged mouse survival compared to either therapy alone. | Synergistic |[5] |
Experimental Protocols for Synergy Assessment
Trustworthy and reproducible assessment of synergy is paramount. The following protocols describe a self-validating system for quantifying drug interactions.
Protocol: Checkerboard Assay and Combination Index (CI) Calculation
This protocol allows for the quantitative determination of synergy, additivity, or antagonism.
Objective: To measure the effect of Farudodstat and a partner drug, alone and in combination, on cell viability and to calculate the Combination Index (CI).
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Farudodstat and the partner drug. A common approach is to prepare 2x concentrated stocks of a 7-point dilution series for each drug.
-
Checkerboard Dosing: Treat the cells with the drugs in a matrix format.
-
Row A: Cells + Media only (No drug control).
-
Row B: Increasing concentrations of Partner Drug only.
-
Column 1: Increasing concentrations of Farudodstat only.
-
The remaining wells receive combinations of both drugs at varying concentrations.
-
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Normalize the luminescence data to the no-drug control wells.
-
Use software like CompuSyn to automatically calculate the Combination Index (CI) based on the Chou-Talalay method. The software will generate CI values for different fractional effects (e.g., CI at 50%, 75%, and 90% cell kill).
-
Caption: Experimental workflow for quantitative synergy analysis.
Protocol: Western Blot for Mechanistic Validation
Objective: To confirm that the synergistic drug combination modulates the expected signaling pathways (e.g., apoptosis, mTOR).
Methodology:
-
Treatment and Lysis: Plate cells in 6-well plates, treat with Farudodstat, partner drug, and the combination at synergistic concentrations for a defined period (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein (e.g., Cleaved PARP for apoptosis, p-mTOR for mTOR pathway) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation status.
Conclusion and Future Perspectives
This compound (Farudodstat) is a potent DHODH inhibitor with a clear rationale for use in combination therapies. The ability to create synthetic lethality by co-targeting the pyrimidine salvage pathway, to sensitize cells to DNA damaging agents, and to enhance tumor immunogenicity highlights its versatility. The most promising combinations, such as with nucleoside transport inhibitors, BCL2 inhibitors, and immune checkpoint blockade, leverage distinct but complementary mechanisms of action.
Future research should focus on translating these preclinical findings into the clinic. The ongoing Phase 2a trial of Farudodstat in AML provides a crucial foundation.[3][15] Subsequent studies should be designed to incorporate these synergistic partners, with careful attention to dosing schedules and patient selection based on tumor metabolic profiles. The continued exploration of DHODH inhibitor combinations represents a highly promising frontier in the development of more effective and durable cancer treatments.
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Comparative Selectivity Profile of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid: A Predictive Analysis and Methodological Guide
Introduction
In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy and safety are intrinsically linked to its on-target potency and its off-target interactions. This guide focuses on 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a compound of interest due to its pyrimidine core, a privileged scaffold in medicinal chemistry. As of this writing, a definitive, publicly available selectivity profile for this specific molecule has not been established.
This document, therefore, serves as a predictive comparison guide. By dissecting the compound's structural motifs and examining the known activities of analogous structures, we can infer a probable selectivity profile. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis against potential target classes but also the detailed experimental methodologies required to empirically validate these predictions. Our approach is grounded in the principles of structure-activity relationships (SAR) to provide actionable insights for further investigation.
Structural Analysis and Inferred Target Classes
The structure of this compound presents several key features that guide our predictive analysis. The process of inferring potential biological targets from a chemical structure is a cornerstone of medicinal chemistry.
-
The 4-Phenylpyrimidine Core : This is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent and selective inhibitors of protein kinases.[1] Its rigid structure and ability to form key hydrogen bonds within ATP-binding pockets make it an ideal starting point for kinase inhibitor design.[2]
-
The 2-Carboxylic Acid Group : This functional group is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] It often acts as a key binding moiety, interacting with critical arginine residues in the active site of COX enzymes.
-
The 4-(Trifluoromethoxy)phenyl Group : The trifluoromethoxy substituent significantly increases lipophilicity and can enhance metabolic stability. Notably, this group is present in known antagonists of the P2Y1 purinergic receptor.[4]
Based on this analysis, we will compare the potential activity of our topic compound against four primary target classes: Protein Kinases , Cyclooxygenase (COX) Enzymes , P2Y Receptors , and Voltage-Gated Sodium Channels .
Comparative Selectivity Analysis
Protein Kinase Inhibition
The phenylpyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[1] Given this, it is highly probable that this compound exhibits some level of kinase inhibitory activity. The key question is its potency and selectivity across the kinome.
Comparative Data for Structurally Related Kinase Inhibitors
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Structural Similarity to Topic Compound | Reference |
| (Hypothetical) this compound | To be determined | To be determined | - | |
| Compound 31r (a pyrrolo[2,3-d]pyrimidine derivative) | EGFRL858R/T790M/C797S | <10.2 | Phenylpyrimidine core | [5] |
| ML323 (a N-benzyl-2-phenylpyrimidin-4-amine derivative) | USP1/UAF1 | <50 | Phenylpyrimidine core | [6] |
| Compound 23k (a 4-phenoxy-pyrimidine derivative) | VEGFR-2 / c-Met | 1050 / 1430 | Pyrimidine core | [7] |
| Sorafenib (Control) | VEGFR-2, PDGFRβ, RAF kinases | 90 (VEGFR-2) | Known multi-kinase inhibitor | [8] |
| Staurosporine (Control) | Broad Spectrum | ~1-20 | Known non-selective kinase inhibitor | [9] |
Expertise & Experience: The data from analogous compounds suggest that modifications on the pyrimidine core dictate kinase selectivity. For instance, the pyrrolo[2,3-d]pyrimidine scaffold in compound 31r confers potent EGFR inhibition, while the N-benzyl-2-phenylpyrimidin-4-amine of ML323 targets the deubiquitinase USP1/UAF1.[5][6] The carboxylic acid moiety on our topic compound may direct its activity towards specific kinases that have a corresponding basic residue in the active site. It is plausible that the compound could exhibit inhibitory activity against kinases such as VEGFR-2 or c-Met, as seen with compound 23k .[7]
Cyclooxygenase (COX) Inhibition
The presence of a carboxylic acid on an aromatic ring is a classic pharmacophore for COX inhibition.[3] Many NSAIDs utilize this feature to bind to the active site of COX-1 and COX-2.
Comparative Data for Structurally Related COX Inhibitors
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Structural Similarity to Topic Compound | Reference |
| (Hypothetical) this compound | To be determined | To be determined | To be determined | - | |
| Compound 6b (a pyridazine derivative) | COX-2 | 0.18 | 6.33 | Aromatic core with acidic moiety | [10] |
| Compound 5d (a pyrimidine-5-carbonitrile) | COX-2 | 0.16 | High (not quantified) | Pyrimidine core | [11] |
| Celecoxib (Control) | COX-2 | 0.04 | ~30 | Known selective COX-2 inhibitor | [12] |
| Indomethacin (Control) | COX-1/COX-2 | 0.6 / 1.2 | 0.5 | Known non-selective COX inhibitor | [10] |
Expertise & Experience: Pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors.[13][14] The trifluoromethoxy group on the phenyl ring of our topic compound increases lipophilicity, which could facilitate access to the hydrophobic active site of COX-2. The overall structure bears resemblance to scaffolds that have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[13]
P2Y Receptor Antagonism
The 4-(trifluoromethoxy)phenyl urea moiety is a known feature of P2Y1 receptor antagonists.[4] While our topic compound has a pyrimidine-2-carboxylic acid instead of a urea linker, the shared phenyl-trifluoromethoxy group warrants investigation into its potential P2Y receptor activity.
Comparative Data for P2Y1 Receptor Antagonists
| Compound/Inhibitor | Target Receptor | IC50 (µM) | Mechanism | Structural Similarity to Topic Compound | Reference |
| (Hypothetical) this compound | To be determined | To be determined | To be determined | - | |
| BPTU | P2Y1 | 0.038 | Allosteric Inhibitor | 4-(trifluoromethoxy)phenyl group | [4][15] |
| P2Y1 antagonist 4 | P2Y1 | 1.95 | Antagonist | 4-(trifluoromethoxy)phenyl group | [16] |
| MRS2500 (Control) | P2Y1 | 0.004 | Competitive Antagonist | Known potent P2Y1 antagonist | [17] |
Expertise & Experience: BPTU is a known allosteric inhibitor of the P2Y1 receptor, and its structure contains the 4-(trifluoromethoxy)phenyl group.[4][15] This suggests that this particular substitution is well-tolerated and may even be beneficial for binding to the P2Y1 receptor. The carboxylic acid of our topic compound, being a potential hydrogen bond donor and acceptor, could interact with residues in either the orthosteric or an allosteric site.
Voltage-Gated Sodium Channel Blockade
Several pyrimidine derivatives have been investigated as blockers of voltage-gated sodium channels, which are important targets for the treatment of pain and epilepsy.[18][19]
Comparative Data for Sodium Channel Blockers
| Compound/Inhibitor | Target Channel | IC50 (µM) | Mechanism | Structural Similarity to Topic Compound | Reference |
| (Hypothetical) this compound | To be determined | To be determined | To be determined | - | |
| NS-7 (a pyrimidine derivative) | Na+/Ca2+ channels | Not specified | Blocker | Pyrimidine core | [19] |
| Raxatrigine | Nav1.7 | 0.16 | Blocker | Aromatic structure | [19] |
| Lidocaine (Control) | Pan-Nav | ~10-100 | Blocker | Known sodium channel blocker | [20] |
Expertise & Experience: While the structural similarity is more general, the pyrimidine core is present in compounds with sodium channel blocking activity.[18][19] The trifluoromethoxy group could influence the compound's interaction with the channel pore. An electrophysiological assessment would be necessary to determine if the topic compound has any meaningful activity on sodium channels.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of this compound, a series of well-established in vitro assays should be performed. The following are detailed, step-by-step methodologies for assessing activity against the inferred target classes.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock solution.
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9] The optimal concentrations should be determined empirically, typically around the Km for ATP.
-
Assay Plate Setup: In a white, opaque 384-well plate, add 5 µL of the serially diluted compound or DMSO control (for 0% and 100% inhibition controls) to the appropriate wells.
-
Kinase Addition and Pre-incubation: Add 10 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal (inversely proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
B. In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human P2Y1 receptor (e.g., HEK293 cells).
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of a high-affinity P2Y1 radiolabeled antagonist, such as [3H]MRS2500, at a concentration close to its Kd.
-
-
Binding Reaction: In polypropylene tubes, combine the cell membranes, the radiolabeled antagonist, and the test compound (or buffer for total binding, and an excess of a non-labeled antagonist for non-specific binding).
-
Incubation: Incubate the tubes for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by fitting the specific binding data to a one-site competition model. The Ki can be calculated using the Cheng-Prusoff equation.
D. Voltage-Gated Sodium Channel Assay (Automated Electrophysiology)
This protocol uses an automated patch-clamp system to measure the inhibition of sodium currents in a voltage-clamp experiment.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human sodium channel of interest (e.g., Nav1.7 in HEK293 cells).
-
Solution Preparation: Prepare appropriate intracellular and extracellular solutions for recording sodium currents.
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and solutions into the automated patch-clamp system.
-
The system will automatically trap single cells and form high-resistance (gigaohm) seals.
-
Whole-cell configuration is then established.
-
-
Voltage Protocol and Baseline Recording:
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
Record stable baseline currents for several sweeps.
-
-
Compound Application: Apply increasing concentrations of this compound to the cell. Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
Recording of Inhibition: Record the sodium currents in the presence of each compound concentration using the same voltage protocol.
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration. Normalize the current to the baseline amplitude and plot the fractional block against the compound concentration. Fit the data to a Hill equation to determine the IC50. [21]
Conclusion and Future Directions
While a definitive selectivity profile of This compound requires empirical validation, this guide provides a robust, data-driven framework for its predicted biological activities. The structural motifs strongly suggest a high probability of interaction with protein kinases and cyclooxygenase enzymes. The potential for activity at P2Y receptors and sodium channels, while perhaps less probable, should not be discounted without experimental evidence.
The provided experimental protocols offer a clear path forward for the comprehensive characterization of this compound. A tiered screening approach is recommended:
-
Primary Screening: A broad kinase panel (e.g., the DiscoverX KINOMEscan™) and COX-1/COX-2 enzymatic assays would provide the most immediate and informative data.
-
Secondary Screening: If activity is observed in the primary screens, follow-up with P2Y receptor binding assays and electrophysiological assessment of sodium channel activity.
By systematically applying these methodologies, researchers can elucidate the true selectivity profile of this compound, paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to the Reproducible Evaluation of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid as a Dihydroorotate Dehydrogenase Inhibitor
In the landscape of drug discovery, particularly in oncology, immunology, and virology, the quest for novel small molecule inhibitors with well-defined mechanisms of action is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide focuses on a specific investigational compound, 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid , a molecule rationally designed to target a critical node in cellular metabolism.
Our discussion is framed through the lens of experimental reproducibility—a critical issue in preclinical research that can determine the success or failure of a drug development pipeline.[2][3][4] We will not only propose a robust methodology for evaluating our lead compound but also compare it to established alternatives, grounding our analysis in field-proven insights and quantitative data.
Proposed Mechanism of Action: Targeting Pyrimidine Biosynthesis
The structural features of this compound strongly suggest its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5] This pathway is indispensable for the production of pyrimidine nucleotides, the essential building blocks for DNA and RNA synthesis.[5][6]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[6] The rationale for targeting DHODH with our lead compound is based on established structure-activity relationships (SAR) for this enzyme class. The pyrimidine-carboxylic acid moiety is a known pharmacophore that mimics the endogenous substrate, while the lipophilic 4-(trifluoromethoxy)phenyl group is designed to provide potent and specific interactions within the enzyme's binding pocket.[7]
To visualize the central role of DHODH, the following diagram illustrates its position in the de novo pyrimidine synthesis pathway.
Caption: Reproducible workflow for the in vitro DHODH inhibition assay.
Comparative Analysis with Established DHODH Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its performance against well-characterized DHODH inhibitors. We have selected two industry-standard compounds for this purpose:
-
Leflunomide (Active Metabolite A77 1726): A disease-modifying antirheumatic drug (DMARD) that acts as an immunomodulatory agent. [6][8]Leflunomide itself is a prodrug, rapidly converted to its active metabolite, A77 1726, which is a potent inhibitor of human DHODH. [6]* Brequinar (DUP785): A potent, selective, and well-studied inhibitor of DHODH with applications in cancer and viral research. [9]It is often used as a reference compound in DHODH screening campaigns.
The following table summarizes the inhibitory potency of these established drugs against human DHODH. The goal of the proposed experiment is to populate the final column for our novel compound.
| Parameter | Leflunomide (Active Metabolite A77 1726) | Brequinar | This compound |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) (putative) |
| IC₅₀ (Human DHODH) | ~1.1 µM - 2.7 µM [10][11] | ~5.2 nM - 20 nM [9][10] | To Be Determined |
| Mechanism | Non-competitive inhibition [10] | Slow-binding, mixed-type inhibition [10] | To Be Determined |
| Primary Therapeutic Area | Rheumatoid Arthritis, Immunosuppression [8] | Investigational (Oncology, Antiviral) [9] | Investigational |
This direct comparison will immediately classify the potency of our novel compound within the known landscape of DHODH inhibitors, providing a clear rationale for its further development. A successful outcome would be an IC₅₀ value in the low nanomolar to low micromolar range, indicating potent on-target activity.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and reproducible framework for the initial characterization of this compound as a putative DHODH inhibitor. By adhering to a detailed, self-validating protocol and performing direct comparisons with established drugs like Brequinar and Leflunomide, researchers can generate high-quality, reliable data.
Positive results from the in vitro enzymatic assay should be followed by cellular-based assays, such as a cell proliferation assay with and without uridine rescue, to confirm on-target activity in a biological system. [2]This systematic approach, grounded in the principles of reproducibility and comparative analysis, is essential for validating novel drug candidates and accelerating their path through the development pipeline.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid, grounding our procedures in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a deep, working understanding of the protocol.
Hazard Assessment: An Evidence-Based Approach
This material should be treated as hazardous until comprehensive toxicological data is available.[4] Based on analogs, the inferred hazards are summarized below.
| Hazard Class | GHS Code | Description | Source Analogs |
| Skin Irritation | H315 | Causes skin irritation. | Pyrimidine-2-carboxylic acid, 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid[3] |
| Eye Irritation | H319 | Causes serious eye irritation. | Pyrimidine-2-carboxylic acid, 4-Pyrimidinecarboxylic acid[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Pyrimidine-2-carboxylic acid, Trifluoro(trifluoromethyl)oxirane |
| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. | 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid[1] |
Due to these potential hazards, all handling and disposal operations must be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the lifecycle of waste management for this compound, from the point of generation to its final collection by environmental health and safety professionals.
Caption: The cradle-to-grave workflow for laboratory chemical waste.
Procedural Deep Dive: Ensuring Self-Validating Protocols
Step 1 & 2: Waste Segregation at the Point of Generation
The principle of waste segregation is fundamental to laboratory safety. Different classes of chemical waste have different disposal requirements; mixing them can lead to dangerous reactions or complicate the disposal process, increasing costs and risk.
-
Action: Treat all materials contaminated with this compound—including residual solids, contaminated spatulas, weighing paper, and empty vials—as hazardous waste.
-
Causality: Segregating waste by hazard class is a core requirement for safe storage and disposal. This prevents inadvertent mixing with incompatible materials, such as strong oxidizing agents or acids, which are common incompatibilities for similar compounds.[7]
Step 3: Selection of a Compatible Waste Container
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
-
Action: Whenever possible, use the original manufacturer's container for the waste. If not feasible, select a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]
-
Causality: The container must be chemically resistant to the waste it holds. Using incompatible containers, such as metal for acidic waste, can lead to container degradation and failure.[9] The container must remain closed at all times except when adding waste.[8]
Step 4: Proper Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8] The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and indicate the approximate concentrations and associated hazards.
-
Causality: Unmarked containers of chemical waste are a significant safety violation.[10] Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for the final disposal facility to process the waste correctly.
Step 5: Secure Storage
Safe storage practices in a designated Satellite Accumulation Area (SAA) are crucial for preventing spills and accidents.
-
Action: Store the sealed waste container in a designated, well-ventilated area.[5][11] It should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks. Store away from heat sources, direct sunlight, and high-traffic areas.[5][10]
-
Causality: Secondary containment minimizes the impact of a primary container failure. Storing waste away from ignition sources and incompatibles prevents accidental fires or reactions.[7][10]
Regulatory Framework & Compliance
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[12]
-
Generator Status: Your laboratory is classified as a hazardous waste generator. Depending on the total volume of waste produced per month, your facility will be categorized as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), each with specific regulatory requirements.[14]
-
Institutional Responsibility: While individual researchers are responsible for proper handling and labeling at the source, the ultimate responsibility for disposal lies with the institution. Always follow the specific procedures established by your EHS office, as they are designed to ensure compliance with federal, state, and local regulations.[15] Final disposal must be carried out at a licensed and approved waste facility.[1][3][7]
Proactive Waste Management: A Scientist's Responsibility
The most effective disposal procedure is to minimize waste generation in the first place. This aligns with the principles of green chemistry and represents the highest tier in the waste management hierarchy.[16]
-
Scale Reduction: Use the smallest scale necessary for your experiments.
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicate reagents and to track expiration dates, preventing chemicals from becoming waste due to age.[9]
-
Substitution: Where scientifically viable, consider substituting less hazardous chemicals in your protocols.[16]
By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
